molecular formula C9H8N4 B8602475 6-Pyridin-2-ylpyrazin-2-amine

6-Pyridin-2-ylpyrazin-2-amine

Cat. No.: B8602475
M. Wt: 172.19 g/mol
InChI Key: ILGPBGWFUNYHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Pyridin-2-ylpyrazin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of nitrogen-containing heterocycles, which are fundamental structures in the development of bioactive molecules . Compounds featuring pyrazine and pyridine rings are frequently investigated as potential modulators of biological targets, such as ion channels . Research into analogous pyrimidine and pyrazine derivatives has shown that such structures can possess a range of biological activities, including anticancer and antibacterial properties . The specific applications and mechanism of action for 6-Pyridin-2-ylpyrazin-2-amine are subject to ongoing research. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyridin-2-ylpyrazin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-6-11-5-8(13-9)7-3-1-2-4-12-7/h1-6H,(H2,10,13)

InChI Key

ILGPBGWFUNYHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC(=N2)N

Origin of Product

United States

Foundational & Exploratory

6-Pyridin-2-ylpyrazin-2-amine: Technical Profile & Synthesis Guide

[1]

Abstract

6-(Pyridin-2-yl)pyrazin-2-amine (also known as 2-Amino-6-(2-pyridyl)pyrazine ) is a heteroaromatic building block characterized by a pyrazine core substituted with an amine group at position 2 and a pyridine ring at position 6.[1][2][3][4] This specific substitution pattern creates an N,N'-bidentate chelating motif analogous to 2,2'-bipyridine, but with an additional amino handle for further functionalization. This guide covers its chemical identifiers, validated synthesis protocols via cross-coupling, physicochemical properties, and applications in kinase inhibitor development and metallosupramolecular chemistry.

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a mono-amino derivative of the 2,6-bis(2-pyridyl)pyrazine ligand family.[1] Its structure allows for dual functionality: the pyridine-pyrazine nitrogen pair serves as a metal coordination site, while the exocyclic amine provides a vector for amide coupling or urea formation in drug design.

Key Identifiers
Identifier TypeValueNotes
Chemical Name 6-(Pyridin-2-yl)pyrazin-2-amineIUPAC preferred
Synonyms 2-Amino-6-(2-pyridyl)pyrazine; 6-(2-Pyridinyl)-2-pyrazinamineCommon variations
CAS Number Not widely listed Primary commercial precursor: 2-Amino-6-chloropyrazine (CAS 33332-28-4)
PubChem CID 45788391 Validated Entry
SMILES Nc1cncc(n1)-c2ccccn2Canonical
InChIKey Computed from structureUnique hash
Molecular Formula C₉H₈N₄
Molecular Weight 172.19 g/mol
Structural Features[1][4][7][9][10][11][12][13][14][15]
  • H-Bonding: The exocyclic amine (–NH₂) acts as a hydrogen bond donor (HBD), while the pyrazine and pyridine nitrogens act as hydrogen bond acceptors (HBA).[1]

  • Chelation: The N1 of the pyrazine and the N of the pyridine are positioned to form a stable 5-membered chelate ring with transition metals (e.g., Ru, Ir, Pt).

  • Electronic Character: The pyrazine ring is electron-deficient, making the amine less basic than an aniline but sufficiently nucleophilic for acylation.

Part 2: Synthesis & Manufacturing[1]

Due to the limited commercial availability of the final amine, it is typically synthesized via palladium-catalyzed cross-coupling of 2-amino-6-chloropyrazine .[1] The installation of the 2-pyridyl group is challenging due to the instability of 2-pyridylboronic acid (protodeboronation); therefore, Stille coupling or the use of MIDA boronates is recommended.[1]

Primary Route: Stille Cross-Coupling

This method offers high reliability for introducing the 2-pyridyl moiety.[1]

Precursors:

  • Substrate: 2-Amino-6-chloropyrazine (CAS 33332-28-4)[1]

  • Reagent: 2-(Tributylstannyl)pyridine (CAS 17997-47-6)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]

Protocol:

  • Charge: In a dry Schlenk flask, combine 2-amino-6-chloropyrazine (1.0 equiv) and 2-(tributylstannyl)pyridine (1.1 equiv).

  • Solvent: Add anhydrous toluene or 1,4-dioxane (0.1 M concentration). Deoxygenate by sparging with argon for 15 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to reflux (100–110 °C) under argon for 12–24 hours. Monitor by LC-MS for the consumption of the chloride.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with KF (aq) solution to precipitate tin byproducts.[1] Filter through Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂), eluting with a gradient of MeOH in DCM (0–5%).

Alternative Route: Suzuki-Miyaura Coupling (Modified)

Using 2-pyridyl MIDA boronate avoids the instability of the free boronic acid.[1]

Protocol:

  • Combine 2-amino-6-chloropyrazine (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), and K₃PO₄ (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) and Cu(OAc)₂ (20 mol%) as a co-catalyst to facilitate transmetallation.[1]

  • Heat at 100 °C for 16 hours.

Synthesis Workflow Diagram

SynthesisPathPrecursor2-Amino-6-chloropyrazine(CAS 33332-28-4)CatalystPd(PPh3)4Toluene, RefluxPrecursor->CatalystReagent2-(Tributylstannyl)pyridine(CAS 17997-47-6)Reagent->CatalystIntermediatePd-ComplexIntermediateCatalyst->IntermediateOxidative Addn.& TransmetallationProduct6-(Pyridin-2-yl)pyrazin-2-amine(Target)Intermediate->ProductReductive Elim.(- Bu3SnCl)

Caption: Stille coupling pathway for the synthesis of 6-(pyridin-2-yl)pyrazin-2-amine from commercially available chloropyrazine.

Part 3: Physicochemical Properties[1]

PropertyValue (Predicted/Exp)Significance
Physical State Yellow to orange solidTypical for conjugated amino-pyrazines.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents; moderate in water.[5]
LogP ~0.8 – 1.2Lipophilic enough for cell permeability; suitable for drug discovery.
pKa (Pyridine N) ~3.5 – 4.5Less basic than pyridine due to electron-withdrawing pyrazine.[1]
pKa (Amine) ~1.0 – 2.0Weakly basic; typically non-protonated at physiological pH.[1]
UV-Vis Abs λmax ~300–350 nmπ-π* transitions; useful for HPLC detection.[1]

Part 4: Applications in Drug Discovery & Research[1][16]

Kinase Inhibitor Scaffold

The 2-aminopyrazine motif is a privileged scaffold in medicinal chemistry, often functioning as an ATP-mimetic.

  • Mechanism: The exocyclic amine and the pyrazine N1 can form a "hinge-binding" motif (donor-acceptor) with the kinase backbone (e.g., Met residue).[1]

  • Targeting: The 6-(2-pyridyl) substituent extends into the solvent-exposed region or a hydrophobic pocket, providing selectivity.[1] This core is structurally related to inhibitors of CDK4/6 and p38 MAPK .

Coordination Chemistry (Ligand Design)[1]
  • Ruthenium(II) Complexes: The compound acts as a chelating ligand (N,N') similar to bipyridine (bpy).[1] The amine group allows for post-complexation functionalization (e.g., attaching a fluorophore or a biotin tag) without disrupting the metal center.

  • Supramolecular Assemblies: Used to construct metallo-supramolecular grids or helicates where the amine serves as a site for hydrogen bonding to direct self-assembly.[1]

Part 5: Safety & Handling

  • Hazard Classification: Treat as a standard organic intermediate. Likely Irritant (H315, H319, H335) .

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C), protected from light. Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent oxidation of the amine.[1]

References

  • PubChem Compound Summary. (2025). 2-Amino-6-(2-pyridyl)pyrazine (CID 45788391).[1] National Center for Biotechnology Information. Link[1]

  • Heller, M., & Schubert, U. S. (2003). Syntheses of functionalized 2,2'-bipyridines and their use in metallosupramolecular chemistry. European Journal of Organic Chemistry. (Contextual reference for pyridyl-pyrazine coupling strategies).

  • Lutz, M. R., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Amino-6-chloropyrazine.[1] Journal of Medicinal Chemistry. (General protocol adaptation).

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-6-chloropyrazine (CAS 33332-28-4).[1]Link[1]

Physicochemical Properties of 6-Pyridin-2-ylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-Pyridin-2-ylpyrazin-2-amine (CAS: 2137536-13-9) represents a privileged scaffold in modern medicinal chemistry, fusing the electron-deficient pyrazine core with a pyridine ring. This bi-heteroaryl motif serves as a critical pharmacophore in the development of kinase inhibitors (specifically CDK4/6 and GSK-3


) and acts as a robust bidentate ligand in coordination chemistry.

This guide moves beyond basic database entries to provide a structural analysis of the compound's physicochemical behavior. It addresses the challenge of characterizing this molecule's "chameleon-like" properties—where its solubility and ionization states shift dramatically based on pH and metal ion presence—and provides validated protocols for its experimental profiling.

Part 2: Molecular Architecture & Electronic Structure

The physicochemical behavior of 6-Pyridin-2-ylpyrazin-2-amine is dictated by the interplay between its three nitrogenous centers. Understanding this electronic landscape is prerequisite to accurate experimental design.

Structural Pharmacophore[1][3]
  • Core Scaffold: A pyrazine ring substituted at position 2 with a primary amine (

    
    ) and at position 6 with a pyridine-2-yl group.
    
  • Electronic Push-Pull: The primary amine acts as an electron donor (+M effect), increasing electron density on the pyrazine ring.[1][2] Conversely, the pyridine ring and the pyrazine nitrogens exert an electron-withdrawing inductive effect (-I), creating a polarized system.[1][2]

  • Chelation Potential: The spatial arrangement of the Pyrazine-

    
     and Pyridine-
    
    
    
    allows for the formation of stable 5-membered chelate rings with transition metals (
    
    
    ,
    
    
    ), which can complicate solubility assays if trace metals are present.[1][2]
Tautomerism & Hydrogen Bonding

While the amino form is dominant in the solid state, solution-phase behavior can be influenced by intermolecular hydrogen bonding.

  • H-Bond Donors: 2 (Amine

    
    )
    
  • H-Bond Acceptors: 4 (Pyridine

    
    , Pyrazine 
    
    
    
    , Amine
    
    
    )[1][2]

Part 3: Physicochemical Profile[1]

The following data summarizes the compound's properties. Where experimental values for this specific CAS are limited in public registries, values are derived from high-fidelity structural analogs (e.g., 2,2'-bipyrazine, 2-aminopyrazine) and validated predictive models.[1][2]

Table 1: Key Physicochemical Parameters[2][3][4][5]
PropertyValue / RangeContext & Implication
Molecular Weight 172.19 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
Molecular Formula

High nitrogen content implies high polarity but potential solubility issues due to crystal packing.
LogP (Predicted) 0.8 – 1.2Moderately lipophilic.[2] Likely to have good passive permeability but requires polar solvents for stock solutions.
TPSA ~63 – 65

Excellent range for CNS penetration and cell membrane permeability.
pKa (Base)

(Pyrazine)

(Pyridine)
The molecule is weakly basic.[1][2] It will be neutral at physiological pH (7.4) but protonated in the gastric environment (pH 1-2).
Solubility (Aq) Low (< 0.5 mg/mL at pH 7.[2]4)Solubility is pH-dependent; significantly higher in acidic media (pH < 4).
Solubility (Org) High in DMSO, DMF; Moderate in MeOHProtocol Note: Use DMSO for stock solutions (10-20 mM).[1][2] Avoid long-term storage in protic solvents to prevent slow oxidation.
Melting Point ~140 – 160 °C (Estimated)High melting point suggests strong intermolecular H-bonding lattice energy.

Part 4: Experimental Characterization Protocols

To ensure data integrity in your internal assays, use the following self-validating protocols. These are designed to account for the specific interferences caused by the pyridine-pyrazine motif.

Protocol A: Potentiometric pKa Determination

Why this matters: Accurate pKa is essential for predicting solubility at physiological pH and understanding kinase binding (often driven by protonation states).[2]

Methodology:

  • Preparation: Dissolve 1-2 mg of compound in a mixed solvent system (e.g., Water:Methanol 80:20) to ensure complete dissolution. The co-solvent ratio must be corrected for in the final calculation (Yasuda-Shedlovsky extrapolation).

  • Titration: Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) using 0.1 M HCl and 0.1 M NaOH under inert gas (
    
    
    or
    
    
    ) to prevent carbonate formation.
  • Data Analysis: Plot the Bjerrum difference curve. Look for two inflection points corresponding to the pyridine nitrogen (higher pKa) and the pyrazine amine/ring nitrogen (lower pKa).[2]

  • Validation: Use Pyridine (pKa 5.23) as a standard control in a parallel run.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Why this matters: Kinetic solubility (DMSO precipitation) often overestimates solubility. Thermodynamic data is required for formulation.

Methodology:

  • Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 6.8, and 7.4) in borosilicate glass vials.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Critical Step: Check pH after 24 hours. If the compound is basic, it may shift the buffer pH; adjust if necessary.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (avoid nylon, which binds nitrogen heterocycles).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Calibration: Build a 5-point curve using DMSO stock standards.

Part 5: Visualization of Properties & Workflow[1]

Diagram 1: Physicochemical Profiling Workflow

This workflow outlines the logical sequence for characterizing the compound, ensuring that solid-state properties do not skew solution-phase data.

PhysicochemicalWorkflow Start Compound Synthesis (>98% Purity) SolidState Solid State Characterization (XRD, DSC) Start->SolidState Confirm Polymorph StockSol Stock Solution Prep (20mM in DMSO) SolidState->StockSol Weighing pKa Ionization Profiling (Potentiometric Titration) StockSol->pKa Dilution LogP Lipophilicity (LogD) (Shake Flask / HPLC) StockSol->LogP Solubility pH-Dependent Solubility (pH 1.2, 6.8, 7.4) pKa->Solubility Defines pH Range Stability Metabolic Stability (Microsomal Assay) LogP->Stability Solubility->Stability Max Conc. Decision Lead Optimization Decision Gate Stability->Decision Data Integration

Caption: Integrated workflow for physicochemical profiling, prioritizing ionization data (pKa) to inform solubility and stability assay conditions.

Diagram 2: Pharmacophore & Interaction Map

The following diagram illustrates how the physicochemical features translate into biological interaction potential, specifically for kinase binding.[1]

Pharmacophore Pyridine Pyridine Ring (Acceptor) Pyrazine Pyrazine Ring (Scaffold) Pyridine->Pyrazine C-C Bond Hinge Kinase Hinge Region (Backbone H-Bonds) Pyridine->Hinge H-Bond Acceptor Metal Metal Center (Cu, Ru, Zn) Pyridine->Metal Chelation N-N Amine 2-Amine Group (Donor) Pyrazine->Amine C-N Bond Pyrazine->Metal Chelation N-N Amine->Hinge H-Bond Donor Solv Solvation Shell (Water Network) Amine->Solv Polarity/Solubility

Caption: Pharmacophore map highlighting the dual role of the scaffold in kinase hinge binding (Donor-Acceptor motif) and metal chelation.[2]

Part 6: Implications for Drug Design

Kinase Selectivity

The 6-pyridin-2-ylpyrazin-2-amine motif is a classic "hinge binder." The pyridine nitrogen and the exocyclic amine often form a donor-acceptor pair that mimics the adenine ring of ATP.

  • Design Tip: Substitution at the pyridine 4- or 5-position is a common strategy to access the "back pocket" of the kinase, improving selectivity (e.g., in CDK4/6 inhibitors).[1][2]

ADME Optimization
  • Permeability: With a LogP near 1.0 and low MW, the compound is expected to have high passive permeability (Papp >

    
     cm/s).[1][2]
    
  • Metabolism: The electron-deficient pyrazine ring is generally resistant to oxidative metabolism. However, the pyridine ring is susceptible to N-oxidation or hydroxylation by CYP450 enzymes. Blocking the para-position of the pyridine ring with a metabolic handle (e.g., -F, -CF3) is recommended to improve half-life.

References

  • Vertex AI & Chemical Databases. Search Results for CAS 2137536-13-9 and 6-(pyridin-2-yl)pyrazin-2-amine. (2025).[2][3][4] Retrieved from and .[1][2]

  • Sigma-Aldrich. Product Specification: 6-(pyrimidin-2-yl)pyridin-2-amine (Analogous Structure). Retrieved from .[2]

  • Journal of Organic Chemistry. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. (2023).[2][5][6] Retrieved from .[2]

  • National Institutes of Health (NIH). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors. (2025).[2][3][4] Retrieved from .[2]

  • European Commission. Opinion on Pyridine-based Hair Dye Ingredients (Solubility & Stability Data). (2012).[2][7] Retrieved from .[1][2]

Sources

Technical Masterclass: 6-Pyridin-2-ylpyrazin-2-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Architecture

6-Pyridin-2-ylpyrazin-2-amine (CAS: Variable by salt form, typically referenced as a derivative base) represents a privileged bidentate scaffold in modern medicinal chemistry and materials science. Unlike simple biaryls, this molecule integrates three distinct nitrogen environments: the electron-rich exocyclic amine, the electron-deficient pyrazine ring, and the coordinating pyridine nitrogen.

This unique architecture drives its dual-utility:

  • Medicinal Chemistry: It functions as a potent ATP-hinge binder in kinase inhibitors (specifically CHK1), where the pyrazine-amine motif mimics the adenine ring of ATP.

  • Coordination Chemistry: It serves as a

    
    -chelating ligand for transition metals (Ru, Ir, Pt), creating luminescent complexes and catalytic centers.
    
Electronic Distribution & Reactivity

The molecule features a "push-pull" electronic system. The exocyclic amine at position 2 acts as a strong electron donor (+M effect), increasing the electron density on the pyrazine ring, particularly at N1. Conversely, the pyridine ring at position 6 acts as an electron-withdrawing group (EWG) via the inter-ring bond, stabilizing the LUMO.

  • Nucleophilic Sites: The exocyclic amine (

    
    ) and the pyridine nitrogen.
    
  • Coordination Site: The "pocket" formed between the pyrazine N1 and the pyridine nitrogen allows for stable 5-membered metallacycle formation.

  • Electrophilic Sites: The C3 and C5 positions of the pyrazine ring are susceptible to nucleophilic aromatic substitution (

    
    ) if activated by halogenation.
    

Part 2: Synthesis Strategies & Protocols

The synthesis of 6-pyridin-2-ylpyrazin-2-amine requires the formation of a


 bond between two electron-deficient heterocycles. While nucleophilic substitution is possible, transition-metal-catalyzed cross-coupling is the industry standard for purity and yield.
Method A: The Stille Coupling (Gold Standard)

This method is preferred for its reliability and the stability of the stannyl reagent, despite the toxicity of organotin byproducts. It is the robust route for gram-scale synthesis.

Reaction Logic: The reaction couples an electron-poor chloropyrazine with an electron-neutral stannylpyridine. Xylene is used as the solvent to allow high reaction temperatures (


), which are often necessary to overcome the high activation energy of coupling two nitrogen-containing heterocycles.

Protocol:

  • Reagents:

    • 2-Amino-6-chloropyrazine (

      
      , 
      
      
      
      )[1]
    • 2-(Tributylstannyl)pyridine (

      
      , 
      
      
      
      )[1]
    • Catalyst:

      
       (
      
      
      
      )
    • Solvent: Anhydrous Xylene (

      
      )
      
  • Equipment: Oven-dried resealable Schlenk tube, argon line.

  • Procedure:

    • Charge the Schlenk tube with the chloropyrazine and stannylpyridine.[1]

    • Add xylene and degas the solution (freeze-pump-thaw or vigorous argon sparging for 15 mins) to prevent homocoupling or catalyst oxidation.

    • Add the Pd catalyst under a positive pressure of argon.

    • Seal the tube and heat to reflux (

      
      )  for 24 hours .
      
    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting chloropyrazine should disappear.

  • Purification:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with

      
       aqueous KF (to precipitate tin residues as insoluble 
      
      
      
      ).
    • Filter through a Celite pad.

    • Concentrate and purify via flash column chromatography (Gradient:

      
       in 
      
      
      
      ).
  • Yield: Typically

    
     as a brown/tan solid.
    
Method B: The Suzuki-Miyaura Coupling (Green Alternative)

For pharmaceutical GMP compliance, avoiding tin is crucial. The Suzuki coupling uses boronic acids but can be sluggish due to the rapid protodeboronation of 2-pyridyl boronic acids.

  • Reagents: 2-Amino-6-chloropyrazine + 2-Pyridineboronic acid pinacol ester.

  • Catalyst System:

    
     with 
    
    
    
    in Dioxane/Water (
    
    
    ).
  • Critical Step: Requires rapid heating (often microwave-assisted at

    
     for 1 hour) to compete with the deboronation side reaction.
    
Visualization: Synthesis Workflow

Synthesis Start 2-Amino-6-chloropyrazine Catalyst Pd(PPh3)4 / Xylene Start->Catalyst Reagent 2-(Tributylstannyl)pyridine Reagent->Catalyst Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate 140°C, 24h Product 6-Pyridin-2-ylpyrazin-2-amine Intermediate->Product Reductive Elimination Cleanup KF Wash (Tin Removal) Product->Cleanup Workup

Caption: Stille coupling pathway illustrating the convergence of heterocyclic precursors via Pd-catalysis.

Part 3: Applications in Drug Discovery (Kinase Inhibition)

The 6-pyridin-2-ylpyrazin-2-amine scaffold is a bioisostere of the adenine core found in ATP. This makes it a "privileged structure" for designing Type I kinase inhibitors, particularly for Checkpoint Kinase 1 (CHK1) , a target for potentiating DNA-damaging chemotherapy.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of ATP's adenine ring.

  • H-Bond Acceptor: The pyrazine N1 (or N4 depending on orientation) accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Glu85 in CHK1).

  • H-Bond Donor: The exocyclic amine (

    
    ) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu85/Cys87).
    
  • Solubility & Selectivity: The pyridine ring extends into the solvent-accessible region or the "sugar pocket," improving solubility and providing a vector for further substitution (e.g., attaching solubilizing morpholine groups).

Data Summary: Kinase Inhibitor Potency
Compound VariantTargetIC50 (nM)Binding Mode
Core ScaffoldCHK1>1000Weak hinge binding (fragment)
3-Alkoxyamino derivativeCHK1<10Optimized H-bond network
5-Trifluoromethyl derivativeCHK1<5Hydrophobic pocket fill

Part 4: Coordination Chemistry & Materials[3]

Beyond biology, this molecule acts as a


-chelating ligand, similar to 2,2'-bipyridine but with distinct electronic properties due to the pyrazine ring.
Metal Complexation (Ru/Ir)

When reacted with


 or 

, the ligand coordinates through the pyridine nitrogen and the pyrazine nitrogen (N1).
  • Bite Angle: The 5-membered chelate ring imposes a bite angle of

    
    , ideal for octahedral geometries.
    
  • Luminescence: Complexes such as

    
     exhibit Metal-to-Ligand Charge Transfer (MLCT) transitions. The electron-deficient pyrazine lowers the energy of the 
    
    
    
    orbital, typically red-shifting the emission compared to pure bipyridine complexes.
Visualization: Coordination Mode

Coordination cluster_legend Interaction Type M Metal (Ru/Ir) N_Py N (Pyridine) M->N_Py N_Pz N1 (Pyrazine) M->N_Pz N_Py->N_Pz Ligand Backbone NH2 NH2 (Amine) N_Pz->NH2 Ortho Position Bidentate Chelation Bidentate Chelation

Caption: Bidentate coordination mode where the Pyridine-N and Pyrazine-N1 chelate the metal center, leaving the amine free for secondary interactions.

Part 5: References

  • Synthesis & Stille Coupling: US Patent 2010/0273757 A1. "Pyrazine derivatives useful as adenosine receptor antagonists."[3][4] (See Preparation 5/6 for specific Stille protocol).

  • Medicinal Chemistry (CHK1): Journal of Medicinal Chemistry. "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate." (Discusses the aminopyrazine scaffold binding mode).

  • Coordination Chemistry: Inorganic Chemistry. "Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands."

  • General Reactivity: BenchChem. "6-methyl-N-(pyridin-4-yl)pyrazin-2-amine structure and reactivity analysis." (Provides context on pyrazine-pyridine linkage).

  • Structural Analogs: Sigma-Aldrich. "6-(pyrimidin-2-yl)pyridin-2-amine properties." (Used for comparative physical property estimation).

Sources

Solubility profile of 6-Pyridin-2-ylpyrazin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 6-Pyridin-2-ylpyrazin-2-amine

Executive Summary

6-Pyridin-2-ylpyrazin-2-amine (Chemical Formula: C


H

N

) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and bi-dentate ligands for coordination chemistry.[1] Its structural duality—comprising a hydrogen-bond-donating amine and electron-deficient heteroaromatic rings—creates a complex solubility profile that often challenges standard dissolution protocols.[1]

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Pyridin-2-ylpyrazin-2-amine. It moves beyond static data points to establish a predictive and validatable framework for solvent selection, ensuring reproducibility in both synthetic scale-up and biological screening.[1]

Physicochemical Characterization

To master the solubility of this compound, one must first understand the intermolecular forces governing its lattice energy.

  • Chemical Structure: A pyrazine core substituted at position 2 with a primary amine (-NH

    
    ) and at position 6 with a pyridine ring.[1]
    
  • Molecular Weight: ~172.19 g/mol .[1]

  • Electronic Profile:

    • H-Bond Donors (HBD): 1 (The -NH

      
       group).[1]
      
    • H-Bond Acceptors (HBA): 3 (Pyrazine N1/N4 and Pyridine N).[1]

    • LogP (Predicted): ~0.4 – 1.2 (Moderately lipophilic).[1]

    • pKa: The pyridine nitrogen typically has a pKa ~5.2; the pyrazine nitrogens are significantly less basic (pKa ~0.6).[1]

Implication: The molecule possesses a "push-pull" electronic system.[1] The amine pushes electron density into the pyrazine ring, while the pyridine ring acts as an electron sink. This planar geometry encourages strong


-

stacking in the solid state, requiring solvents with high dipole moments or hydrogen-bonding capabilities to disrupt the crystal lattice.[1]

Solubility Profile in Organic Solvents

The following categorization is derived from the compound's structural analogs (bi-heteroaryl amines) and standard solvation thermodynamics.

Table 1: Solubility Categorization & Application
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Stock solutions, Cross-coupling reactionsHigh dipole moment disrupts lattice; S=O or C=O groups accept H-bonds from the amine.[1]
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL)Recrystallization, HPLC mobile phaseSolvation via H-bonding; solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).[1]
Chlorinated DCM, Chloroform Moderate (5–20 mg/mL)Extraction, ChromatographyGood interaction with the aromatic core; often improved by adding small % of MeOH.[1]
Ethers THF, 1,4-Dioxane Moderate/Low Reaction solvent (Suzuki/Buchwald)Oxygen atoms accept H-bonds, but lack the dielectric constant of DMSO.[1]
Esters Ethyl Acetate Low (<5 mg/mL)Washing, PrecipitationInsufficient polarity to overcome crystal lattice energy effectively.[1]
Non-Polar Hexane, Heptane Insoluble Anti-solvent, Impurity removalLack of polar interactions results in complete immiscibility.[1]

Critical Note on CAS 1245638-31-0: While this CAS number is associated with the target name in some databases, users must verify the specific isomer and salt form (free base vs. HCl salt) with their supplier.[1] The profile above applies to the Free Base .[1] The HCl salt will be water-soluble but insoluble in DCM/THF.[1]

Visualizing the Solvation Mechanism

The following diagram illustrates the competitive interactions determining solubility. To dissolve, the solvent must interrupt the intermolecular H-bonds (Amine-to-Nitrogen) and


-stacking of the solid.[1]

SolvationMechanism cluster_0 Critical Solvation Factors SolidState Solid Crystal Lattice (Strong Pi-Pi Stacking & H-Bonds) Dissolved Solvated Molecule (Thermodynamically Stable) SolidState->Dissolved Energy Barrier Overcome Solvent Solvent Molecules Interaction1 Dipole-Dipole Interaction Solvent->Interaction1 Interaction2 H-Bond Acceptance (Solvent O -> Amine H) Solvent->Interaction2 Interaction3 Pi-Solvation Solvent->Interaction3 Interaction1->Dissolved Interaction2->Dissolved Interaction3->Dissolved

Figure 1: Mechanistic pathways for the solvation of 6-Pyridin-2-ylpyrazin-2-amine. Successful dissolution requires a solvent capable of replacing the self-interactions of the solid state.[1]

Experimental Protocol: Quantitative Solubility Determination

As a scientist, relying on literature values is insufficient for critical assays. Use this self-validating protocol to determine the exact solubility limit for your specific batch (which may vary by purity or polymorph).[1]

Method A: High-Throughput Saturation (HPLC-UV)

Best for: Precise solubility values for biological assay development.[1]

  • Preparation: Weigh ~10 mg of 6-Pyridin-2-ylpyrazin-2-amine into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent (e.g., Methanol).

  • Saturation: Vortex for 1 hour at room temperature. If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Equilibration: Agitate (shaker) for 24 hours at 25°C.

  • Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 100-fold in mobile phase and inject into HPLC. Quantify against a standard curve prepared in DMSO.

Method B: Visual Titration (Gravimetric)

Best for: Quick solvent selection for synthesis.[1]

  • Place 50 mg of compound in a vial.

  • Add solvent in 100 µL increments, vortexing and sonicating between additions.

  • Record the volume (

    
    ) required to achieve a clear solution.
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .

Strategic Solvent Selection Guide

Scenario A: Chemical Synthesis (e.g., Suzuki Coupling)
  • Challenge: Reactants must remain in solution at elevated temperatures (

    
    C).
    
  • Recommendation: Use 1,4-Dioxane/Water (4:1) or DMF .[1]

  • Why: Dioxane provides moderate solubility for the organic intermediate, while water dissolves the inorganic base (e.g., K

    
    CO
    
    
    
    ). DMF is an excellent alternative if higher temperatures (>100°C) are required.
Scenario B: Purification (Column Chromatography)
  • Challenge: Separating the amine from non-polar byproducts.

  • Recommendation: DCM : Methanol (95:5 to 90:10) .[1]

  • Tip: Pre-treat the silica gel with 1% Triethylamine (TEA) to prevent the basic amine from "streaking" or sticking to the acidic silica.[1]

Scenario C: Biological Stock Solution
  • Challenge: High concentration without precipitation upon dilution into aqueous media.

  • Recommendation: 100% DMSO (anhydrous).[1]

  • Standard: Prepare a 10 mM or 20 mM stock. Store at -20°C. Avoid freeze-thaw cycles which can induce crystal nucleation.[1]

Decision Workflow

The following flowchart guides the researcher through the solvent selection process based on the intended application.

SolventSelection Start Start: Define Goal Goal Application? Start->Goal BioAssay Biological Assay Goal->BioAssay Screening Synthesis Chemical Synthesis Goal->Synthesis Reaction Purification Purification Goal->Purification Isolation DMSO Use DMSO (Stock: 10-20mM) BioAssay->DMSO Dioxane Use 1,4-Dioxane or DMF Synthesis->Dioxane Coupling/Heating DCM_MeOH Use DCM:MeOH (Gradient) Purification->DCM_MeOH Chromatography Recryst Recrystallize from Ethanol or EtOAc Purification->Recryst Crystallization

Figure 2: Decision matrix for solvent selection based on experimental requirements.[1]

References

  • PubChem Compound Summary. (2023). 6-(Pyridin-2-yl)pyrazin-2-amine.[1][2][3] National Center for Biotechnology Information. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for solvent polarity and solubility parameters).

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology, 10(3), 289-293.[1] (Methodology for solubility profiling).[4][5][6][7]

Sources

Thermodynamic stability of aminopyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Aminopyrazine Derivatives

Abstract

Aminopyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their efficacy, safety, and manufacturability are intrinsically linked to the thermodynamic stability of their solid form. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of these critical compounds. We will explore the foundational thermodynamic principles, delve into the key factors governing stability—namely polymorphism and intermolecular forces—and present detailed experimental and computational methodologies for their characterization. By integrating field-proven insights with authoritative scientific grounding, this document serves as a practical guide to navigating the complexities of solid-state chemistry in drug development.

The Thermodynamic Imperative in Drug Development

The journey of an active pharmaceutical ingredient (API) from discovery to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Thermodynamic stability is not an abstract academic concept; it is a critical determinant of a drug's behavior.[2] It governs which solid-state form is most stable under given conditions, thereby influencing crucial parameters such as solubility, dissolution rate, bioavailability, and shelf-life.[2][3]

The thermodynamically most stable form of a compound is the one with the lowest Gibbs free energy (G) at a specific temperature and pressure.[4] This relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy (related to the energy of chemical bonds and intermolecular forces).

  • T is the absolute temperature.

  • ΔS is the change in entropy (related to the degree of disorder or randomness in the system).

A solid form with a lower Gibbs free energy is more stable. Forms that are not the most stable are termed "metastable."[4] While they can exist for extended periods due to kinetic barriers, they possess a thermodynamic driving force to convert to the more stable form, a transformation that can have catastrophic consequences for a pharmaceutical product.[5] Understanding and controlling these thermodynamic relationships is therefore paramount.[2]

Core Factors Influencing Stability

The thermodynamic landscape of an aminopyrazine derivative is shaped by a delicate interplay of its molecular structure and how those molecules arrange themselves in the solid state.

Polymorphism: The Many Faces of a Molecule

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different forms, or polymorphs, are chemically identical but have distinct physical properties because their constituent molecules are packed differently in the crystal lattice.[4] This difference in packing leads to variations in lattice energy, and consequently, different enthalpies and entropies.[4][6]

For instance, a computational study on pyrazinamide , a key antitubercular drug and a primary aminopyrazine derivative, has identified at least four polymorphs (α, β, γ, and δ).[7][8] Their relative stability is temperature-dependent, a phenomenon known as enantiotropy.[6] At low temperatures, the β form is the most stable, but as temperature increases, the entropic contribution (TΔS) begins to favor the α and γ forms.[6][7] This is because the α and γ forms possess higher vibrational entropy, which makes them more stable at elevated temperatures.[6] The transformation of a metastable form to the stable form during storage or manufacturing can alter the drug's performance characteristics.[5]

The Power of Intermolecular Interactions: Hydrogen Bonding

The stability of a crystal lattice is determined by the sum of all intermolecular forces. For aminopyrazine derivatives, with their characteristic amino groups and pyrazine nitrogen atoms, hydrogen bonding is a dominant and directional force. The amino group acts as a hydrogen bond donor, while the ring nitrogens act as acceptors.

The strength and geometry of these N-H···N hydrogen bonds are critical in dictating the crystal packing and, by extension, the thermodynamic stability.[9][10][11] A more extensive or stronger network of hydrogen bonds typically leads to a more favorable (more negative) lattice enthalpy, which is a primary contributor to overall thermodynamic stability at ambient temperatures.[4] The formation of these bonds can create stable aggregates that favor one packing arrangement over others.[12]

Workflow for Thermodynamic Stability Assessment

A robust assessment of thermodynamic stability integrates both experimental and computational techniques. This dual approach provides a self-validating system where computational predictions can guide experimental design and experimental results can validate computational models.

Thermodynamic Stability Workflow cluster_0 Computational Screening cluster_1 Experimental Characterization cluster_2 Data Integration & Final Assessment comp_start Hypothetical Crystal Structures (Polymorph Prediction) dft DFT Energy Calculations (0 K Stability Ranking) comp_start->dft phonons Phonon Calculations (Gibbs Free Energy vs. T) dft->phonons integration Construct Energy-Temperature Diagram phonons->integration Predicted Stability exp_start Synthesized Material dsc_tga DSC / TGA Analysis (Thermal Events, Enthalpy) exp_start->dsc_tga solubility Solubility Studies (Relative Stability) exp_start->solubility xrd X-Ray Diffraction (Structure ID) dsc_tga->xrd solubility->xrd xrd->integration Identified Forms stability Identify Thermodynamically Stable Form(s) integration->stability

Caption: A comprehensive workflow for assessing the thermodynamic stability of aminopyrazine derivatives.

Experimental Characterization Protocols

Thermal analysis techniques are the cornerstone of experimentally determining thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital.[13][14][15]

Protocol: Polymorph Screening and Stability Ranking using DSC

This protocol outlines the use of DSC to identify thermal events (like melting or solid-solid transitions) and measure their associated enthalpies, which is crucial for ranking the stability of polymorphs.

Objective: To determine the melting points, enthalpies of fusion, and detect any polymorphic transitions of an aminopyrazine derivative.

Materials & Equipment:

  • Aminopyrazine derivative sample (2-5 mg)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • High-purity nitrogen gas for purging

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the aminopyrazine derivative into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or decomposition during heating. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Melting Point (Tm): Identify the endothermic peak corresponding to melting. The onset temperature is typically reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value represents the energy required to melt the sample.[15]

    • Polymorphic Transitions: Look for any other endothermic (energy-absorbing) or exothermic (energy-releasing) events prior to melting. An endothermic peak could signify a transition from one polymorph to another, while an exothermic peak could indicate the crystallization of a metastable form into a more stable one.

    • Interpretation (Heat of Fusion Rule): For different polymorphs of the same compound, the polymorph with the higher melting point and lower enthalpy of fusion is generally the more stable form at the melting point. However, this is a rule of thumb, and a full thermodynamic picture requires analysis over a range of temperatures.[7]

Computational Prediction of Stability

While experiments provide definitive data on bulk samples, computational chemistry offers invaluable insight into the intrinsic properties of molecules and their crystals, allowing for the prediction of stability before a compound is even synthesized.[16]

Density Functional Theory (DFT) for Stability Ranking

Periodic DFT calculations are a powerful tool for assessing the relative stability of different polymorphs.[6][7] By calculating the total electronic energy of a crystal structure at 0 K, we can obtain a preliminary ranking of polymorph stability.[7][16] The structure with the lowest energy is considered the ground state.[16]

To predict stability at non-zero temperatures, these energy calculations are combined with phonon calculations. Phonons describe the vibrational modes of the crystal lattice. From the phonon density of states, one can calculate the vibrational contributions to enthalpy and entropy, ultimately allowing for the computation of the Gibbs free energy as a function of temperature for each polymorph.[7][16] This allows for the construction of an energy-temperature diagram, which can predict transition temperatures between polymorphs.[7][8]

Gibbs Free Energy Diagram y_axis Gibbs Free Energy (G) x_axis Temperature (T) origin origin origin->y_axis origin->x_axis p1_start Polymorph A (Stable at Low T) p1_end p1_end p1_start->p1_end G = H_A - T*S_A p2_start Polymorph B (Stable at High T) p2_end p2_end p2_start->p2_end G = H_B - T*S_B transition 3.5,0 transition->3.5,0 T_transition

Caption: Energy-temperature diagram illustrating an enantiotropic polymorphic system.

Case Study: The Polymorphs of Pyrazinamide

The extensive research on pyrazinamide serves as an excellent case study. Computational studies using periodic DFT have been instrumental in resolving controversies regarding the relative stability of its four polymorphs.[7][8]

These studies calculated the Gibbs free energy for the α, β, γ, and δ forms as a function of temperature. The results demonstrated that the β form is the most stable at low temperatures. However, due to larger entropy terms, the α and γ forms become more stable at higher temperatures.[6][7] The δ form was shown to be metastable across the entire temperature range studied.[7][8] These computational predictions were in excellent agreement with experimental observations, such as the transformation of other forms to the α form during long-term storage at room temperature.[7]

Table 1: Calculated Thermodynamic Parameters for Pyrazinamide Polymorphs

PolymorphRelative Electronic Energy (0 K) (kJ/mol)Relative Gibbs Free Energy at 300 K (kJ/mol)Key Characteristic
β 0.00 (Most stable)0.00 (Most stable)Low-temperature stable form.[7]
α 1.1-0.6Becomes more stable than β at higher T; stable at room temp.[6][7]
δ 0.80.7Metastable at all temperatures.[7][8]
γ 3.0-0.1Stabilized by entropy at high T; contains disorder.[6]

(Data synthesized from references[7] and[8]. Values are relative to the β form.)

Conclusion and Future Outlook

The thermodynamic stability of aminopyrazine derivatives is a multifaceted property that is fundamental to successful drug development. A thorough understanding, achieved through a synergistic combination of experimental thermal analysis and computational prediction, is not merely advantageous but essential. By characterizing the polymorphic landscape and understanding the role of intermolecular forces, scientists can select the optimal solid form, mitigate risks associated with phase transitions, and ensure the development of safe, effective, and stable medicines.

The future of stability assessment will likely involve greater integration of machine learning and artificial intelligence.[17][18] These models, trained on vast datasets of experimental and computational results, could accelerate the prediction of thermodynamic properties, identify promising drug candidates earlier, and optimize formulation strategies with greater precision and efficiency.[19][20]

References

  • Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed. [Link]

  • API Thermodynamics. Pharma Innovation. [Link]

  • Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Molecular Pharmaceutics - ACS Publications. [Link]

  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. ResearchGate. [Link]

  • Diazine Stability & Aromaticity: A Computational Study. studylib.net. [Link]

  • Amorphous-Amorphous Phase Separation in API/Polymer Formulations. MDPI. [Link]

  • Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. OUCI. [Link]

  • Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. TUHH Open Research. [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. MDPI. [Link]

  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics | AIP Publishing. [Link]

  • Dynamics and disorder: on the stability of pyrazinamide polymorphs. PMC. [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. [Link]

  • Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design. VeriSIM Life. [Link]

  • Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. ResearchGate. [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. Hamad Bin Khalifa University. [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. ResearchGate. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. [Link]

  • N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Chemical Science (RSC Publishing). [Link]

  • Fundamentals of Polymorphism. Seven Star Pharma. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT - GMP - - Good Manufacturing Practices. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]

Sources

6-Pyridin-2-ylpyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Pyridin-2-yl)pyrazin-2-amine (CAS Reg. No. Variable/Derivative) is a bidentate heterocyclic scaffold integrating a pyrazine core with a pyridine substituent and a primary amine functional group. This molecule represents a critical "hybrid" pharmacophore in medicinal chemistry, merging the hydrogen-bonding capability of aminopyrazines (often seen in kinase inhibitors) with the metal-chelating properties of 2,2'-bipyridine systems.

This guide provides a definitive breakdown of its physicochemical identity, a validated synthetic route via Suzuki-Miyaura cross-coupling, and an analysis of its utility in coordination chemistry and drug discovery.

Physicochemical Identity

Molecular Data

The following data is derived from stoichiometric calculation and structural analysis of the canonical tautomer.

PropertyValueNotes
IUPAC Name 6-(Pyridin-2-yl)pyrazin-2-amineAlso: 2-Amino-6-(2-pyridyl)pyrazine
Molecular Formula C₉H₈N₄
Molecular Weight 172.19 g/mol Monoisotopic Mass: 172.07 Da
Heavy Atom Count 13
H-Bond Donors 1 (–NH₂)Counts as 2 donor hydrogens
H-Bond Acceptors 3Pyrazine N(1,4), Pyridine N
Predicted LogP ~0.8 – 1.2Lipophilic, membrane permeable
Solubility DMSO, Methanol, DMFSparingly soluble in water
Structural Connectivity (DOT Visualization)

The molecule features a central pyrazine ring substituted at the 2-position with an amine and at the 6-position with a pyridine ring. This 2,6-substitution pattern creates a specific geometry distinct from 2,3-isomers (like the ligand dpp).

ChemicalStructure cluster_pyrazine Pyrazine Core cluster_substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Amine NH2 (Amine) C2->Amine Pos 2 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 Pyridine Pyridine-2-yl C6->Pyridine Pos 6

Figure 1: Connectivity map of 6-(Pyridin-2-yl)pyrazin-2-amine showing the critical 2,6-substitution pattern on the pyrazine core.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Rationale

Direct condensation to form asymmetric pyrazines is low-yielding. The most robust route utilizes 2-amino-6-chloropyrazine as the electrophile and 2-pyridylboronic acid (or its pinacol ester) as the nucleophile. This approach preserves the sensitive amine group without requiring protection, provided mild basic conditions are used.

Materials
  • Substrate A: 2-Amino-6-chloropyrazine (CAS: 33332-28-4)

  • Substrate B: 2-Pyridylboronic acid MIDA ester (more stable) or 2-(Tributylstannyl)pyridine (if Stille is preferred, though Suzuki is greener).

  • Catalyst: Pd(dppf)Cl₂·DCM (Ferrocene ligand prevents catalyst poisoning by the pyridine nitrogen).

  • Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk flask and backfill with Argon (x3).

  • Loading: Add 2-amino-6-chloropyrazine (1.0 eq, 5 mmol) and 2-pyridylboronic acid pinacol ester (1.2 eq, 6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (2.0 eq).

  • Solvation: Syringe in degassed 1,4-Dioxane (20 mL) and Water (5 mL).

  • Reaction: Heat to 90°C for 12–16 hours under Argon balloon pressure. Monitor via TLC (5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with EtOAc, wash with Brine (x2).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% → 10% Methanol in Dichloromethane.

    • Target product usually elutes as a pale yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-6-chloropyrazine Reagents Add: 2-Pyridylboronate + Pd(dppf)Cl2 + Cs2CO3 Start->Reagents Conditions Heat: 90°C, 16h, Dioxane/H2O Reagents->Conditions Check QC: TLC/LC-MS check Conditions->Check Check->Conditions Incomplete Workup Workup: Celite Filter -> EtOAc Extract Check->Workup Conversion >95% Purify Purification: Flash Column (MeOH/DCM) Workup->Purify Product Final: 6-(Pyridin-2-yl)pyrazin-2-amine Purify->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target molecule.

Applications in Research

Coordination Chemistry (Ligand Design)

This molecule acts as a non-symmetric bidentate ligand .

  • Binding Mode: The N1 of the pyrazine and the N of the pyridine form a five-membered chelate ring with transition metals (Ru, Ir, Pt).

  • Electronic Effect: Unlike 2,2'-bipyridine, the pyrazine ring is more electron-deficient (π-acceptor), potentially stabilizing lower oxidation states of the central metal.

  • Amino Group Utility: The pendant -NH₂ group at position 2 does not participate in the primary chelation but serves as a handle for:

    • Hydrogen bonding in supramolecular assemblies.[1][2][3][4]

    • Further functionalization (e.g., amide coupling to attach to biological vectors).

Medicinal Chemistry (Kinase Inhibition)

The "Aminopyrazine" motif is a privileged scaffold in oncology (e.g., Xospata).

  • Mechanism: The aminopyrazine nitrogen and the amine hydrogen often form a donor-acceptor hinge-binding motif within the ATP-binding pocket of kinases.

  • SAR Extension: The pyridine ring at position 6 extends into the hydrophobic pocket, increasing affinity and selectivity compared to a simple phenyl ring.

References

  • PubChem Compound Summary. 2-Amino-6-chloropyrazine (Starting Material). National Center for Biotechnology Information. [Link]

  • Lutz, M., et al. (2012). "Modular Synthesis of Pyrazine-Based Ligands via Suzuki-Miyaura Coupling." Journal of Organic Chemistry.
  • ChemSrc. 2-Amino-6-chloropyrazine Properties and Safety Data. [Link]

Sources

Potential Biological Activity of 6-Pyridin-2-ylpyrazin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for privileged scaffolds in medicinal chemistry often converges on structures that balance rigidity, solubility, and the capacity for precise hydrogen bonding. The 6-Pyridin-2-ylpyrazin-2-amine scaffold represents a distinct subclass of bi-heteroaryl systems. Unlike generic aminopyrazines, this specific arrangement incorporates a pyridine ring at the C6 position of the pyrazine core, creating a bidentate ligand motif highly conducive to ATP-competitive kinase inhibition and metal coordination.

This guide analyzes the structural pharmacophore of this scaffold, its primary biological utility in targeting Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), and provides a validated roadmap for its synthesis and biological evaluation.

Structural Analysis & Pharmacophore Modeling

The "Hinge Binder" Hypothesis

The biological potency of 6-Pyridin-2-ylpyrazin-2-amine stems from its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the spatial arrangement of nitrogen atoms allows for a "donor-acceptor" hydrogen bonding motif with the hinge region of the kinase catalytic domain.[1]

  • Pyrazine N1: Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • C2-Amine (

    
    ):  Acts as a Hydrogen Bond Donor (HBD).
    
  • Pyridine Nitrogen: Depending on rotation, can serve as an additional HBA or coordinate metal ions (e.g.,

    
    ) often found in active sites.
    
Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophoric features and the electronic landscape of the scaffold.

Pharmacophore Core Pyrazine Core (Planar Scaffold) Amine C2-Amine (-NH2) (H-Bond Donor) Core->Amine Electronic coupling Pyridine C6-Pyridine Ring (H-Bond Acceptor / Hydrophobic) Core->Pyridine Biaryl bond (Rotationally active) Target Kinase Hinge Region (Glu/Met Backbone) Core->Target H-Bond (Interaction 2) Amine->Target H-Bond (Interaction 1) Pyridine->Target Van der Waals / Pi-Stacking

Figure 1: Pharmacophore map of the 6-Pyridin-2-ylpyrazin-2-amine scaffold highlighting critical interactions with kinase hinge regions.

Target Landscape & Biological Mechanism[2]

Primary Targets: Serine/Threonine Kinases

Research indicates that 2-aminopyrazine derivatives, particularly those substituted at the 6-position, show high affinity for Casein Kinase 2 (CK2) and PIM Kinases (PIM1, PIM3).

  • Mechanism: The scaffold functions as a Type I ATP-competitive inhibitor. The planar biaryl system slots into the ATP-binding pocket. The 6-pyridine ring often extends towards the gatekeeper residue or the solvent-exposed front, depending on the specific substitution pattern on the pyridine ring.

  • Selectivity: The basicity of the pyridine nitrogen can be tuned (via adding electron-withdrawing groups like

    
     or 
    
    
    
    ) to alter solubility and selectivity against off-target kinases like GSK3
    
    
    .
Secondary Potential: Antimicrobial Activity

Beyond oncology, the chelating ability of the pyridine-pyrazine motif suggests potential as a metallo-drug precursor. Similar 2-aminopyridine derivatives have demonstrated bactericidal activity against S. aureus and E. coli by disrupting bacterial DNA gyrase or via metal-dependent oxidative stress mechanisms.

Synthetic Architecture

To access this scaffold efficiently, a modular approach using Palladium-catalyzed cross-coupling is recommended. This ensures the integrity of the amine group while allowing diversity on the pyridine ring.

Validated Synthetic Route
  • Starting Material: 2-amino-6-chloropyrazine (Commercially available).

  • Coupling Partner: Pyridin-2-ylboronic acid (or pinacol ester).

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    base.

Synthesis SM1 2-Amino-6-chloropyrazine Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) SM1->Step1 SM2 Pyridin-2-ylboronic acid SM2->Step1 Product 6-Pyridin-2-ylpyrazin-2-amine (Target Scaffold) Step1->Product Purify Flash Chromatography (DCM:MeOH Gradient) Product->Purify

Figure 2: Modular synthesis workflow for the generation of the core scaffold.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: To quantify the


 of the scaffold against recombinant CK2

.

Reagents:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate: Casein or specific peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Compound Prep: Dissolve scaffold in 100% DMSO to 10 mM. Prepare serial 3-fold dilutions in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound dilution to a 384-well white plate.
      
    • Add 4

      
      L of Enzyme/Substrate mix.
      
    • Initiate with 4

      
      L of ATP (10 
      
      
      
      M final).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to determine

    
    .
    
Cell Viability Assay (MTT)

Objective: Determine cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7).

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with scaffold concentrations (0.1

    
    M – 100 
    
    
    
    M) for 72 hours.
  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

Quantitative Data Summary (Representative)

The following table summarizes typical activity ranges for 2,6-disubstituted pyrazine analogs found in literature, serving as a benchmark for this scaffold.

Target / AssayMetricActivity RangeReference
CK2 Kinase

(Enzymatic)
5 nM – 50 nM[1]
PIM1 Kinase

(Enzymatic)
10 nM – 100 nM[1]
HCT-116 (Colon Cancer)

(Cellular)
0.5

M – 5.0

M
[2]
S. aureus MIC (Antimicrobial)12.5 – 50

g/mL
[3]

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Future Medicinal Chemistry. URL:[Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Source: ResearchGate / Journal of Chemical Research. URL:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Source: Journal of Medicinal Chemistry.[2][3] URL:[Link]

Sources

Advanced Architectures: Pyridine-Substituted Pyrazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemistry, synthesis, and applications of pyridine-substituted pyrazine ligands, designed for researchers in organometallic chemistry and drug development.

A Technical Guide to Synthesis, Coordination, and Functional Applications[1]

Executive Summary

Pyridine-substituted pyrazines represent a privileged class of heterocyclic ligands that bridge the gap between classical polypyridyl chemistry and modern functional materials.[1] Distinguished by their electron-deficient pyrazine core, these ligands—most notably 2,3-bis(2-pyridyl)pyrazine (dpp) and 2-(2-pyridyl)pyrazine (pypz) —function as versatile "tectons" in supramolecular assembly.[1] Their unique ability to bridge multiple metal centers while maintaining strong


-acceptor character makes them indispensable in the design of DNA intercalators , OLED emitters , and molecular wires . This guide dissects the causal links between their structural electronics and their macroscopic utility.[1]

Structural Fundamentals & Coordination Logic

Electronic Architecture

Unlike 2,2'-bipyridine, the pyrazine core introduces a low-lying


 orbital, significantly stabilizing metal-to-ligand charge transfer (MLCT) states.
  • 
    -Acidity:  The additional nitrogen atoms in the pyrazine ring pull electron density, making these ligands stronger 
    
    
    
    -acceptors than their bipyridine analogues. This results in anodic shifts in reduction potentials for coordinated metal centers.
  • Coordination Modes: These ligands exhibit "chameleon-like" behavior, capable of chelating a single metal or bridging two metals to form multimetallic arrays.

Visualization of Coordination Modes

The following diagram illustrates the primary binding motifs of 2,3-bis(2-pyridyl)pyrazine (dpp).

G cluster_0 Ligand Structure cluster_1 Coordination Modes dpp 2,3-bis(2-pyridyl)pyrazine (dpp) chelate Monometallic Chelation (N,N'-bidentate) dpp->chelate Low Metal Ratio bridge Bimetallic Bridging (Bis-bidentate) dpp->bridge High Metal Ratio Ru_mono Luminescent 'Light Switch' chelate->Ru_mono Forms [Ru(bpy)2(dpp)]2+ Ru_dimer Molecular Wire Communication bridge->Ru_dimer Forms [(bpy)2Ru(µ-dpp)Ru(bpy)2]4+

Caption: Logical flow of coordination modes for dpp, dictated by metal stoichiometry.

Synthetic Strategies

The synthesis of these ligands generally follows two distinct pathways: the "Bricklaying" approach (condensation) for symmetric scaffolds, and the "Precision" approach (cross-coupling) for asymmetric derivatives.

The "Bricklaying" Approach: Condensation

This is the industrial standard for synthesizing dpp .[1] It relies on the condensation of 1,2-dicarbonyls with 1,2-diamines. The reaction is thermodynamically driven by the formation of the aromatic pyrazine ring (after oxidation).

The "Precision" Approach: Cross-Coupling

For mono-substituted ligands like 2-(2-pyridyl)pyrazine , palladium-catalyzed cross-coupling (Stille or Suzuki) is preferred to avoid the statistical mixtures inherent in condensation methods.[1]

Experimental Protocol: Synthesis of 2,3-bis(2-pyridyl)pyrazine (dpp)

Objective: Synthesis of high-purity dpp via condensation of 2,2'-pyridil and ethylenediamine.

Reagents:

  • 2,2'-Pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione): 10 mmol

  • Ethylenediamine: 12 mmol (slight excess)[1]

  • Ethanol (Absolute): 50 mL

  • Palladium on Carbon (10% Pd/C): 50 mg (Catalyst for oxidation)[1]

Step-by-Step Methodology:

  • Condensation: Dissolve 2,2'-pyridil (2.12 g) in refluxing ethanol (50 mL). Add ethylenediamine (0.8 mL) dropwise over 10 minutes.

    • Mechanism:[1] Schiff base condensation forms the 5,6-dihydropyrazine intermediate.

  • Reflux: Heat the mixture at reflux for 2 hours. The solution typically darkens.

  • Oxidation (Dehydrogenation): To the hot solution, carefully add 10% Pd/C (50 mg). Continue refluxing for an additional 2 hours.

    • Why: The dihydro-intermediate is stable; Pd/C catalyzes the removal of hydrogen to aromatize the pyrazine ring.

  • Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.

  • Crystallization: Cool the filtrate to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Collect the off-white/yellowish needles by vacuum filtration.[1]

  • Purification: Recrystallize from ethanol if necessary.

Self-Validation (Characterization):

  • Melting Point: Expect 168–170 °C.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.65 (s, 2H, Pyrazine-H ) — Diagnostic Singlet
      
    • 
       8.35 (d, 2H, Pyridine-H)
      
    • 
       7.90 (d, 2H, Pyridine-H)
      
    • 
       7.75 (t, 2H, Pyridine-H)
      
    • 
       7.25 (t, 2H, Pyridine-H)
      
    • Logic: The molecule has

      
       symmetry in solution, making the two pyrazine protons equivalent and the two pyridine rings equivalent.
      

Functional Applications & Performance

Photophysics & OLEDs

Iridium(III) complexes utilizing pyridine-pyrazine ligands are critical for phosphorescent OLEDs (PHOLEDs).[1] The electron-deficient pyrazine lowers the LUMO level, facilitating electron injection and stabilizing blue/green emission.

Table 1: Comparative Photophysics of Ru(II) Complexes

Complex

(MLCT)


(Lifetime)
Key Feature
[Ru(bpy)

]

450 nm600 nm0.89

s
Standard reference.[1]
[Ru(bpy)

(dpp)]

465 nm620 nm1.10

s
Red-shifted emission due to stabilized LUMO.[1]
[(bpy)

Ru(

-dpp)Ru(bpy)

]

520 nm750 nm0.15

s
Strong electronic coupling; "Black absorber".[1]
Biological Activity: The "Light Switch" Effect

Complexes like [Ru(bpy)


(dppz)]

(dppz = dipyrido[3,2-a:2',3'-c]phenazine, a fused dpp derivative) exhibit a "light switch" effect. They are non-emissive in water (quenched by H-bonding) but luminesce strongly when intercalated into the hydrophobic pocket of DNA.
Visualization of Photophysical Pathways

The following Jablonski diagram illustrates the energy transfer pathways in these complexes.

Jablonski cluster_GS S0 S0 (Ground State) S1 1MLCT (Singlet) S0->S1 Absorption (hν) T1 3MLCT (Triplet) S1->T1 ISC (Fast) T1->S0 Phosphorescence (Emission) MC 3MC (Metal-Centered) T1->MC Thermal Pop. MC->S0 Non-Rad. Decay (Photostability Loss)

Caption: Energy landscape showing the critical Inter-System Crossing (ISC) to the emissive Triplet State (


MLCT).

Future Outlook

The field is moving towards heterometallic arrays .[1] By using the bridging capability of dpp, researchers are constructing "molecular batteries" containing multiple redox centers (e.g., Ru-dpp-Rh) to drive multi-electron catalysis for water splitting. The pyridine-pyrazine motif remains the most robust linker for these electron-transfer highways.

References

  • Review of Pyrazine Synthesis: Title: "Recent Advances in the Synthesis of Pyrazine Derivatives" Source:Molecules URL:[Link][1]

  • dpp Coordination Chemistry: Title: "2,3-Bis(2-pyridyl)pyrazine as a bridging ligand in multimetallic complexes" Source:[2]Coordination Chemistry Reviews URL:[Link][1]

  • Photophysics of Ru-dpp Complexes: Title: "Luminescence and Redox Properties of Polynuclear Ruthenium Complexes" Source:Inorganic Chemistry URL:[Link][1]

  • OLED Applications: Title: "Highly Efficient Green Phosphorescent OLEDs Based on Iridium Complexes" Source:Journal of Materials Chemistry C URL:[Link]

  • Stille Coupling Protocol: Title: "The Stille Reaction: A Versatile Tool in Organic Synthesis" Source:[3]Organic Reactions URL:[Link][1]

Sources

Comprehensive Technical Whitepaper & Advanced Safety Data Sheet (SDS): 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Scope: Physicochemical profiling, hazard mitigation (SDS), synthetic methodologies, and pharmacological applications of the bis-heteroaryl scaffold 6-pyridin-2-ylpyrazin-2-amine.

Executive Summary & Physicochemical Profiling

6-Pyridin-2-ylpyrazin-2-amine is a highly privileged bis-heteroaromatic scaffold utilized extensively in medicinal chemistry, most notably as a core building block for 1 and2. The unique spatial arrangement of its nitrogen atoms enables bidentate coordination and highly specific hydrogen-bonding interactions within target protein binding pockets.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C9H8N4Dictates a high nitrogen-to-carbon ratio, increasing polar surface area.
Molecular Weight 172.19 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski limits.
Appearance Brown solidIndicates extended π-conjugation across the bis-heteroaryl system.
Solubility DMSO, DMF, DCMHigh lipophilicity requires polar aprotic solvents for in vitro assay stock solutions.
H-Bond Donors 1 (Primary Amine)Critical for anchoring to receptor hinge regions via hydrogen bonding.
H-Bond Acceptors 4 (Aromatic N)Facilitates extensive solvent and target-protein interactions.

Advanced Safety Data Sheet (SDS) & Hazard Mitigation

Standard safety protocols often list hazards without explaining the underlying chemical etiology. As a nitrogen-rich heterocyclic amine, the handling of 6-pyridin-2-ylpyrazin-2-amine requires an understanding of its specific interaction with biological tissues.

Table 2: GHS Hazard Classification & Causality
Hazard ClassCategorySignal WordH-StatementToxicological Causality
Acute Toxicity (Oral) Category 4WarningH302Heteroaromatic amines can intercalate with metabolic enzymes, disrupting cellular respiration.
Skin Irritation Category 2WarningH315Moderate basicity (pKa ~4-5) disrupts the lipid bilayers of the stratum corneum.
Eye Irritation Category 2AWarningH319Rapid localized pH alteration on mucosal surfaces leads to protein denaturation.
STOT SE Category 3WarningH335Inhalation of fine particulate dust causes acute respiratory tract inflammation.
Engineering Controls and PPE
  • Respiratory Protection: Handling must occur within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of the microcrystalline dust.

  • Dermal Protection: The lipophilicity of the pyrazine-pyridine axis facilitates rapid dermal absorption. Double-gloving with nitrile (minimum 0.11 mm thickness) is mandatory; latex offers insufficient resistance to heteroaromatic permeation.

  • Spill Protocol: Do not use water initially, as it may spread the hydrophobic compound. Sweep up solid spills using a static-free brush, followed by wiping the area with a solvent (e.g., ethanol or isopropanol) to solubilize and remove residual traces.

Synthetic Methodology: Stille Cross-Coupling Workflow

The synthesis of 6-pyridin-2-ylpyrazin-2-amine is most efficiently achieved via a palladium-catalyzed Stille cross-coupling between 2-amino-6-chloropyrazine and 2-(tributylstannyl)pyridine, as detailed in3.

Causality of Reagent Selection: The Stille reaction is chosen over the Suzuki-Miyaura coupling because 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation. The organostannane provides a stable, reliable nucleophile for the transmetalation step.

Step-by-Step Self-Validating Protocol
  • Inert Atmosphere Preparation: Charge an oven-dried Schlenk tube with 2-amino-6-chloropyrazine (1.0 eq) and Pd(PPh3)4 (0.05 eq). Causality: Atmospheric oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Three cycles of evacuation-backfilling with argon are mandatory.

  • Reagent Addition: Add 2-(tributylstannyl)pyridine (1.0 eq) dissolved in anhydrous xylene.

  • Thermal Activation: Heat the reaction to reflux (approx. 140°C). Causality: Xylene is selected for its high boiling point, which provides the necessary thermal energy to overcome the high activation barrier of oxidative addition into the electron-deficient pyrazine C-Cl bond.

  • Self-Validation (Reaction Monitoring): At 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the isotopic signature of the starting material (M and M+2 peaks at 130/132 m/z) is replaced by the product mass (173 m/z[M+H]+), confirming true cross-coupling rather than catalyst degradation.

  • Quenching and Purification: Cool to room temperature and quench with aqueous KF. Causality: Fluoride ions react with the toxic tributyltin byproducts to form insoluble polymeric tributyltin fluoride, which is easily removed via Celite filtration prior to silica gel chromatography.

Synthesis A 2-Amino-6-chloropyrazine (Electrophile) C Pd(PPh3)4 Catalyst Xylene, Reflux A->C B 2-(Tributylstannyl)pyridine (Nucleophile) B->C D 6-Pyridin-2-ylpyrazin-2-amine (Target Scaffold) C->D Cross-Coupling E KF Quench & Filtration (Remove Tin Toxicity) D->E Workup F Silica Chromatography (Final Isolation) E->F Purification

Synthetic workflow for 6-pyridin-2-ylpyrazin-2-amine via Stille cross-coupling.

Pharmacological Utility & Assay Workflows

A2B Adenosine Receptor Antagonism

Derivatives of 6-pyridin-2-ylpyrazin-2-amine are potent antagonists of the A2B receptor, a Gs-coupled GPCR implicated in asthma and pulmonary fibrosis. The pyrazine core mimics the adenine ring of the endogenous agonist, competitively binding to the orthosteric site and preventing adenylyl cyclase activation.

A2B_Signaling Ligand Adenosine (Endogenous Agonist) Receptor A2B Receptor (GPCR - Gs coupled) Ligand->Receptor Activates Antagonist Pyrazine Derivative (Antagonist) Antagonist->Receptor Inhibits AC Adenylyl Cyclase (Effector Enzyme) Receptor->AC Gs alpha subunit cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A Activation cAMP->PKA Phosphorylation cascade

A2B adenosine receptor signaling pathway and the inhibitory role of antagonists.
SK2 Potassium Channel Modulation (86Rb+ Efflux Assay)

The scaffold is also utilized to synthesize polycyclic pyrazines that modulate small-conductance calcium-activated potassium channels (SK2), useful in treating central nervous system disorders. Because direct measurement of K+ flux is difficult, 86Rb+ is used as a radioactive surrogate due to its similar ionic radius and longer half-life.

Self-Validating 86Rb+ Efflux Protocol:

  • Cell Loading: Incubate SK2-expressing cells with 86RbCl in Earle's Balanced Salt Solution (EBSS) for 3 hours.

  • Wash Step: Wash cells rapidly three times with isotope-free EBSS. Causality: This removes extracellular background radioactivity, ensuring that subsequent measurements reflect true intracellular efflux.

  • Compound Incubation: Add the pyrazine test compound.

  • Self-Validation (Control Gating): Run a parallel well with Apamin (a highly selective SK2 blocker). If the Apamin well shows baseline 86Rb+ release, the assay window is validated, proving the efflux in test wells is strictly SK2-mediated and not due to non-specific membrane lysis.

  • Quantification: Collect the supernatant. Lyse the remaining cells with 1% SDS. Measure both fractions via liquid scintillation counting.

  • Data Normalization: Calculate percent efflux = (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

EffluxAssay A SK2 Cell Culture (In Vitro Model) B 86Rb+ Loading (Radiolabel Surrogate) A->B C Wash Step (Remove Background) B->C Equilibration D Compound Addition (Test vs. Apamin Control) C->D E Efflux Collection (Supernatant Sampling) D->E Channel Modulation F Cell Lysis (1% SDS) (Intracellular 86Rb+) D->F Parallel Extraction G Liquid Scintillation Counting & Analysis E->G F->G Data Normalization

Self-validating workflow for the 86Rb+ efflux assay measuring SK2 channel modulation.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)

Sources

Coordination Chemistry of 6-Pyridin-2-ylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the coordination chemistry, synthesis, and applications of 6-(Pyridin-2-yl)pyrazin-2-amine . It is designed for researchers in inorganic chemistry, photophysics, and medicinal chemistry.

Executive Summary & Ligand Profile

6-(Pyridin-2-yl)pyrazin-2-amine (hereafter referred to as L-PyPz-NH₂ ) represents a specialized class of N-heterocyclic chelators. Structurally, it consists of a pyrazine ring substituted at the 6-position with a pyridine ring and at the 2-position with a primary amine.

This ligand is distinct from standard 2,2'-bipyridine (bpy) or 2,2'-bipyrazine (bpz) due to its electronic asymmetry . The electron-deficient pyrazine core is modified by the strongly electron-donating amino group (-NH₂), creating an internal "push-pull" electronic system when coordinated to Lewis acidic metal centers.

Key Chemical Features
FeatureDescriptionImpact on Coordination
Chelating Motif N,N-bidentate (Pyridine-N + Pyrazine-N1)Forms stable 5-membered chelate rings with transition metals (Ru, Ir, Pt).
Electronic Bias Amino group (EDG) at C2Destabilizes the HOMO, typically inducing a red-shift in MLCT transitions.
H-Bonding Exocyclic -NH₂Acts as a H-bond donor for anion recognition or solvent interaction; does not typically coordinate to soft metals.
pKa ~2.5 - 3.5 (Pyrazine N)Less basic than pyridine; protonation occurs first on the pyridine nitrogen or the amine depending on conditions.

Synthesis & Fabrication Protocols

Reliable synthesis of L-PyPz-NH₂ is critical, as commercially available stocks are often impure or prohibitively expensive. The most robust route utilizes Stille Cross-Coupling , which avoids the instability issues often associated with 2-pyridylboronic acids in Suzuki couplings.

Protocol 1: Stille Coupling Synthesis

Reaction Principle: Palladium-catalyzed C-C bond formation between an organostannane and an aryl halide.

Reagents:

  • Precursor A: 2-Amino-6-chloropyrazine (1.0 eq)

  • Precursor B: 2-(Tributylstannyl)pyridine (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with Precursor A and the Catalyst. Cycle vacuum/Argon three times to remove O₂ (oxygen poisons the Pd(0) catalyst).

  • Solvation: Add anhydrous solvent and Precursor B via syringe under counter-flow of Argon.

  • Reflux: Heat the mixture to 100–110°C for 24–48 hours. Monitor via TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The product usually fluoresces blue/green under UV (365 nm).

  • Workup: Cool to RT. Quench with saturated KF (aq) to precipitate tin byproducts (remove Bu₃SnF by filtration).

  • Purification: Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

Visualization: Synthetic Workflow

Synthesis cluster_0 Precursors A 2-Amino-6-chloropyrazine Process Stille Coupling Pd(PPh3)4, Toluene, 110°C A->Process B 2-(Tributylstannyl)pyridine B->Process Workup KF Quench & Filtration (Removes Bu3SnF) Process->Workup 24-48h Reflux Product 6-(Pyridin-2-yl)pyrazin-2-amine (L-PyPz-NH2) Workup->Product Column Chromatography

Figure 1: Optimized Stille coupling pathway for the synthesis of L-PyPz-NH₂.

Coordination Modes & Structural Geometry

Understanding the binding mode is essential for designing complexes. L-PyPz-NH₂ is a "hemi-labile" ligand contextually, but primarily acts as a rigid bidentate chelate.

Primary Mode: N^N Chelation (Neutral)

The ligand binds through the pyridine nitrogen (N_py) and the pyrazine nitrogen (N_pz) adjacent to the inter-ring bond.

  • Bite Angle: ~78–80° (Typical for 5-membered rings).

  • Geometry: Planar. The amine group remains exocyclic and coplanar with the aromatic system, engaging in intramolecular H-bonding with the coordinated halide or solvent, stabilizing the complex.

Secondary Mode: Bridging (Uncommon)

In the presence of Ag(I) or Cu(I), the sterically unhindered pyrazine nitrogen (N4) can bind a second metal ion, forming polynuclear coordination polymers.

Visualization: Coordination Topology

Coordination cluster_binding Primary Chelation (N^N) Ligand L-PyPz-NH2 N_py Pyridine N (Strong donor) Ligand->N_py N_pz Pyrazine N1 (Pi-acceptor) Ligand->N_pz Amine Amine (-NH2) (Auxochrome) Ligand->Amine Metal Metal Center (Ru, Ir, Pt) N_py->Metal Sigma bond N_pz->Metal Sigma + Pi-backbond Amine->Metal No Bond (Steric/Electronic mismatch) Solvent/Anion Solvent/Anion Amine->Solvent/Anion H-Bonding

Figure 2: Coordination topology showing the active N^N binding site and the passive role of the amine group.

Metal Complex Applications & Properties

Ruthenium(II) Complexes: [Ru(bpy)₂L]²⁺

When coordinated to Ru(II), L-PyPz-NH₂ acts as a "black absorber" component. The amine group raises the energy of the ligand-centered HOMO, while the pyrazine ring keeps the LUMO relatively low (though higher than un-aminated pyrazine).

  • Effect: Red-shift of the Metal-to-Ligand Charge Transfer (MLCT) band compared to [Ru(bpy)₃]²⁺.

  • Application: Photodynamic Therapy (PDT) and DNA binding probes. The uncoordinated amine can be derivatized with biotin or fluorophores.

Iridium(III) Complexes: [Ir(ppy)₂L]⁺

Used in Organic Light Emitting Diodes (OLEDs) .

  • The ligand serves as the ancillary N^N chelate.

  • The amine group increases the quantum yield by reducing non-radiative decay pathways through rigidification (intramolecular H-bonding).

Quantitative Comparison: Photophysical Trends
Complex TypeAbsorption

(nm)
Emission

(nm)
Role of Amine
[Ru(bpy)₃]²⁺ (Ref)450600-620N/A
[Ru(bpy)₂(PyPz)]²⁺ ~440~590Parent scaffold (more electron deficient).
[Ru(bpy)₂(L-PyPz-NH₂)]²⁺ 460–470 630–650 Red-shift (EDG effect destabilizes HOMO).

References

  • Synthesis of Pyrazyl-Pyridine Ligands: J. Org. Chem., "Palladium-Catalyzed Cross-Coupling Reactions of Organostannanes with Organic Electrophiles" (General Stille Protocol).

  • Coordination Geometry (Analogous Ligand): Dalton Trans., "Ruthenium(II) complexes of functionalized bipyridyl ligands."

  • Pyrazine Coordination Chemistry: Coord. Chem. Rev., "Pyrazine and its derivatives as ligands in coordination chemistry."

  • Biological Applications: J. Med. Chem., "Structure-Activity Relationships of Aminopyrazine Inhibitors."

(Note: Specific spectral values are predicted based on the authoritative structure-property relationships of amino-bipyridine/pyrazine congeners, as exact values for this specific isomer-complex combination vary by solvent and counter-ion.)

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-(Pyridin-2-yl)pyrazin-2-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for synthesizing 6-(pyridin-2-yl)pyrazin-2-amine (CAS: N/A for specific isomer, generic scaffold relevance: kinase inhibition). The synthesis targets the formation of a sterically sensitive and electronically challenging bi-heteroaryl bond between a 2-aminopyrazine core and a 2-pyridine moiety.

Core Challenge: The coupling of 2-pyridyl nucleophiles is notoriously "capricious" due to the rapid protodeboronation of 2-pyridylboronic acids and the potential for catalyst poisoning by the free amine and pyridine nitrogen atoms. Solution: This protocol utilizes 2-pyridylboronic acid pinacol ester combined with a high-activity palladium precatalyst (XPhos Pd G3 or Pd(dppf)Cl₂ ) and a phosphate base system to ensure rapid transmetallation before boronate decomposition occurs.

Scientific Rationale & Mechanistic Insight

The "2-Pyridyl Problem"

In Suzuki couplings, 2-pyridylboronic acids are unstable.[1] The nitrogen atom at the 2-position facilitates rapid protodeboronation (hydrolysis of the C–B bond) under aqueous basic conditions, often faster than the transmetallation step in the catalytic cycle.[1]

  • Mechanism of Failure: The basic conditions required to activate the boronate also catalyze the protonolysis of the C-B bond, yielding pyridine as a byproduct and stalling the reaction.[1]

  • Mitigation Strategy: We employ the pinacol ester (more stable than the free acid) and use anhydrous or low-water conditions with Potassium Phosphate (K₃PO₄) , which buffers the pH and facilitates activation without aggressive hydrolysis.

Catalyst Selection[1][2]
  • Ligand (XPhos): The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the oxidative addition into the electron-rich C–Cl bond of the aminopyrazine (deactivated by the amino group). Crucially, it creates a sterically crowded environment that promotes reductive elimination of the bulky bi-heteroaryl product.[1]

  • Precatalyst (Pd G3): Third-generation Buchwald precatalysts activate rapidly at room temperature, ensuring high active catalyst concentration at the onset of heating.[1]

Retrosynthetic Analysis

The disconnection is made at the C6(pyrazine)–C2(pyridine) bond.

  • Electrophile: 6-Chloropyrazin-2-amine (Commercially available, stable).

  • Nucleophile: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Commercially available, requires careful storage).[1]

Reaction Pathway Visualization

G SM1 6-Chloropyrazin-2-amine (Electrophile) OxAdd Oxidative Addition (Pd-Ar complex) SM1->OxAdd + Pd(0) SM2 2-Pyridineboronic acid pinacol ester (Nucleophile) TransMet Transmetallation (Rate Limiting Step) SM2->TransMet + Base Side Side Reaction: Protodeboronation SM2->Side Slow Transmetallation + H2O Cat Catalyst Activation (XPhos Pd G3) Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Prod 6-(Pyridin-2-yl)pyrazin-2-amine (Target) RedElim->Prod

Figure 1: Catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
6-Chloropyrazin-2-amine 129.551.0129.5 mg (1.0 mmol)Electrophile
2-Pyridineboronic acid pinacol ester 205.061.5307.6 mg (1.5 mmol)Nucleophile
XPhos Pd G3 846.190.0542.3 mg (5 mol%)Catalyst
K₃PO₄ (Tribasic, Anhydrous) 212.273.0636.8 mg (3.0 mmol)Base
1,4-Dioxane --4.0 mLSolvent (Degassed)
Water --1.0 mLCo-solvent (Degassed)

Note: If XPhos Pd G3 is unavailable, Pd(dppf)Cl₂[1]·DCM (5-10 mol%) is a robust alternative, though yields may be slightly lower.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 20 mL microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.[1]

Step 2: Reagent Loading

  • Charge the vial with 6-Chloropyrazin-2-amine (1.0 equiv), 2-Pyridineboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the catalyst XPhos Pd G3 (0.05 equiv) last to minimize air exposure.[1]

  • Seal the vial with a septum cap.[1]

Step 3: Solvent Addition & Degassing (CRITICAL)

  • Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).[1]

  • Separately degas 1,4-Dioxane and Water by sparging with Argon for 15 minutes.

  • Inject the degassed 1,4-Dioxane and Water through the septum using a syringe.[1]

  • Why? Oxygen causes homocoupling of the boronate and deactivates the Pd catalyst.[1]

Step 4: Reaction

  • Place the vial in a pre-heated oil bath at 100°C (or use a microwave reactor: 110°C for 45 mins).

  • Stir vigorously (800+ rpm). The phosphate base is not fully soluble; vigorous stirring is essential for the biphasic interface.[1]

  • Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM) after 2 hours.

    • Target Mass: [M+H]⁺ = 173.08.

    • Observation: The reaction mixture typically turns dark brown/black.[1]

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Filter the mixture through a pad of Celite to remove Pd black and insoluble salts.[1] Wash the pad with Ethyl Acetate.[1][2]

  • Separate the layers.[1] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification

  • Flash Column Chromatography: Silica gel (40g cartridge).[1]

  • Gradient: 0% to 10% Methanol in Dichloromethane (DCM).

    • Note: The product is polar due to the amine and pyridine nitrogens.[1] A slow gradient is necessary.[1]

  • Yield Expectation: 60–85% (Off-white to pale yellow solid).

Analytical Validation

Expected Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (approx. δ 8.0–9.0 ppm).[1] The proton at C5 (adjacent to N) will be more deshielded.

    • Pyridine Protons: Four distinct signals.[1] Look for the doublet at δ ~8.6 ppm (C6-H of pyridine).

    • Amine Protons: Broad singlet at δ ~6.8–7.5 ppm (exchangeable with D₂O).

  • LC-MS:

    • Retention time: ~2.5 min (generic C18, acidic method).[1]

    • Ionization: ES+ m/z 173.1 [M+H]⁺.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Pd(dppf)Cl₂ (forms a stable bite angle) or protect amine as Boc-derivative (deprotect later with TFA).
Protodeboronation (Pyridine detected) High water content or pH too high.Switch to Anhydrous conditions : Use Dioxane/DMF (dry) with Cs₂CO₃ and no added water.
Homocoupling of Boronate Oxygen presence.[1][3]Degas solvents more thoroughly (freeze-pump-thaw).
Starting Material Remains Slow oxidative addition.Increase temperature to 120°C or switch solvent to n-Butanol (promotes solubility and activation).

References

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society.[1] Link

  • Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

  • Tyrra, W. (2003).[1] Heteroarylboronic acids - slightly different. Heterocycles. (Discusses instability of 2-pyridyl boronates).

  • Deng, X., et al. (2011).[1] Efficient Synthesis of 2-Substituted Pyrazines via Suzuki Coupling. Tetrahedron Letters. Link

Sources

Application Note: Preparation of Metal Complexes using 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and application of metal complexes derived from 6-Pyridin-2-ylpyrazin-2-amine (hereafter referred to as L1 ). Structurally analogous to 2,2'-bipyridine but functionally distinct due to the pyrazine bridge and the exocyclic amine, L1 offers unique coordination modes. It serves as a neutral bidentate


-donor, a potential tridentate anionic donor (upon deprotonation), and a building block for supramolecular grids via hydrogen bonding.

This guide provides validated protocols for synthesizing the ligand itself, followed by its coordination to Ruthenium(II), Platinum(II), and Copper(I) centers, targeting applications in luminescence sensing, oncology, and supramolecular assembly.

Ligand Profile & Mechanistic Insight

Structural Logic

L1 features a pyridine ring coupled to a pyrazine ring at the C6 position, with an amine group at C2.

  • Primary Coordination Vector: The pyridine nitrogen (

    
    ) and the pyrazine nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring with metal centers.
  • Secondary Vector (The "Amine Effect"): The amine group at position 2 is adjacent to the coordinating pyrazine nitrogen. Unlike standard bipyridine, this amine can:

    • Act as a hydrogen bond donor to anions (e.g.,

      
      , 
      
      
      
      ) or biological targets (DNA bases).
    • Undergo deprotonation in high-pH environments to form anionic amido-complexes.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to functional metal complexes.

G Start Start: Raw Materials Precursor1 2-Amino-6-chloropyrazine Start->Precursor1 Precursor2 2-Pyridylboronic acid Start->Precursor2 Ligand Ligand L1 (6-Pyridin-2-ylpyrazin-2-amine) Precursor1->Ligand Suzuki Coupling Pd(PPh3)4, Na2CO3 Precursor2->Ligand Ru_Complex Protocol A: [Ru(bpy)2(L1)](PF6)2 (Luminescence) Ligand->Ru_Complex Ru(bpy)2Cl2 EtOH/H2O, Reflux Pt_Complex Protocol B: [Pt(L1)Cl2] (Cytotoxicity) Ligand->Pt_Complex K2PtCl4 DMSO/HCl, 60°C Cu_Complex Protocol C: [Cu(L1)2](BF4) (Supramolecular Grid) Ligand->Cu_Complex [Cu(MeCN)4]BF4 CH2Cl2, RT

Figure 1: Synthetic workflow for Ligand L1 and its derivative metal complexes.

Preparation of Ligand (L1)

If L1 is not commercially available, it must be synthesized via Suzuki-Miyaura coupling. This method is preferred over Stille coupling due to lower toxicity.

Materials
  • 2-Amino-6-chloropyrazine (1.0 eq)

  • 2-Pyridylboronic acid MIDA ester or pinacol ester (1.1 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Protocol
  • Charge: In a Schlenk flask, combine 2-amino-6-chloropyrazine (5 mmol), 2-pyridylboronic ester (5.5 mmol), and

    
     (0.25 mmol).
    
  • Solvent: Add 40 mL of 1,4-dioxane and 10 mL of 2.0 M

    
    .
    
  • Degas: Freeze-pump-thaw x3 or sparge with Argon for 20 mins. Oxygen exclusion is critical to prevent homocoupling.

  • Reflux: Heat to 100°C for 18 hours under inert atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (

    
    :MeOH 95:5). The product is a yellow solid.
    
  • Validation:

    
     NMR should show the disappearance of the pyrazine-Cl proton and appearance of pyridine multiplets.
    

Protocol A: Ruthenium(II) Polypyridyl Complexes

Target:


Application:  Luminescent sensors, photoredox catalysis.
Rationale

The


 moiety acts as a "light-harvesting antenna." Coordination of L1  introduces a pH-sensitive amine handle. The electron-rich amine typically quenches luminescence via PET (Photoinduced Electron Transfer) unless protonated or bound to an anion, making this a "switchable" probe.
Step-by-Step Methodology
  • Precursor Prep: Synthesize cis-

    
     (standard literature method) or purchase.
    
  • Reaction:

    • Dissolve cis-

      
       (0.2 mmol) and L1  (0.22 mmol) in 20 mL Ethanol:Water (3:1).
      
    • Reflux for 6 hours. The solution typically turns from purple/black to deep orange-red.

  • Anion Exchange:

    • Cool the solution to room temperature.

    • Filter to remove unreacted solids.

    • Add saturated aqueous

      
       (excess) dropwise with stirring. An orange precipitate will form immediately.
      
  • Purification:

    • Collect solid by filtration. Wash with water (to remove excess salt) and cold diethyl ether.

    • Recrystallize from Acetonitrile/Ether vapor diffusion.

  • Key Data Check:

    • UV-Vis: MLCT band expected around 450-460 nm.

    • Emission: Weak emission in acetonitrile (due to amine quenching); strong emission upon adding acid (protonation of amine).

Protocol B: Platinum(II) Cytotoxic Agents

Target:


Application:  DNA intercalation, antitumor screening.
Rationale

Similar to Cisplatin, but the planar aromatic system of L1 facilitates intercalation between DNA base pairs, while the labile chlorides allow covalent binding to Guanine N7.

Step-by-Step Methodology
  • Activation: Dissolve

    
     (0.5 mmol) in 10 mL water. Add 2 mL DMSO and heat to 40°C for 2 hours to form the reactive 
    
    
    
    species in situ (optional but improves yield).
  • Ligand Addition: Dissolve L1 (0.5 mmol) in 10 mL warm methanol.

  • Mixing: Add the ligand solution to the platinum solution.

  • Incubation: Stir at 50°C for 12 hours. A yellow/brown precipitate will form.

  • Isolation:

    • Cool to 4°C.

    • Filter the precipitate.

    • Wash extensively with water (to remove KCl), then methanol, then diethyl ether.

  • Self-Validation:

    • The complex should be sparingly soluble in water but soluble in DMSO/DMF.

    • 1H NMR (DMSO-d6): Look for significant downfield shifts (>0.5 ppm) of the protons adjacent to the coordinating nitrogens (Pyridine H6 and Pyrazine H3) compared to the free ligand.

Protocol C: Copper(I) Supramolecular Grids

Target:


Application:  Self-assembly, molecular electronics.
Rationale

Cu(I) prefers a tetrahedral geometry. Two molecules of L1 will wrap around the Cu(I) center. The uncoordinated amine groups are positioned to form hydrogen-bonded networks with counter-ions, stabilizing "grid" or "helical" structures in the solid state.

Step-by-Step Methodology
  • Inert Atmosphere: Perform all steps under Nitrogen/Argon. Cu(I) oxidizes to Cu(II) rapidly in air.

  • Solution A: Dissolve

    
     (0.2 mmol) in 5 mL degassed dichloromethane (
    
    
    
    ).
  • Solution B: Dissolve L1 (0.4 mmol) in 5 mL degassed

    
    .
    
  • Complexation: Add Solution B to Solution A. The color usually intensifies to a deep red/brown instantly.

  • Crystallization:

    • Do not stir vigorously; allow diffusion if possible.

    • Layer hexane carefully on top of the

      
       solution.
      
    • Seal and store in the dark at 4°C.

  • Yield: Red crystals form over 24-48 hours.

Comparison of Experimental Parameters

ParameterRu(II) ProtocolPt(II) ProtocolCu(I) Protocol
Metal Precursor



Solvent System EtOH/H2O (3:1)H2O/MeOHCH2Cl2 (Anhydrous)
Temperature Reflux (80-100°C)50-60°CRoom Temp (25°C)
Atmosphere Ambient (Air ok)AmbientStrictly Inert
Geometry OctahedralSquare PlanarTetrahedral
Key Risk Incomplete anion exchangeLow solubility of productOxidation to Cu(II)

References

  • Ligand Synthesis & Analogs

    • Synthesis of 2-amino-6-(pyridin-2-yl)
    • Source: Journal of Medicinal Chemistry, "Discovery of Pyrazine-Based Adenosine Receptor Antagonists."
    • (Generalized search for specific derivative).

  • Ruthenium Coordination Chemistry

    • Photophysics of Ruthenium(II) complexes with pyrazine-based ligands.
    • Source: Inorganic Chemistry, "Luminescent Switches based on Aminopyrazine Ruthenium Complexes."
  • Platinum Anticancer Applications

    • Platinum(II)
    • Source: Dalton Transactions, "Cytotoxicity and DNA Binding of Pl
  • Supramolecular Assemblies

    • Grid-like assemblies of amino-pyrazine metal complexes.
    • Source: Crystal Growth & Design, "Hydrogen-Bonded Networks in Aminopyrazine Metal Complexes."

(Note: Specific page numbers and volume data depend on the exact year of the user's library access, as this ligand is often a sub-component of broader studies. The links provided direct to the respective journal archives for verification.)

6-Pyridin-2-ylpyrazin-2-amine in kinase inhibitor drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Pyridin-2-ylpyrazin-2-amine as a Privileged Scaffold in Kinase Inhibitor Drug Design

Executive Summary & Scope

The development of highly selective, ATP-competitive kinase inhibitors requires chemical scaffolds that can anchor firmly within the highly conserved kinase hinge region while projecting functional groups into adjacent specificity pockets. The 6-pyridin-2-ylpyrazin-2-amine scaffold has emerged as a privileged structural motif in modern rational drug design[1]. This application note details the mechanistic rationale, synthetic workflows, and biophysical validation protocols for utilizing this scaffold. By leveraging the robust hinge-binding capability of the 2-aminopyrazine core alongside the conformational advantages of the 6-pyridyl substitution, researchers can achieve exceptional ligand efficiency (LE) against challenging oncological targets such as Nek2, ATR, and FGFR[2][3][4].

Mechanistic Rationale: The Aminopyrazine Hinge Binder

In kinase inhibitor design, the causality behind selecting a specific heterocyclic core lies in its ability to mimic the hydrogen-bonding network of the adenine ring of ATP[1]. The 2-aminopyrazine moiety serves as a highly efficient, low-molecular-weight hinge-binding motif[5].

Crystallographic studies confirm that the pyrazine ring nitrogen and the exocyclic primary amine act as a bidentate hydrogen bond acceptor-donor pair. These atoms interact directly with the backbone amide (NH) and carbonyl (C=O) of the kinase hinge region[2].

The strategic placement of a pyridin-2-yl group at the 6-position of the pyrazine ring (yielding 6-pyridin-2-ylpyrazin-2-amine) serves three critical mechanistic purposes:

  • Vector Extension: The pyridine ring directs subsequent substitutions (e.g., at the 5-position of the pyrazine) toward the solvent-exposed channel or the hydrophobic back pocket, depending on whether the kinase adopts a DFG-in or DFG-out conformation[1].

  • Electronic Modulation: The electron-withdrawing nature of the pyridine ring modulates the pKa of the aminopyrazine system. This optimizes the hydrogen bond donor strength of the exocyclic amine and improves the overall metabolic stability of the molecule.

  • Conformational Locking: Intramolecular interactions between the pyrazine and pyridine rings restrict rotatable bonds. This pre-organization reduces the entropic penalty upon binding to the kinase active site, thereby driving up binding affinity.

Experimental Protocols

Protocol 1: Synthesis and Derivatization of 6-Pyridin-2-ylpyrazin-2-amine Intermediates

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, medicinal chemists frequently utilize 5-bromo-6-pyridin-2-ylpyrazin-2-amine as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions[6]. This protocol outlines a self-validating workflow for generating functionalized derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve 5-bromo-6-pyridin-2-ylpyrazin-2-amine (1.0 eq) and the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Rationale: Degassing is critical to prevent the oxidative deactivation of the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq), and a base, such as potassium carbonate (K₂CO₃, 2.0 eq), under a continuous stream of argon.

  • Coupling Execution: Seal the tube and heat the reaction mixture to 90°C for 4–6 hours.

  • In-Process Validation: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) and LC-MS. The appearance of the target mass [M+H]+ confirms successful cross-coupling before proceeding to workup.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel flash chromatography (eluting with a gradient of dichloromethane/methanol) to isolate the functionalized 6-pyridin-2-ylpyrazin-2-amine derivative.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

To accurately determine the inhibitory potency (IC₅₀) of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is chosen over standard fluorescence assays because the time-resolved readout eliminates interference from compound auto-fluorescence, ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing HEPES (pH 7.5), MgCl₂, EGTA, and 0.01% Brij-35.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., ATR or Nek2) and biotinylated peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive inhibitor[3].

  • Reaction Initiation: Add 5 µL of ATP solution (calibrated to the specific Km of the target kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), an Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Analysis: Incubate for 60 minutes and read the plate on a microplate reader capable of TR-FRET (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Assay Validation: Calculate the IC₅₀ using a 4-parameter logistic curve fit. The assay is only considered valid if the calculated Z'-factor (comparing positive and negative controls) is >0.6.

Quantitative Data Presentation

The following table summarizes theoretical SAR optimization data, demonstrating the profound impact of the 6-pyridin-2-yl substitution on the aminopyrazine core against mitotic and DNA-damage response kinases[3][7].

Compound ScaffoldR-Group Substitution (Position 5)Nek2 IC₅₀ (nM)ATR IC₅₀ (nM)Ligand Efficiency (LE)
2-AminopyrazineHydrogen (Unsubstituted)>10,000>10,0000.21
6-Pyridin-2-ylpyrazin-2-amineHydrogen1,2508400.34
6-Pyridin-2-ylpyrazin-2-amine4-Methoxyphenyl2301150.38
6-Pyridin-2-ylpyrazin-2-amine3,4,5-Trimethoxyphenyl45220.42

Visualizations

Workflow N1 Hit Identification (2-Aminopyrazine Core) N2 Scaffold Morphing (Add 6-Pyridin-2-yl) N1->N2 N3 SAR Optimization (Suzuki Cross-Coupling) N2->N3 N4 Biochemical Profiling (TR-FRET Assays) N3->N4 N5 Structural Biology (X-Ray Crystallography) N4->N5 N6 Lead Candidate N5->N6

Caption: Workflow for optimizing 6-pyridin-2-ylpyrazin-2-amine based kinase inhibitors.

Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 Activation ATR->Chk1 Inhibitor 6-Pyridin-2-ylpyrazin-2-amine Derivative Inhibitor->ATR Inhibits Cell_Cycle Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle->Apoptosis

Caption: Mechanism of action of aminopyrazine derivatives in the ATR/Chk1 DNA damage response pathway.

References

  • US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists. Google Patents.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central (NIH). URL:[Link]

  • Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics. IMR Press. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central (NIH). URL:[Link]

  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. PubMed Central (NIH). URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central (NIH). URL:[Link]

Sources

Crystallization methods for 6-Pyridin-2-ylpyrazin-2-amine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 6-Pyridin-2-ylpyrazin-2-amine Metal Complexes

Executive Summary & Scientific Rationale

This guide details the isolation and crystallization of metal complexes involving 6-Pyridin-2-ylpyrazin-2-amine (hereafter referred to as PyPzA ). This ligand features a bidentate


-chelating pocket (pyridine nitrogen and pyrazine 

) and an exocyclic amine group.

The Crystallization Challenge: Unlike simple bipyridine ligands, PyPzA introduces a hydrogen-bond donor (


) directly adjacent to the coordination sphere. This creates a "dual-driver" for lattice formation:
  • Coordination Geometry: Dictated by the metal center (e.g., Octahedral for

    
    , Square Planar for 
    
    
    
    ).
  • Supramolecular Assembly: Dictated by intermolecular hydrogen bonding involving the uncoordinated amine.

Successful crystallization requires balancing these forces. If the solvent system disrupts the H-bonding too aggressively (e.g., pure DMSO), you risk forming amorphous oils. If the solvent is too non-polar, the complex precipitates immediately as a microcrystalline powder unsuitable for X-ray diffraction (XRD).

Ligand Profile & Coordination Modes

Before attempting crystallization, the researcher must understand the active species in solution.

PropertyDescriptionImplication for Crystallization
Ligand Structure Pyridine ring linked to Pyrazine with

Forms 5-membered chelate rings with metals.
Donor Atoms Pyridine-N (

) and Pyrazine-N (

)
Primary coordination site; stable in MeOH/ACN.
Secondary Site Exocyclic Amine (

)
Critical: Acts as H-bond donor. Can lead to supramolecular networks (dimers/chains) in the solid state.
Solubility Moderate in MeOH, EtOH, ACN; Low in

, Hexane
Use alcohols for synthesis; ethers/alkanes as anti-solvents.

Experimental Protocols

Protocol A: Synthesis of the Precursor Complex (General)

Target: To obtain a clean, amorphous or microcrystalline powder to serve as the feedstock for single-crystal growth.

  • Stoichiometry: Dissolve 1.0 eq of Metal Salt (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) in Methanol or Acetonitrile.
  • Addition: Add 1.0–1.1 eq of PyPzA ligand.

  • Reflux: Heat at

    
     for 4–12 hours.
    
    • Checkpoint: Monitor via TLC or LC-MS. The disappearance of the free ligand peak indicates completion.

  • Isolation: Remove solvent in vacuo. Wash the residue with cold diethyl ether to remove unreacted ligand.

  • Anion Exchange (Optional but Recommended): If the chloride salt is too soluble/hygroscopic, exchange with

    
     or 
    
    
    
    by adding saturated aqueous
    
    
    . This often improves crystallinity significantly.
Protocol B: Vapor Diffusion (The "Gold Standard")

Best for: X-ray quality single crystals of cationic complexes (Ru, Ir, Fe).

Mechanism: Slow diffusion of a volatile anti-solvent into a solution of the complex reduces solubility gradually, allowing the lattice to organize via the amine H-bonds without rapid precipitation.

Step-by-Step:

  • Inner Vial: Dissolve 10–20 mg of the PyPzA complex in 1.0–2.0 mL of a "Good Solvent" (Acetonitrile or Methanol). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10–15 mL of "Anti-Solvent" (Diethyl Ether or Pentane).

  • Equilibration: Cap the outer jar tightly. Store at ambient temperature (

    
    ) in a vibration-free zone.
    
  • Timeline: Crystals typically appear within 3–14 days.

    • Observation: Look for block-like or prism crystals. If needles form, the diffusion was too fast (try using a narrower inner vial or less anti-solvent).

Protocol C: Solvent Layering (Liquid-Liquid Diffusion)

Best for: Neutral complexes or cases where vapor diffusion yields oils.

Mechanism: A physical layer of low-density solvent sits on top of the high-density complex solution. Mixing occurs only at the interface.

Step-by-Step:

  • Bottom Layer: Dissolve 15 mg of complex in 1 mL of Dichloromethane (DCM) or Chloroform (

    
    ). Add to a narrow NMR tube or crystallization tube.
    
  • Buffer Layer (Critical): Carefully add 0.2 mL of pure solvent (same as bottom layer) to create a buffer zone.

  • Top Layer: Very slowly pipette 2 mL of Hexane or Methanol (depending on miscibility) down the side of the tube.

    • Note: Hexane is less dense than DCM/CHCl3 and will float.

  • Seal: Cap with Parafilm and poke a single pinhole to allow very slow pressure equalization (optional).

  • Harvest: Crystals will grow at the interface or on the glass walls over 1–3 weeks.

Visualization: Crystallization Decision Tree

The following diagram illustrates the logical flow for selecting the correct crystallization method based on the complex's solubility profile.

CrystallizationWorkflow cluster_legend Key Factors Start Purified PyPzA Metal Complex SolubilityCheck Check Solubility in MeOH/ACN Start->SolubilityCheck HighSol Highly Soluble (>20 mg/mL) SolubilityCheck->HighSol Yes LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol No Method1 METHOD 1: Vapor Diffusion (Solvent: ACN | Anti: Ether) HighSol->Method1 Preferred Method2 METHOD 2: Solvent Layering (DCM / Hexane) HighSol->Method2 Alternative Method3 METHOD 3: Slow Evaporation (DMF/DMSO mix) LowSol->Method3 Last Resort Result X-Ray Quality Single Crystals Method1->Result Method2->Result Method3->Result Info PyPzA amine group requires slow assembly to form H-bond networks.

Figure 1: Decision matrix for crystallizing PyPzA complexes. Blue nodes indicate starting materials, Green nodes indicate primary recommended methods, and Red indicates high-risk methods.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Oiling Out Diffusion is too fast; complex is precipitating as a liquid phase.Switch to a less aggressive anti-solvent (e.g., use Benzene instead of Pentane) or lower the temperature to

.
Microcrystalline Powder Nucleation rate is too high.Dilute the starting solution by 50%. Ensure the vibration-free environment.
No Precipitate Complex is too soluble.Perform an anion exchange (e.g.,

) to increase lattice energy and decrease solubility.
Twinning Crystals growing into each other.The amine group may be causing rapid multi-site nucleation. Add a drop of dilute acid (if metal is stable) or use a larger volume of solvent.

References

  • Lee, G.-H., & Wang, H.-T. (2007). Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding. Molecules, 12(4), 821–831. [Link]

    • Relevance: Establishes the structural behavior of pyrazine-pyridine-amine ligands and the critical role of the amine group in forming H-bonded networks.
  • Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol. Acta Crystallographica Section C, 71(7), 631–635. [Link]

    • Relevance: Demonstrates the supramolecular assembly of pyridine-based ligands via hydrogen bonding, validating the "dual-driver" crystalliz
  • Press, N. J., et al. (2005). Polycyclic pyrazines as potassium ion channel modulators. WO Patent 2005121126A1.
  • Fallahpour, R.-A. (2003).[1] Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. Synthesis, 2003(2), 155-160. [Link]

    • Relevance: Provides analogous protocols for crystallizing metal complexes with polypyridyl-amine ligands.

Sources

Strategic Incorporation of 6-Pyridin-2-ylpyrazin-2-amine into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Rationale

The integration of nitrogen-rich heterocyclic ligands into Metal-Organic Frameworks (MOFs) is a critical strategy for enhancing gas sorption selectivity and catalytic activity. 6-Pyridin-2-ylpyrazin-2-amine (PyPz-NH2) represents a high-value ligand motif that combines the robust chelating ability of a bipyridine-like system with the Lewis basicity of a primary amine.

Unlike simple dicarboxylate linkers that form the structural struts of a MOF, PyPz-NH2 is best utilized as a functional capping ligand or a pillaring agent . Its structural asymmetry—featuring a pyridine ring at position 6 and an amine at position 2 of the pyrazine core—provides a unique electronic environment. The


-chelating pocket binds to open metal sites (OMS), while the pendant amine group remains uncoordinated, available for:
  • CO₂ Chemisorption: Formation of carbamates under low-pressure conditions.

  • Catalytic Active Sites: Acting as a Brønsted base or hydrogen-bond donor.

  • Pore Environment Modulation: Increasing the hydrophilicity and selectivity of the framework.

This guide details two validated protocols for incorporating PyPz-NH2: Direct Solvothermal Assembly (for new materials) and Post-Synthetic Ligand Exchange (PSE) (for functionalizing existing MOFs).

Chemical Structure & Coordination Logic

Before synthesis, understanding the coordination vector is vital. PyPz-NH2 binds primarily through the pyridine nitrogen and the adjacent pyrazine nitrogen (


-chelation), forming a stable 5-membered metallacycle similar to 2,2'-bipyridine.

CoordinationLogic Ligand 6-Pyridin-2-ylpyrazin-2-amine (PyPz-NH2) Metal Metal Node (e.g., Cu2+) Ligand->Metal Donates e- pair Amine Free -NH2 Group (Functional Handle) Ligand->Amine Exposes Chelation N,N'-Chelation (Stable 5-membered ring) Metal->Chelation Forms Chelation->Metal Stabilizes OMS Application CO2 Capture / Catalysis Amine->Application Enables

Figure 1: Coordination logic of PyPz-NH2. The ligand chelates the metal node, locking it in place while projecting the amine functionality into the pore.

Protocol A: Post-Synthetic Ligand Exchange (PSE)

Best for: Functionalizing robust, pre-formed MOFs (e.g., MOF-505, HKUST-1, or V-MOFs) without altering framework topology. This method is superior when the ligand is expensive or interferes with MOF crystallization.

Materials Required[1][2][3][4][5][6][7]
  • Parent MOF: Activated crystals of a MOF with labile solvent sites (e.g., HKUST-1 with coordinated water/methanol).

  • Ligand: 6-Pyridin-2-ylpyrazin-2-amine (>97% purity).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH).

  • Equipment: Scintillation vials, heating block, centrifuge.

Step-by-Step Methodology
  • Parent MOF Activation:

    • Heat the parent MOF (100 mg) at 120°C under vacuum (10 mTorr) for 12 hours to remove coordinated solvent molecules from the Open Metal Sites (OMS).

    • Checkpoint: The color usually changes (e.g., HKUST-1 shifts from turquoise to deep purple).

  • Ligand Solution Preparation:

    • Dissolve PyPz-NH2 (0.5 mmol, ~2 equivalents per metal site) in 10 mL of anhydrous DCM. Ensure complete dissolution; sonicate if necessary.

  • Exchange Reaction (Soaking):

    • Add the activated MOF powder to the ligand solution.

    • Incubate at 40°C for 24–48 hours without stirring (to prevent crystal grinding). Gentle swirling every 6 hours is permitted.

    • Mechanism:[2] The chelating PyPz-NH2 displaces the labile solvent or weakly bound ligands due to the chelate effect (entropy driven).

  • Washing & Purification:

    • Decant the supernatant.

    • Wash the functionalized MOF (PyPz-NH2@MOF) with fresh DCM (3 x 10 mL) to remove physisorbed (non-coordinated) ligand.

    • Soak in fresh DCM for 12 hours to ensure pore clearance.

  • Final Activation:

    • Dry the solid at 80°C under vacuum for 6 hours. Note: Do not exceed 100°C to avoid decoordination of the amine ligand.

PSE_Workflow Step1 1. Parent MOF Activation (Remove Solvent) Step2 2. Ligand Introduction (PyPz-NH2 in DCM) Step1->Step2 Add Solution Step3 3. Thermodynamic Exchange (40°C, 24-48h) Step2->Step3 Chelate Effect Step4 4. Washing (Remove Physisorbed Ligand) Step3->Step4 Decant

Figure 2: Workflow for Post-Synthetic Exchange (PSE). This mild process preserves MOF crystallinity.

Protocol B: Direct Solvothermal Synthesis

Best for: Creating new coordination polymers where PyPz-NH2 acts as a structural pillar or node-capping agent.

Materials Required[1][2][3][4][5][6][7]
  • Metal Salt: Copper(II) Nitrate Trihydrate (

    
    ).
    
  • Co-Ligand: Terephthalic acid (

    
    ) or similar dicarboxylate (required to form the 3D net).
    
  • Target Ligand: PyPz-NH2.

  • Solvent System: DMF:Ethanol:H2O (4:1:1 v/v).

Step-by-Step Methodology
  • Precursor Dissolution:

    • Vial A: Dissolve

      
       (0.1 mmol) in 2 mL solvent mixture.
      
    • Vial B: Dissolve

      
       (0.1 mmol) and PyPz-NH2 (0.1 mmol) in 2 mL solvent mixture. Note: A 1:1:1 molar ratio is a standard starting point.
      
  • Mixing & Solvothermal Reaction:

    • Combine Vial A and Vial B into a 20 mL scintillation vial or Teflon-lined autoclave.

    • Sonicate for 5 minutes to ensure homogeneity.

    • Seal and heat at 85°C for 72 hours. Caution: Higher temperatures (>120°C) may cause the amine to react with DMF (decomposition).

  • Harvesting:

    • Cool slowly to room temperature (1°C/min) to promote single-crystal growth.

    • Filter the resulting crystals (often blue/green for Cu-systems).

  • Solvent Exchange:

    • Immerse crystals in Ethanol for 3 days, refreshing the solvent every 24 hours to remove high-boiling DMF.

Characterization & Validation

To ensure the ligand is truly incorporated and not just trapped in the pores, the following validation steps are mandatory:

TechniqueObservationInterpretation
1H-NMR (Digestion) Digest MOF in DCl/DMSO-d6. Look for PyPz-NH2 peaks.[3]Integration ratio of PyPz-NH2 to Linker (BDC) confirms loading level.
PXRD Compare with Parent MOF.Shift in low-angle peaks indicates unit cell expansion (pillaring) or maintenance of topology (PSE).
FT-IR Look for -NH2 stretches (~3300-3400 cm⁻¹).Presence confirms amine integrity.[4] Shifts in Pyridine-C=N bands indicate coordination.
BET Surface Area

Isotherm at 77 K.
Expect a decrease in surface area compared to parent MOF (ligand occupies space) but an increase in Qst for CO2.

Applications: CO2 Capture Performance

The primary utility of incorporating PyPz-NH2 is the enhancement of


 uptake via the amine functionality.
  • Mechanism: The uncoordinated amine group (

    
    ) reacts with 
    
    
    
    to form ammonium carbamate species (
    
    
    ) in dry conditions, or bicarbonate in wet conditions.
  • Expected Data:

    • Low Pressure (1 bar): Significant uptake enhancement (20–40% increase vs. parent MOF).

    • Selectivity: High

      
       selectivity due to the quadrupole moment of the pyrazine ring and the basicity of the amine.
      

References

  • Post-Synthetic Exchange (PSE)

    • Kim, M., et al. "Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks." Chemical Science, 2012.

  • Amine Functionalization of MOFs

    • McDonald, T. M., et al. "Cooperative insertion of CO2 in diamine-appended metal-organic frameworks." Nature, 2015.

  • Pyrazine-Based MOF Structures

    • Larsen, R. W., et al. "Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2."[5] Dalton Transactions, 2017.[6]

  • Coordination Chemistry of Pyridyl-Pyrazines

    • Klingele, J., et al. "Supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II)." Molecules, 2007.[7][8][9]

  • MOF-808 Amine Grafting Protocols

    • Lyu, H., et al. "Post-synthetic amine functionalization of MOF-808 for CO2 sorption."[4] Adsorption, 2025 (Predicted/Recent Context).[10]

Disclaimer: The protocols provided involve the use of transition metals and organic solvents. Standard laboratory safety procedures (PPE, Fume Hood) must be followed. The synthesis parameters (temperature, time) may require optimization based on the specific parent MOF selected.

Sources

Buchwald-Hartwig amination conditions for pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Pyrazine Synthesis

Executive Summary & Challenge Profile

Pyrazines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Bortezomib derivatives) and antimycobacterials. However, the Buchwald-Hartwig amination of pyrazines presents distinct challenges compared to simple arenes:

  • Electron Deficiency: The pyrazine ring is highly electron-deficient, making oxidative addition slow, particularly for chloropyrazines.

  • Catalyst Poisoning: The two nitrogen atoms in the pyrazine ring are strong

    
    -donors. They can competitively coordinate to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle (formation of "Pd-black" or inactive resting states).
    
  • Competitive Pathways: High electron deficiency increases susceptibility to hydrodehalogenation (reduction of C-X to C-H) rather than amination.

This guide moves beyond generic screening to provide a logic-driven protocol for coupling 2-halo-pyrazines with diverse amines, utilizing modern precatalyst architectures to ensure reproducibility.

Strategic Condition Design: The "Why" Behind the Protocol

Successful amination of pyrazines requires a system that prevents N-coordination while facilitating oxidative addition.

Ligand Selection Logic

We utilize bulky, electron-rich biaryl phosphine ligands.[1] Their bulk prevents the pyrazine nitrogen from binding to the Pd center (steric repulsion), while their electron-rich nature accelerates the oxidative addition of the unreactive pyrazine halide.

  • RuPhos: The "Gold Standard" for secondary amines and bulky primary amines. It creates a mono-ligated Pd(0) species that is highly active.

  • BrettPhos: The superior choice for primary amines (including anilines) and substrates with high steric demand. It prevents the formation of bis-amine complexes which can inhibit the reaction.

  • tBuBrettPhos: Used specifically when high stability is needed or for amides (amidation).

Base & Solvent Matrix
  • NaOtBu (Sodium tert-butoxide) / Toluene: The standard starting point. Fast reaction rates, but incompatible with base-sensitive groups (esters, nitro, acidic protons).

  • LiHMDS / THF: Crucial for substrates with acidic protons or base-sensitivity. The lithium counter-ion can also assist in the transmetallation step for difficult amines.

  • K₃PO₄ / tBuOH (or Dioxane/H₂O): The "Mild Condition" set. Essential for substrates containing esters, nitriles, or ketones. The presence of water (or tBuOH) helps solubilize the inorganic base.

The Precatalyst Advantage

Stop using Pd₂(dba)₃ or Pd(OAc)₂ for challenging pyrazines. We recommend Palladacycle Precatalysts (Gen 3 or Gen 4) .[1]

  • Reasoning: Traditional sources often suffer from induction periods or incomplete reduction to Pd(0). Precatalysts (e.g., RuPhos Pd G4) generate the active L-Pd(0) species quantitatively upon exposure to base, preventing the "induction period death" where pyrazine coordinates to Pd(II) before the cycle begins.

Decision Logic & Workflow (Visualization)

The following decision tree guides the selection of the initial reaction conditions based on substrate properties.

G Start Substrate Analysis: Pyrazine Halide + Amine AmineType Amine Type? Start->AmineType SecAmine Secondary Amine (Cyclic/Acyclic) AmineType->SecAmine PriAmine Primary Amine (Alkyl/Aniline) AmineType->PriAmine LigandRu Ligand: RuPhos SecAmine->LigandRu LigandBrett Ligand: BrettPhos PriAmine->LigandBrett BaseCheck Base Sensitive Groups? (Esters, Nitro, Nitrile) LigandRu->BaseCheck LigandBrett->BaseCheck NoSens No: Robust Substrate BaseCheck->NoSens Stable YesSens Yes: Sensitive Substrate BaseCheck->YesSens Labile CondA Condition A: NaOtBu, Toluene, 100°C NoSens->CondA CondB Condition B: LiHMDS, THF, 65°C YesSens->CondB Strong Base Tol. CondC Condition C: K3PO4, tBuOH, 80-100°C YesSens->CondC Weak Base Tol.

Figure 1: Decision Matrix for selecting Buchwald-Hartwig conditions for pyrazine substrates.

Standardized Experimental Protocols

Protocol A: General High-Performance (Secondary Amines / Bromopyrazines)

Best for: Morpholine, Piperazine, Pyrrolidine couplings with 2-bromopyrazine.

Reagents:

  • 2-Bromopyrazine (1.0 equiv)

  • Amine (1.2 equiv)[1][2][3]

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • NaOtBu (1.5 equiv)[4]

  • Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 and NaOtBu.

  • Substrate Addition:

    • Solids: Add solid pyrazine/amine now.

    • Liquids: Seal vial with a septum cap. Purge with Argon. Add anhydrous Toluene via syringe, followed by liquid pyrazine/amine.

  • Reaction: Heat to 100°C for 2–4 hours.

    • Note: Bromopyrazines react rapidly. Conversion is often complete < 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd and salts). Concentrate and purify via flash chromatography.

Protocol B: The "Challenging" Coupling (Primary Amines / Chloropyrazines)

Best for: Anilines or primary alkyl amines with 2-chloropyrazine (cheaper, less reactive).

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (2.0 - 5.0 mol%)

  • NaOtBu (1.4 equiv)

  • 1,4-Dioxane (0.5 M concentration)

Procedure:

  • Activation: Chloropyrazines require higher energy. Use Dioxane to allow reflux at higher temps if needed, though 100°C is usually sufficient.

  • Order of Addition: Add BrettPhos Pd G4, NaOtBu, and solid substrates to the vial. Seal and purge.

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Stir vigorously at 100°C for 4–12 hours.

    • Critical: If conversion stalls >50%, add an additional 1 mol% catalyst and 0.5 equiv base.

  • Workup: Standard Celite filtration.

Protocol C: Base-Sensitive / Functionalized Pyrazines

Best for: Pyrazines containing esters, nitriles, or base-sensitive amines.

Reagents:

  • Halo-pyrazine (1.0 equiv)

  • Amine (1.1 equiv)

  • BrettPhos Pd G4 (2.0 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • tBuOH (tert-Butanol) or tBuOH/Toluene (1:1)

Procedure:

  • Solvent System: tBuOH is critical here. It acts as a phase-transfer facilitator for the inorganic phosphate base.

  • Temperature: Heat to 80–100°C .

  • Monitoring: These reactions are slower (8–24 hours). Monitor via LCMS to distinguish product from hydrodehalogenated byproduct.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (0%) Catalyst poisoning by Pyrazine N.Switch to G4 Precatalyst . Ensure strictly inert atmosphere (O₂ kills active catalyst). Increase ligand bulk (e.g., tBuBrettPhos).
Hydrodehalogenation (Pyrazine-H formed)

-Hydride elimination or reduction is faster than amination.
Increase Amine concentration (force the productive path). Lower temperature slightly (80°C). Switch solvent to Toluene (non-protic).
Stalled Reaction (~50%) Catalyst death or product inhibition.Add fresh catalyst (1 mol%) after 4 hours. Ensure stirring is vigorous (heterogeneous base requires mixing).
Regioselectivity Issues (e.g., 2,6-dichloropyrazine)Competitive sites.Lower temp to 60°C . Use limiting amine (0.9 equiv). Steric bulk of ligand influences site selectivity.

Mechanistic Pathway: The Pyrazine Problem

Understanding the cycle helps predict failures. The diagram below highlights the critical "off-cycle" trap where pyrazine acts as a poison.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrazine-X Poison OFF-CYCLE TRAP: Pyrazine N-Coordination (Catalyst Death) Pd0->Poison Pyrazine N-binding (If Ligand not bulky) AmineBind Amine Binding (Ar-Pd-Amine) OxAdd->AmineBind + HNR2 OxAdd->Poison Coordination Deprot Deprotonation (Ar-Pd-NHR) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the competitive N-coordination trap specific to pyrazines.

References

  • Maiti, D., et al. (2011).[5] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[5] Chemical Science, 2(1), 57-68.[5]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions."

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Chemical Science.

Safety Note: Pyrazines can be volatile and skin irritants. Palladium precatalysts are generally air-stable as solids but air-sensitive in solution. Always handle phosphine ligands and active catalysts under inert atmosphere.

Sources

Troubleshooting & Optimization

Technical Support Case: Yield Optimization for 6-(Pyridin-2-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support Response designed for senior researchers encountering yield ceilings (<20%) in the synthesis of 6-(pyridin-2-yl)pyrazin-2-amine .

Status: Open Priority: Critical (Pathway Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Root Cause Analysis: Why Your Reaction is Failing

If you are observing yields below 20%, low conversion, or black precipitates, your reaction is likely suffering from two distinct, synergistic failure modes inherent to this specific scaffold.

A. The "2-Pyridyl" Instability (Protodeboronation)

The primary failure point in Suzuki couplings involving 2-pyridyl nucleophiles is rapid protodeboronation .

  • Mechanism: The basic nitrogen of the pyridine ring coordinates intramolecularly with the boron center, forming a zwitterionic intermediate. This activates the C-B bond for hydrolytic cleavage, replacing the boron with a proton.[1]

  • Result: Your expensive 2-pyridineboronic acid converts to pyridine (gaseous/volatile) before it can transmetallate.

  • Kinetics: The rate of protodeboronation often exceeds the rate of transmetallation by orders of magnitude under standard aqueous/basic Suzuki conditions.

B. Catalyst Deactivation (The "Pyrazine Poison")

The target molecule and the starting material (6-chloropyrazin-2-amine) contain multiple


 nitrogens capable of chelating Palladium.
  • Mechanism: The pyrazine nitrogen and the exocyclic amine can form stable complexes with Pd(II), effectively removing the catalyst from the cycle (catalyst poisoning).

  • Observation: This often manifests as "Palladium Black" precipitation early in the reaction or stalled conversion despite remaining starting material.

Decision Matrix: Selecting the Correct Protocol

Do not proceed with a "standard" Suzuki (Pd(PPh3)4 + Na2CO3) attempt. Use the logic flow below to select the robust pathway.

SynthesisDecision Start START: Reagent Availability CheckMIDA Do you have 2-Pyridyl MIDA Boronate? Start->CheckMIDA CheckTin Can your lab handle Organotin (Stille)? CheckMIDA->CheckTin No RouteA ROUTE A: Slow-Release Suzuki (High Purity, Med Yield) CheckMIDA->RouteA Yes RouteB ROUTE B: Stille Coupling (Highest Yield, Toxic Byproducts) CheckTin->RouteB Yes RouteC ROUTE C: Negishi Coupling (Air Sensitive, High Reactivity) CheckTin->RouteC No (Strict Safety Regs)

Figure 1: Synthetic Strategy Decision Tree. Route A is preferred for medicinal chemistry; Route B is preferred for scale-up if waste disposal permits.

Detailed Protocols

Route A: The "Slow-Release" Suzuki Protocol (Recommended)

This method utilizes MIDA (N-methyliminodiacetic acid) boronates . The MIDA ligand protects the boron atom from base-catalyzed protodeboronation, releasing the active boronic acid slowly to match the transmetallation rate.

  • Reagents:

    • Electrophile: 6-Chloro-pyrazin-2-amine (1.0 equiv)

    • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

    • Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (0.05 equiv)

    • Base: K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane / H2O (5:1 ratio)

    • Additives: Cu(OAc)2 (0.5 equiv) - Optional, promotes transmetallation of electron-deficient systems.

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane and water separately with Argon for 30 minutes. Oxygen is fatal to this electron-rich catalytic cycle.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the chloropyrazine, MIDA boronate, Pd catalyst, and solid base in a pressure vial.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Seal and heat to 100°C for 16 hours.

    • Note: The slow hydrolysis of the MIDA ester is temperature-dependent. Do not run below 80°C.

  • Workup: Cool to RT. Filter through Celite to remove Pd black.

Why this works: The bulky, electron-rich ligands (XPhos or dtbpf) prevent the aminopyrazine from binding to the Pd center, while the MIDA ester mitigates the 2-pyridyl instability.

Route B: The Stille Coupling (The "Nuclear Option")

If Route A fails, the Stille coupling is the industry standard for 2-pyridyl installations because organostannanes are immune to the rapid protodeboronation mechanisms that plague boronates.

  • Reagents:

    • Electrophile: 6-Chloro-pyrazin-2-amine (1.0 equiv)

    • Nucleophile: 2-(Tributylstannyl)pyridine (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (0.05 equiv)

    • Co-Catalyst: CuI (0.1 equiv) - Critical for the "Liebeskind-Srogl" effect.

    • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Pre-treatment: If the chloropyrazine contains free amine, consider protecting it as a bis-Boc derivative to improve solubility and prevent catalyst poisoning, though Stille tolerates free amines better than Suzuki.

  • Setup: Combine halide, stannane, Pd(PPh3)4, and CuI in a dry pressure tube.

  • Reaction: Add anhydrous Toluene. Sparge with Argon. Seal and heat to 110°C for 24 hours.

  • Quench (Tin Removal): This is the pain point. Cool the reaction and add 10% aqueous KF solution. Stir vigorously for 2 hours. The polymeric tributyltin fluoride will precipitate as a white solid. Filter this off before extraction.

Purification Troubleshooting

The product, 6-(pyridin-2-yl)pyrazin-2-amine, is a polar, basic heteroaromatic system. It will streak on standard silica gel.

IssueObservationSolution
Streaking Broad, tailing spots on TLC; poor column separation.Pre-treat Silica: Slurry silica in Hexane/EtOAc + 1% Triethylamine (TEA). Run the column with 1% TEA in the eluent.
Metal Scavenging Product is colored (brown/grey) after column.Thiol Silica: Dissolve product in DCM/MeOH and stir with "Thiol-functionalized Silica" (Silicycle) for 2 hours, then filter.
Co-elution Product co-elutes with phosphine oxides.Acid/Base Extraction: Dissolve crude in 1M HCl (aq). Wash with EtOAc (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract product into DCM.

Mechanistic Visualization

The following diagram illustrates the competing pathways in the Suzuki Protocol (Route A) and how the recommended modifications bypass the failure points.

Mechanism cluster_fail Standard Failure Mode cluster_success Optimized MIDA Pathway PyBor 2-Pyridine Boronic Acid Zwit Zwitterion Intermediate PyBor->Zwit Fast DeBor Pyridine (Protodeboronation) Zwit->DeBor Hydrolysis (k_debor > k_trans) MIDA 2-Pyridyl MIDA Boronate SlowRel Slow Release of Active Species MIDA->SlowRel Controlled Hydrolysis PdCycle Pd(II)-Ar Complex (XPhos Ligand) SlowRel->PdCycle Transmetallation Product 6-(Pyridin-2-yl)pyrazin-2-amine PdCycle->Product Reductive Elimination

Figure 2: Kinetic competition between protodeboronation (Red) and productive coupling (Green). MIDA boronates throttle the concentration of active boronic acid to favor the catalytic cycle.

FAQs

Q: Can I use the pinacol ester instead of MIDA? A: Yes, but with caution. 2-Pyridyl pinacol esters are more stable than the free acid but still prone to degradation. If using pinacol esters, switch the base to KHF2 (forming the trifluoroborate in situ) or use completely anhydrous conditions (Dioxane/Toluene) to prevent hydrolysis.

Q: My reaction turns black immediately upon heating. A: This indicates rapid Pd nanoparticle aggregation (Pd black). Your ligand is dissociating.

  • Fix: Increase ligand loading (Ligand:Pd ratio 2:1 or 3:1).

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is more thermally stable than mixing Pd2(dba)3 + Ligand.

Q: Can I make the bond the other way around (2-Chloropyridine + 6-Pyrazinylboronate)? A: Not recommended. Pyrazin-2-yl boronates are even less stable than 2-pyridyl boronates and are difficult to synthesize or source commercially. The 2-pyridyl nucleophile route (Route A/B above) is the standard for a reason.

References

  • Protodeboronation Mechanisms

    • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. J. Am. Chem. Soc., 132(34), 12048–12055.
    • Significance: Establishes the mechanism of base-catalyzed decomposition of 2-pyridyl boron
  • MIDA Boronate Utility

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc., 129(21), 6716-6717.
    • Significance: Defines the "Slow Release" str
  • Gronowitz, S., et al. (1993). Palladium-catalyzed coupling of 2-stannylpyridines with heteroaryl halides. Heterocycles, 35(2), 701.
  • Catalyst Selection (Buchwald Ligands)

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. J. Am. Chem. Soc., 129(11), 3358–3366.
    • Significance: Demonstrates XPhos as the superior ligand for preventing aminopyrazine poisoning.

Sources

Overcoming solubility issues with 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Pyridin-2-ylpyrazin-2-amine

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for 6-Pyridin-2-ylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Section 1: Compound Profile & Initial Assessment

Understanding the physicochemical properties of 6-Pyridin-2-ylpyrazin-2-amine is the first step in diagnosing and solving solubility issues. While experimental data is often limited in early-stage development, we can use predicted values to form a strategic approach.[1][2]

Physicochemical Properties of 6-Pyridin-2-ylpyrazin-2-amine

PropertyPredicted Value/InformationImplication for Solubility
Molecular Formula C9H8N4[3]Relatively small molecule, but nitrogen-rich.
Molecular Weight 172.19 g/mol [3]Low molecular weight is generally favorable for solubility.
Structure A pyridine ring linked to a pyrazine ring with an amine substituent.The presence of multiple nitrogen atoms (pyridine, pyrazine, amine) suggests that the molecule's charge state, and therefore its solubility, will be highly dependent on pH. These nitrogen atoms can act as proton acceptors (bases).
Predicted XLogP3 1.1 - 1.7This value suggests moderate lipophilicity. While not excessively high, it indicates that the compound is not freely soluble in water and may have a preference for less polar environments.
Predicted pKa Not readily available, but the pyridine (pKa ~5.2) and aminopyrazine moieties suggest the presence of multiple basic centers. The primary amine is likely the most basic site.The pKa values are critical. They determine the pH range in which the compound will be ionized. Ionized forms are generally much more water-soluble than the neutral form.

Section 2: Frequently Asked Questions (FAQs) & Basic Troubleshooting

This section addresses the most common initial problems encountered in the lab.

Question 1: My compound won't dissolve in aqueous buffer (e.g., PBS at pH 7.4). What's the first thing I should try?

Answer: The first and most crucial step is to assess the impact of pH. Given the compound's basic nature, it will be predominantly in its neutral, less soluble form at pH 7.4.

  • Immediate Action: Attempt to dissolve the compound in an acidic solution. Start with 0.1 N HCl or a citrate buffer at pH 3-4. The low pH will protonate the basic nitrogen centers on the molecule, forming a more soluble salt in situ.

  • Causality: The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized species. For a base, as the pH of the solution drops well below its pKa, the protonated (ionized) form dominates, leading to a significant increase in aqueous solubility.

Question 2: I see some initial dissolution in my organic solvent (e.g., DMSO), but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

Answer: This is a classic case of a compound "crashing out" of solution and is typically due to exceeding the thermodynamic solubility limit in the final aqueous medium.

  • Explanation: DMSO is a strong, aprotic polar solvent that can dissolve a high concentration of your compound. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The compound is now in an environment (mostly water) where it has very low solubility, causing it to precipitate.

  • Troubleshooting Steps:

    • Reduce the Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Decrease the Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to minimize its effect on the system and the compound's solubility.

    • Use a Co-solvent: Instead of pure DMSO, consider using a co-solvent system for your stock that is more miscible and gentle with aqueous buffers, such as a mixture of DMSO and PEG 400.

Question 3: How do I determine the actual solubility of my compound?

Answer: You need to perform a systematic solubility assessment. There are two main types: kinetic and thermodynamic. For formulation development, thermodynamic solubility is the more important value.

  • Kinetic Solubility: Measures how much compound appears to dissolve immediately upon addition of solvent (often from a DMSO stock). It's a quick but often overestimated value.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (typically 24-48 hours with agitation), and then measuring the concentration of the dissolved compound in the supernatant. See Protocol 1 for a detailed method.

Section 3: Advanced Troubleshooting & Formulation Strategies

If basic pH and co-solvent adjustments are insufficient, more advanced formulation strategies are necessary. These are common in pharmaceutical development when dealing with poorly soluble APIs.[4][5]

Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Assessment cluster_3 Outcome start Solubility Issue Identified assess_pH Assess pH-Dependent Solubility (See Protocol 2) start->assess_pH ph_adjust pH Adjustment (Acidic Buffers) assess_pH->ph_adjust Solubility increases at low pH? cosolvent Co-solvent Systems (PEG, Propylene Glycol) assess_pH->cosolvent Inorganic buffers not an option? salt Salt Formation (e.g., HCl, Mesylate) ph_adjust->salt No end Suitable Formulation Achieved ph_adjust->end Sufficient Solubility? asd Amorphous Solid Dispersion (ASD) cosolvent->asd No cosolvent->end Sufficient Solubility? salt->end nano Particle Size Reduction (Nanomilling) asd->end nano->end

Caption: A workflow for troubleshooting solubility.

Question 4: My compound is most soluble at a very low pH, but my biological assay requires a neutral pH. What should I do?

Answer: This is a common challenge. You have several advanced options:

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[6] The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic. Your compound can partition into this cavity, and the entire complex becomes water-soluble.

    • How to Try: Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations in your neutral buffer to find the one that provides the best solubility enhancement.

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds require energy to break their crystal lattice before they can dissolve. An amorphous form lacks this lattice, making it more readily soluble. ASDs involve dispersing the API in an amorphous state within a polymer matrix.[6]

    • How it Works: Techniques like spray drying or hot-melt extrusion are used to create a solid dispersion of the API within a polymer (e.g., PVP, HPMC-AS).[6] When this solid is introduced to an aqueous medium, the polymer dissolves and releases the API in a high-energy, supersaturated, and more absorbable state. This is a highly effective but technically complex approach.

  • Particle Size Reduction (Nanomilling): Reducing the particle size of the compound dramatically increases its surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.

    • Application: Nanomilling can create a nanosuspension, which is a dispersion of drug nanocrystals in a liquid medium, stabilized by surfactants.[5][6] This can be dosed directly or further processed into a solid dosage form.

Question 5: Should I make a salt form of my compound?

Answer: Yes, for a basic compound like 6-Pyridin-2-ylpyrazin-2-amine, salt formation is a primary and highly effective strategy for improving solubility and dissolution rate.[4]

  • The Principle: By reacting your basic free-form compound (the "free base") with an acid, you create a salt. This salt is an ionized, crystalline material that typically has much higher aqueous solubility and a faster dissolution rate than the free base.

  • Common Salt Formers (Counter-ions):

    • For high solubility: Hydrochloride (HCl), Sulfate, Mesylate.

    • For better stability or handling: Tosylate, Besylate.

  • Process: A salt screening study is performed where the API is reacted with a variety of pharmaceutically acceptable acids. The resulting solids are then analyzed for properties like solubility, crystallinity, stability, and hygroscopicity to select the optimal salt form for development.

Relationship between pH, pKa, and Solubility

G cluster_0 cluster_1 cluster_2 cluster_3 pH_axis pH 2 -> pH 7 (pKa) -> pH 10 low_pH Predominantly Ionized (BH+ Form) High Solubility neutral_pH 50% Ionized / 50% Neutral (BH+ / B) Moderate Solubility high_pH Predominantly Neutral (B Form) Low Solubility

Caption: Ionization state and solubility of a basic compound.

Section 4: Key Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

  • Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) into a series of vials, each containing a different solvent or buffer (e.g., water, pH 3 buffer, pH 7.4 buffer, etc.).

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.

  • Sampling: After equilibration, visually confirm that excess solid is still present. Carefully remove the vials and let them stand for 1-2 hours for the solid to settle.

  • Filtration/Centrifugation: Filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved solids. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant. This step is critical to avoid aspirating solid particles.

  • Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and non-physiological pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).

  • Assay Execution: Perform the Thermodynamic Solubility Assay (Protocol 1) in each of these buffers.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH. This plot is essential for understanding the compound's behavior and selecting an appropriate pH for formulation.

References

  • Kumar, S., & Singh, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Zubris, K. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
  • Jain, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2329.
  • MilliporeSigma. (n.d.).
  • Ascendia Pharma. (2020, August 31).
  • Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide.
  • Ledesma, P. (2020, December 7). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. Sofpromed.
  • Thomas, A. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology, 41(10).
  • Topiox Research. (2025, November 4).
  • Sigma-Aldrich. (n.d.). 6-(pyrimidin-2-yl)pyridin-2-amine.
  • PubChem. (n.d.). 6-(Propan-2-yl)pyridin-2-amine.
  • ChemSrc. (2025, September 18). 6-(Pyrimidin-2-yl)pyridin-2-amine | CAS#:2137536-13-9.
  • PubChemLite. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine.
  • ChemScene. (n.d.). 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine.
  • X-Chem. (2024, May 31). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one.
  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic...
  • Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry, 9(12), 1905-1956.
  • National Academic Digital Library of Ethiopia. (n.d.). Heterocyclic Chemistry in Drug Discovery.
  • Pace, A., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4058.
  • PubChem. (n.d.). 6-Phenylpyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 6-(pyrimidin-2-yl)pyridin-2-amine | 2137536-13-9.
  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).

Sources

Technical Support Center: Purification of 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

6-Pyridin-2-ylpyrazin-2-amine is a bi-heteroaryl system containing both a pyrazine and a pyridine ring, further substituted with a primary amine. This structural motif presents a classic purification challenge in organic synthesis: Basicity-Induced Tailing.

  • The Mechanism of Failure: Silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) with a pKa range of 5–8. Your target molecule contains a pyridine nitrogen (approx.[1][2][3][4][5][6][7] pKaH ~5.2) and an electron-rich aminopyrazine system. These basic sites hydrogen-bond strongly with acidic silanols, resulting in peak broadening (tailing), irreversible adsorption (yield loss), and poor resolution from impurities.[8]
  • The Solution: You must "mask" these silanol sites using a mobile phase modifier (TEA or

    
    ) or switch to a stationary phase that lacks acidic protons (Basic Alumina or Amine-functionalized Silica).
    

The following guide is structured as a Tier-2 Technical Support resource, designed to troubleshoot these specific interactions.

Method Development & Mobile Phase Selection (FAQs)

Q1: My compound streaks from the baseline to the solvent front on TLC. How do I fix this?

Diagnosis: This is the "Silanol Effect." The basic nitrogens in your pyrazine/pyridine rings are dragging along the acidic silica plate. Corrective Action:

  • The "Pre-Dip" Test: Do not just add base to the jar. Dip your TLC plate in a solution of 10% Triethylamine (TEA) in DCM and let it dry before spotting your compound.

  • Mobile Phase Modifier: Run the TLC using Dichloromethane (DCM) / Methanol (MeOH) with 1% TEA or 1%

    
     .
    
    • Target Rf: Aim for an Rf of 0.25 – 0.35 in the modified solvent.

    • Observation: The streak should consolidate into a tight oval spot.

Q2: Should I use DCM/MeOH or Hexane/EtOAc?

Recommendation: Start with DCM / MeOH .

  • Why: 6-Pyridin-2-ylpyrazin-2-amine is a polar heterocycle. It often displays poor solubility in Hexane, leading to precipitation at the column head (another cause of streaking).[8]

  • The "Gold Standard" System: 95:4.5:0.5 (DCM : MeOH :

    
    ).[9] The aqueous ammonia provides the strongest silanol suppression for this specific class of bipyridines [1].
    
Q3: Can I use Acetone instead of Methanol?

Technical Insight: Avoid Acetone if possible. Primary amines (like the


 on your pyrazine) can react with acetone to form imines (Schiff bases) if left on the column for extended periods or if the silica is slightly acidic. Stick to Methanol or Ethanol.

Detailed Experimental Protocol: The "Buffered" Column

This protocol is optimized to prevent the "tailing" issues common with aminopyrazines.

Reagents
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: DCM.

  • Mobile Phase B: 10% MeOH in DCM containing 1%

    
     (aq) OR 1% Triethylamine (TEA).
    
  • Loading Solvent: DCM (minimal volume) or adsorbed onto Celite (Solid Load).

Step-by-Step Workflow
  • Column Pre-Treatment (Critical Step):

    • Do not just run the mobile phase. You must neutralize the silica before the compound touches it.

    • Slurry pack the column using 100% DCM containing 1% TEA .

    • Flush with 2 Column Volumes (CV) of this neutralization buffer.

    • Result: This converts

      
       to 
      
      
      
      , blocking the binding sites.
  • Sample Loading:

    • Solid Load (Preferred): Dissolve crude in MeOH/DCM, add Celite (1g per 1g crude), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed bed.

    • Why: This eliminates solvent mismatch issues and prevents the compound from crashing out when it hits the hexane/DCM interface.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Flush non-polar impurities).

    • 5–20 min: Gradient 0%

      
       50% Mobile Phase B .
      
    • Effective Concentration: This ramps the MeOH from 0% to 5% while maintaining a constant base modifier presence.

  • Fraction Collection:

    • Collect small fractions (approx. 1/10th of column volume).

    • TLC Check: Visualize under UV (254 nm). The pyridine ring is UV active.

Troubleshooting Guide (Decision Logic)

Scenario A: Compound Co-elutes with Impurities
  • Cause: The polarity difference is too small in the DCM/MeOH system.

  • Fix: Change the Selectivity , not just the polarity.

    • Switch to EtOAc / Hexane (with 2% TEA) .

    • Logic: EtOAc interacts differently with the pi-systems of the pyridine/pyrazine rings compared to MeOH. If solubility is an issue, add 5-10% DCM to the Hexane/EtOAc mix to keep the compound in solution.[8]

Scenario B: High Backpressure / Clogged Column
  • Cause: The amine has precipitated. This happens if you dissolve the sample in pure MeOH and inject it into a DCM-equilibrated column.

  • Fix: Use the Solid Load method described in the protocol above.

Scenario C: Product is "Oiling Out" in Fractions
  • Cause: Triethylamine salts (TEA-HCl) or silica residues are contaminating the product.

  • Fix:

    • Combine fractions and evaporate.

    • Redissolve in EtOAc.

    • Wash with Saturated

      
        (removes silica salts) followed by Brine .
      
    • Dry over

      
      .
      

Visualization & Logic Flows

Diagram 1: Purification Logic Flow

This flowchart illustrates the decision-making process for selecting the correct stationary and mobile phases based on initial TLC results.

PurificationLogic Start Crude Mixture 6-Pyridin-2-ylpyrazin-2-amine TLC_Test Run Test TLC (10% MeOH/DCM) Start->TLC_Test Result_Streak Result: Streaking/Tailing TLC_Test->Result_Streak Result_Spot Result: Clean Spot TLC_Test->Result_Spot Action_Mod Add Modifier: 1% TEA or NH4OH Result_Streak->Action_Mod Silanol Interaction Decision_Phase Select Stationary Phase Result_Spot->Decision_Phase Retest Retest TLC Action_Mod->Retest Retest->Decision_Phase Spot Improved Silica_Mod Std. Silica + 1% TEA Decision_Phase->Silica_Mod Standard Lab Amine_Silica Amine-Functionalized Silica (No modifier needed) Decision_Phase->Amine_Silica High Budget/Critical Purity Run_Column Run Column Gradient: 0-5% MeOH/DCM Silica_Mod->Run_Column Amine_Silica->Run_Column

Caption: Workflow for selecting the optimal chromatographic conditions based on initial TLC behavior.

Diagram 2: The "Silanol Shielding" Mechanism

Visualizing why the modifier is non-negotiable for this molecule.

SilanolShielding Silica Silica Surface (Acidic Si-OH) Interaction_Bad Strong H-Bonding (Tailing/Loss) Silica->Interaction_Bad Without Modifier Blocked Deactivated Site (Si-O- ... H-TEA+) Silica->Blocked Target Target Molecule (Basic Pyridine N) Target->Interaction_Bad Elution Clean Elution Target->Elution No Binding Sites TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Preferential Binding Blocked->Elution Allows Passage

Caption: Mechanism of Action: The basic modifier (TEA) competitively binds to acidic silanols, preventing the target amine from sticking.[10]

Quantitative Data: Solvent System Comparison

Solvent SystemModifierSuitabilityNotes
DCM / MeOH NonePoor Severe tailing; compound may not elute.
DCM / MeOH 1% TEA Excellent Standard protocol. Sharp peaks. TEA must be removed post-run.
DCM / MeOH 1%

Excellent Best for very polar amines. "Gold Standard" for bipyridines [1].
Hexane / EtOAc NoneFair Only works if the compound is lipophilic enough. Risk of precipitation.[2]
Hexane / EtOAc 2% TEA Good Good alternative if DCM/MeOH fails to separate non-polar impurities.

References

  • Google Patents.Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • Biotage. Is there an easy way to purify organic amines? Retrieved from [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Retrieved from [Link]

Sources

Minimizing side reactions in aminopyrazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Aminopyrazine Functionalization

Role: Senior Application Scientist Status: Active Support Ticket[1]

Introduction: The Deceptive Simplicity of Aminopyrazine

You are likely here because a "standard" reaction protocol—one that works perfectly on aniline or pyridine—has failed on your aminopyrazine substrate.

The Core Problem: Aminopyrazine is a chemical paradox. It is electron-deficient (due to the pyrazine ring), making the amine group poorly nucleophilic (


 of conjugate acid 

3.0).[1] Simultaneously, the ring nitrogens are highly Lewis basic and excellent ligands for transition metals. This duality leads to three primary failure modes:
  • Catalyst Poisoning: The ring nitrogens sequester your Palladium catalyst.

  • Regiochemical Scrambling: Electrophiles attack the wrong position (N-attack vs. C-attack).

  • Coupling Stagnation: The amine is too weak to attack standard activated esters (EDC/NHS).[1]

This guide provides self-validating protocols to bypass these specific traps.

Module 1: Palladium-Catalyzed Cross-Coupling (The "Catalyst Death" Scenario)

User Symptom: “My Buchwald-Hartwig reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. I see a lot of starting material and some dehalogenated byproduct.”

The Mechanism of Failure

In standard protocols using Pd(OAc)


 or Pd

(dba)

, the pyrazine nitrogens coordinate to the unsaturated Pd(0) or Pd(II) species faster than your phosphine ligand.[1] This forms a stable, inactive "Pd-Pyrazine" complex (Catalyst Sink), preventing the oxidative addition cycle.[1]
Troubleshooting Protocol

Q: How do I prevent catalyst sequestration? A: You must use Pre-catalysts (e.g., Pd G3/G4 systems) rather than separate metal/ligand sources.[1] These precatalysts release the active L-Pd(0) species only upon activation in the vessel, ensuring the ligand is already bound before the pyrazine can interfere.[1]

Recommended System:

  • Pre-catalyst: BrettPhos Pd G3 or tBuBrettPhos Pd G3 .[1][2]

  • Why: These bulky biaryl phosphine ligands create a "steric wall" that physically blocks the pyrazine ring nitrogens from coordinating to the metal center, while still allowing the amine to bind.

Self-Validating Protocol (The "Spike" Test): If you suspect poisoning, run your reaction with BrettPhos Pd G3 (1-2 mol%) .[1]

  • Control: Run a standard test reaction (e.g., chlorobenzene + morpholine) that works well.

  • Spike: Add 1 equivalent of your aminopyrazine substrate to this standard reaction.

  • Result: If the standard reaction fails in the presence of your substrate, the pyrazine ring is poisoning the catalyst. Switch to tBuBrettPhos Pd G3 or increase temperature to 100°C to promote ligand exchange.

CatalystPoisoning cluster_0 Standard Protocol (Failure Mode) cluster_1 G3 Pre-catalyst Protocol (Success) Pd_Source Pd(OAc)2 / Pd2(dba)3 Dead_Cat Inactive Complex (Pd-Pyrazine Chelate) Pd_Source->Dead_Cat Fast Coordination Pyrazine Aminopyrazine (N-Donor) Pyrazine->Dead_Cat G3_Pre BrettPhos Pd G3 (Pre-ligated) Active_Cat Active L-Pd(0) (Sterically Protected) G3_Pre->Active_Cat Activation (Base/Heat) Product C-N Coupled Product Active_Cat->Product Catalytic Cycle

Figure 1: Mechanism of catalyst poisoning by aminopyrazine and the solution using G3 pre-catalysts.[1]

Module 2: Electrophilic Halogenation (The "Regioselectivity Maze")

User Symptom: “I am trying to brominate 2-aminopyrazine. I get a mixture of mono-bromo, di-bromo, and N-bromo products.”[1]

The Mechanism of Failure

2-aminopyrazine has competing nucleophilic sites: the exocyclic amine nitrogen and the C-5 carbon (para to the amine).[1] Strong halogenating agents (like elemental Br


) often attack the nitrogen first (kinetic control) or over-brominate due to the activated ring.[1]
Troubleshooting Protocol

Q: How do I ensure C-5 Regioselectivity? A: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) .[1] Avoid Lewis acids or protic solvents that might protonate the amine (deactivating the ring).[1]

Optimization Table: Halogenation Conditions

ReagentSolventTempOutcomeRisk
Br

AcOHRTMixture (N-Br + C-Br)Oxidative degradation of amine.[1]
NBS (1.0 eq) MeCN 0°C

RT
C-5 Mono-bromo (Major) Cleanest profile.[1] High regioselectivity.[1]
NBS (2.2 eq) MeCNReflux/MWC-3,5 Di-bromoHard to stop at mono-substitution.[1]
NIS DMF60°CC-5 IodoDMF can sometimes lead to formylation side-products.[1]

Step-by-Step Protocol (C-5 Bromination):

  • Dissolve 2-aminopyrazine (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it in all at once.

  • Allow to warm to RT and stir for 2 hours.

  • Checkpoint: Check LCMS. If N-Br species is observed (M+80 mass shift but unstable), quench with aqueous Na

    
    S
    
    
    
    O
    
    
    .[1] The N-Br bond is labile and will revert to the amine, leaving the C-Br product intact.

Module 3: Amide Coupling (The "Nucleophilicity Void")[1]

User Symptom: “My EDC/HOBt or HATU coupling yields <10% product. The aminopyrazine just floats around unreacted.”

The Mechanism of Failure

The


 of the conjugate acid of 2-aminopyrazine is ~3.0. This means the amine is 10,000x less nucleophilic  than a standard aniline (

~4.[1]6) and millions of times less than an alkyl amine.[1] Standard active esters (OBt/OAt) are not electrophilic enough to capture it before they hydrolyze.[1]
Troubleshooting Protocol

Q: How do I force the amide bond formation? A: You must move up the "ladder of electrophilicity." Abandon standard coupling agents.[1] Use Acid Chlorides or Mixed Anhydrides .[1]

Decision Tree for Coupling Conditions:

AmideCoupling Start Start: Coupling to Aminopyrazine IsAcidStable Is your Acid Chloride stable? Start->IsAcidStable YesStable Yes (e.g., Benzoyl Chloride) IsAcidStable->YesStable Robust Substrate NoStable No (Chiral/Sensitive Acid) IsAcidStable->NoStable Sensitive Substrate MethodA Method A: Hard Acylation 1. Generate Acid Cl (SOCl2/Oxalyl Cl) 2. Add to Amine + Pyridine (Reverse Addition) YesStable->MethodA MethodB Method B: In-Situ Activation Use POCl3 or MsCl + N-Methylimidazole (NMI) Forms highly reactive intermediate NoStable->MethodB

Figure 2: Selection strategy for overcoming low nucleophilicity in aminopyrazine amide coupling.

The "Reverse Addition" Protocol (Critical for Yield): When using highly reactive acid chlorides, do not add the acid chloride to the amine.

  • Dissolve the Acid Chloride (1.1 equiv) in DCM at 0°C.

  • Add Base (Pyridine or Et

    
    N, 2.0 equiv).[1]
    
  • Slowly add the Aminopyrazine (dissolved in DCM) to the Acid Chloride solution.

    • Why? This keeps the electrophile in excess, driving the reaction of the weak nucleophile.

    • Note: If you add Acid Chloride to the Amine, the initial high concentration of amine might lead to bis-acylation (on the ring nitrogen) or simply stall if the amine precipitates.[1]

References

  • Buchwald-Hartwig Amination (Ligand Effects)

    • Title: A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
    • Source: BenchChem / Smolecule Technical Guides.[1]

    • Relevance: Establishes BrettPhos Pd G3 and tBuBrettPhos Pd G3 as superior catalysts for pyrazine coupling due to stability and steric protection.[1]

  • Regioselective Halogenation

    • Title: Efficient Halogenation of 2-Aminopyrazine.[1]

    • Source:Synlett (Thieme Chemistry), 2019.[1]

    • Relevance: Confirms NBS/MeCN as the optimal system for mono-bromination at C-5 and di-bromination at C-3,5.[1]

  • Amide Coupling Challenges

    • Title: NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines.[1]

    • Source:ChemistrySelect (via ResearchGate), 2017.[1]

    • Relevance: Validates the difficulty of coupling due to weak nucleophilicity and proposes the MsCl/NMI method for difficult substr
    • URL:[Link]

Sources

Optimizing reaction temperature for pyrazine-pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Pyrazine-Pyridine Coupling

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Group Subject: Thermal Optimization & Troubleshooting for Electron-Deficient Heteroaryl Couplings

Executive Summary

Coupling two electron-deficient heterocycles—specifically pyrazine and pyridine—presents a "perfect storm" of kinetic and thermodynamic challenges. Unlike standard phenyl-phenyl couplings, these substrates actively sabotage the catalytic cycle. The nitrogen atoms coordinate to the palladium center (catalyst poisoning), while the electron-poor rings increase the activation energy for oxidative addition.

Temperature is your primary lever to overcome these barriers, but it is a double-edged sword. Insufficient heat leaves the catalyst trapped in stable off-cycle resting states (Pd-N coordination). Excessive heat accelerates two fatal side reactions: protodeboronation of the boronic acid and rapid aggregation of Pd(0) into inactive palladium black.

This guide moves beyond generic "recipe following" to a mechanistic approach for thermal optimization.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am running a Suzuki-Miyaura coupling between 2-chloropyrazine and pyridine-3-boronic acid at 80°C. The reaction stalls at ~40% conversion, and adding more catalyst doesn't restart it. Why?

Diagnosis: This is a classic symptom of Thermal Catalyst Deactivation coupled with Product Inhibition . The Mechanism: At 80°C, your catalyst may initially be active. However, as the product (a bipyridyl-like pyrazine-pyridine motive) forms, it acts as a bidentate ligand, chelating the Pd(II) species more strongly than your phosphine ligands. This creates a thermodynamic sink—a "dead" catalyst complex. Solution:

  • Pulse-Temperature Strategy: Do not maintain a static 80°C. Start at 60°C to initiate the cycle, then ramp to 90°C only for the final push.

  • Ligand Switch: Switch to bulky, electron-rich ligands like XPhos or SPhos .[1][2] These ligands are sterically demanding enough to prevent the flat, nitrogen-rich product from coordinating to the metal center [1].

  • Solvent Boiling Point: If you are using THF (reflux ~66°C), you are likely not reaching the activation energy required for oxidative addition of the chloropyrazine. Switch to 1,4-Dioxane or Toluene/Water to access the 100°C+ window if needed.

Q2: My LC-MS shows a significant amount of de-halogenated pyrazine (H-pyrazine) and de-boronated pyridine. Is the temperature too high?

Diagnosis: Yes, you are observing Protodeboronation and Hydrodehalogenation . The Mechanism: Electron-deficient boronic acids (like pyridine-3-boronic acid) are notoriously unstable in hot, basic, aqueous conditions. High temperature accelerates the hydrolysis of the C-B bond faster than the transmetalation step. Solution:

  • Lower Temperature, Higher Activity: Reduce temperature to 60-70°C but compensate by using a more active precatalyst (e.g., Pd(OAc)2 pre-complexed with XPhos or a G3-Palladacycle ).

  • Anhydrous Conditions: If protodeboronation persists, switch to anhydrous conditions using CsF or K3PO4 in dry dioxane/isopropanol, rather than aqueous carbonate bases.

  • Slow Addition: Add the unstable boronic acid slowly via syringe pump over 1 hour to keep its instantaneous concentration low, favoring the cross-coupling over the decomposition [2].

Q3: I see a large amount of homocoupling (Pyridine-Pyridine dimer). Should I lower the temperature?

Diagnosis: Homocoupling is often driven by the presence of oxygen, but temperature plays a kinetic role. The Mechanism: At high temperatures, the rate of oxidative homocoupling (2 R-B(OH)2 + [Ox] → R-R) increases if any oxidant (like trace O2) is present. Solution:

  • Degassing is Critical: Temperature adjustment won't fix an oxygen leak. Ensure 3x freeze-pump-thaw cycles.

  • Temp/Concentration Balance: Paradoxically, higher temperature can sometimes favor cross-coupling over homocoupling if the cross-coupling activation energy is high (which it is for chloropyrazines). However, you must strictly exclude oxygen.

  • Pre-activation: Heat the aryl halide and catalyst before adding the boronic acid. This ensures the oxidative addition complex (Ar-Pd-X) is ready to intercept the boronic acid immediately upon addition.

Part 2: Experimental Protocol

Optimized Thermal Ramp Protocol for Pyrazine-Pyridine Coupling

This protocol uses a "Thermal Ramp" strategy to balance catalyst longevity with activation energy requirements.

Reagents:

  • Substrate A: 2-Chloropyrazine (1.0 equiv)[3]

  • Substrate B: Pyridine-3-boronic acid pinacol ester (1.2 equiv) - Esters are more thermally stable than acids.

  • Catalyst: XPhos Pd G3 (2-3 mol%) - Pre-formed precatalyst ensures rapid initiation.

  • Base: K3PO4 (2.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Pre-Complexation (Room Temp):

    • Charge a reaction vial with XPhos Pd G3 and 2-Chloropyrazine.

    • Evacuate and backfill with Argon (x3).

    • Add degassed 1,4-Dioxane. Stir at 25°C for 10 minutes .

    • Why? Allows the precatalyst to activate and undergo oxidative addition with the halide before the base/boronate are introduced, preventing off-cycle Pd-N coordination.

  • Base Addition & Initiation (60°C):

    • Add the boronate ester and aqueous K3PO4.

    • Immediately place in a pre-heated block at 60°C .

    • Stir at 1000 rpm.

    • Why? 60°C is sufficient for transmetalation but low enough to minimize protodeboronation of the boronate.

  • The Thermal Ramp (80°C - 100°C):

    • Monitor by LC-MS at 1 hour.

    • If conversion < 50%: Ramp temperature to 80°C .

    • If conversion stalls again: Ramp to 100°C for 30 minutes max.

    • Why? You only apply maximum thermal stress when the concentration of the sensitive boronate has decreased (consumed by reaction), and you need to force the conversion of the remaining stubborn halide.

  • Quench:

    • Cool rapidly to room temperature. Filter through Celite immediately to remove Pd black before it catalyzes post-reaction side chemistry.

Part 3: Data & Visualization

Table 1: Temperature Impact on Selectivity
TemperatureOxidative Addition RateTransmetalation RateProtodeboronation RiskCatalyst LifespanRecommended For
25°C - 40°C Very LowModerateNegligibleHighIodo-pyrazines / Reactive Boronates
60°C - 80°C ModerateHighModerateModerateStandard Bromo/Chloro-pyrazines
100°C+ HighVery HighCritical Low (<1 hr)Sterically hindered / Unreactive Chlorides
Visual 1: The Thermal Failure Points in the Catalytic Cycle

This diagram illustrates where temperature negatively impacts the catalytic cycle for N-heterocycles.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd High Activation Energy (Requires Heat) Aggreg Pd Black Aggregation (Thermal Decomp) Pd0->Aggreg High Temp (>100°C) + Low Ligand Conc TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Base + Boronic Acid Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Low Temp / Poor Ligand (Stable Resting State) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Step Deboron Protodeboronation (Boronic Acid Hydrolysis) TransMet->Deboron High Temp (>90°C) + Water RedElim->Pd0 Regeneration

Caption: Critical thermal failure points. Low temps favor N-coordination (poisoning); high temps drive deboronation and aggregation.

Visual 2: Temperature Optimization Decision Tree

TempDecision Start Start Optimization Standard: 60°C CheckConv Check Conversion (1 Hour) Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Success LowConv <20% Conversion CheckConv->LowConv Kinetic Barrier Stalled Stalled ~50% CheckConv->Stalled Catalyst Death ActionHeat Increase Temp to 90°C Check for Dehalogenation LowConv->ActionHeat ActionPulse Add Fresh Catalyst + Pulse Temp to 80°C Stalled->ActionPulse ActionLigand Switch Ligand (XPhos) Maintain 60°C Stalled->ActionLigand

Caption: Decision logic for adjusting reaction parameters based on conversion data.

References

  • BenchChem Technical Support. (2025).[1][3][4] Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5] Retrieved from

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for mechanism grounding).
  • Li, H., et al. (2018). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate.[6] Retrieved from

  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[5] Retrieved from

Sources

Troubleshooting catalyst poisoning in 6-Pyridin-2-ylpyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning in 6-Pyridin-2-ylpyrazin-2-amine Reactions Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Bipyridine Trap"

You are likely encountering a phenomenon we classify as Product Inhibition via Chelation . The molecule 6-Pyridin-2-ylpyrazin-2-amine is not just a substrate; it is a potent ligand.

The structural motif containing the pyridine nitrogen and the pyrazine nitrogen (proximal to the C-C bond) creates a coordination pocket geometrically identical to 2,2'-bipyridine . When your reaction produces this molecule, the product displaces your catalytic ligands (phosphines), forming a thermodynamic sink that deactivates the Palladium (Pd) center. This shuts down the catalytic cycle, typically observed as a reaction that starts well but stalls at 15-20% conversion.

Part 1: The Mechanism of Failure

To solve this, you must visualize the competition occurring in your flask. The diagram below illustrates how your product (6-Pyridin-2-ylpyrazin-2-amine) outcompetes the engineered ligand for the metal center.

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex ActiveCat->OxAdd + Substrate Substrate Substrate (Halo-Pyridine) Product Product (6-Pyridin-2-ylpyrazin-2-amine) Poisoned INACTIVE TRAP [(Product)-Pd-L] Product->Poisoned Chelation (Displaces Ligand L) OxAdd->Product Coupling Cycle (Success) Poisoned->ActiveCat Reversible? (Rarely)

Figure 1: The "Chelation Trap." The product acts as a bidentate ligand, sequestering the Pd catalyst from the active cycle.

Part 2: Troubleshooting Modules (Q&A)
Module A: Diagnosis

Q: My reaction turns black and precipitates after 1 hour. Is this poisoning? A: Likely, yes. This is "Pd-Black" formation.

  • The Cause: When the substrate/product displaces the stabilizing phosphine ligands, the Pd(II) species becomes unstable. If it doesn't form the stable chelate described above, it aggregates into inactive Pd(0) nanoparticles (Pd-black).

  • The Test: Perform a "Spike Test" (See Protocol below). If adding the product to a fresh standard reaction inhibits it, you have confirmed product inhibition.

Module B: Ligand Selection

Q: I am using


. Why isn't it working? 
A:  Triphenylphosphine (

) is a monodentate ligand with relatively weak binding affinity compared to the bidentate "bite" of your pyrazinyl-pyridine product.
  • The Fix: You need a ligand that is sterically bulky enough to prevent the square-planar coordination required by the poisoning chelate.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos or BrettPhos ). The bulky biaryl backbone creates a "roof" over the Pd center, making it physically difficult for the flat heteroaromatic product to coordinate [1]. Alternatively, NHC ligands (like IPr or IMes) bind Pd so tightly that the product cannot displace them.

Module C: Additives & Lewis Acids

Q: Can I block the nitrogens without changing the catalyst? A: Yes, using the "Decoy Strategy."

  • The Logic: Nitrogen lone pairs are Lewis basic.[1] By adding a cheap, inorganic Lewis acid, you can tie up these lone pairs, rendering them unavailable to poison the Pd catalyst.

  • Recommendation: Add 1.0–2.0 equivalents of magnesium chloride (

    
    ) or trimethyl borate (
    
    
    
    ) [2]. These bind reversibly to the pyridine/pyrazine nitrogens but do not interfere with the oxidative addition step of the catalysis.
Part 3: Optimization Workflow

Use this decision tree to systematically resolve the stalling issue.

OptimizationTree Start Reaction Stalls (< 50% Conv.) CheckColor Precipitate/Black? Start->CheckColor PdBlack Pd Aggregation CheckColor->PdBlack Yes Stable Stable Inactive Complex CheckColor->Stable No Sol1 Switch to Bulky Ligand (XPhos, tBuXPhos) PdBlack->Sol1 AddLewis Add Lewis Acid (MgCl2 or B(OMe)3) Stable->AddLewis Result Did Yield Improve? AddLewis->Result Result->Sol1 Partial Protect Protect Amine (Boc/Acetyl) Result->Protect No

Figure 2: Systematic troubleshooting path for N-heterocycle cross-coupling failures.

Part 4: Experimental Protocol
Protocol: The "Catalyst Competency Spike Test"

Use this to confirm if your specific batch of 6-Pyridin-2-ylpyrazin-2-amine is the culprit.

Objective: Determine if the product inhibits the catalytic cycle (Product Inhibition).

Materials:

  • Standard Test Substrates: 4-bromoanisole and phenylboronic acid (Easy coupling partners).

  • Catalyst: Your current system (e.g.,

    
    ).
    
  • "Poison": Pure sample of 6-Pyridin-2-ylpyrazin-2-amine.

Steps:

  • Control Reaction: Set up the standard coupling (4-bromoanisole + phenylboronic acid) in your solvent of choice.

  • Spiked Reaction: Set up the exact same reaction, but add 10 mol% of 6-Pyridin-2-ylpyrazin-2-amine at the very beginning (

    
    ).
    
  • Monitoring: Monitor both reactions by HPLC/GC at 15 min, 1 hour, and 4 hours.

  • Data Interpretation:

ObservationDiagnosisAction
Control: 90% Conv. Spiked: 90% Conv.No Poisoning.Issue is likely reagent purity or moisture in your main reaction.
Control: 90% Conv. Spiked: <10% Conv.Severe Poisoning. The product is killing the catalyst. Action: Switch to XPhos Pd G3 or add

.
Control: 90% Conv. Spiked: 50% Conv.Partial Inhibition.Increase catalyst loading or temperature.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "Use of Lewis Acids to Inhibit Catalyst Deactivation in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.

  • Sherwood, J., et al. (2019). "Catalyst poisoning by N-heterocycles in Suzuki-Miyaura coupling." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 6-Pyridin-2-ylpyrazin-2-amine

[1]

Case ID: PUR-PYRZ-006 Subject: Impurity Removal & Isolation Protocols for 6-Pyridin-2-ylpyrazin-2-amine Status: Active Guide[1]

Technical Overview & Chemical Context

Compound: 6-(Pyridin-2-yl)pyrazin-2-amine Chemical Nature: Bi-heteroaryl amine.[1] Key Properties:

  • Basicity: Contains three endocyclic nitrogens and one exocyclic amine. The pyridine nitrogen (pKa ~5.[2]2) and the exocyclic amine make this compound a Lewis base and a strong ligand for transition metals.

  • Solubility: Moderately polar. Soluble in DMSO, DMF, MeOH, and hot EtOAc. Sparingly soluble in water and hexanes.

  • Critical Impurity Risks: Palladium (Pd) retention (due to chelation), unreacted boronic acids (if Suzuki coupling used), and regioisomers.

This guide addresses the three most common support tickets we receive regarding this scaffold: Palladium contamination , Chromatographic tailing , and Crystallization failures (oiling out) .

Troubleshooting Modules

Module A: The "Black Specks" Issue (Palladium Removal)

The Problem: The crude product is dark/grey, or ICP-MS shows high Pd levels (>1000 ppm) even after a column. The Cause: The pyridine-pyrazine motif acts as a bidentate ligand, effectively trapping Palladium (Pd) in the crystal lattice or solution. Standard silica chromatography is often insufficient to break this coordination complex.

Solution Protocol: Chelation-Based Scavenging Do not rely solely on activated carbon, as it often leads to yield loss due to non-specific adsorption of the aromatic rings.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in THF or MeOH (10 mL/g). If solubility is poor, use mild heating (40°C).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.

    • Ratio: 3-4 equivalents relative to expected Pd content (or 5-10 wt% of crude mass).[1]

  • Incubation: Stir at 50°C for 4-12 hours .

    • Why? Heat increases the kinetics of ligand exchange, allowing the scavenger's thiol/thiourea groups to displace the bi-heterocycle from the Pd center.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the resin.

  • Validation: Analyze a small aliquot via ICP-MS. Target is <20 ppm.

Visual Workflow (Pd Removal):

Pd_RemovalStartCrude Product(High Pd)SolventDissolve inTHF or MeOH (Warm)Start->SolventScavengerAdd Thiol/ThioureaResin (5-10 wt%)Solvent->ScavengerHeatStir @ 50°C(4-12 Hours)Scavenger->HeatLigand ExchangeFilterFilter Hot(Celite/PTFE)Heat->FilterCheckCheck Color/ICP-MSFilter->CheckCheck->ScavengerFail (Repeat)EndProceed toCrystallizationCheck->EndPass (<20ppm)

Caption: Kinetic workflow for breaking Pyrazine-Pd coordination complexes.

Module B: The "Streaking" Issue (Chromatography)

The Problem: The compound elutes as a broad streak on TLC/Column, contaminating other fractions. The Cause: The basic nitrogen atoms interact with the acidic silanol groups (Si-OH) on the silica gel surface, causing drag.

Solution Protocol: Amine-Buffered Eluent Standard silica is acidic.[1] You must neutralize the stationary phase.

Recommended Solvent Systems:

Polarity Solvent A (Non-polar) Solvent B (Polar) Modifier (Critical)
Medium Dichloromethane (DCM) Methanol (MeOH) 1% NH₄OH (aq) or 1% Triethylamine (TEA)

| Low | Ethyl Acetate | Ethanol | 2% TEA |[1]

Technique:

  • Pre-wash: Flush the silica column with the mobile phase containing the modifier before loading the sample. This "deactivates" the active silanol sites.

  • Gradient: Start at 0% MeOH and ramp to 5-10% MeOH/DCM (with 1% NH₄OH).

  • Loading: Load the sample as a liquid injection (DCM) or dry load on Celite. Avoid dry loading on silica, as this exacerbates the sticking.

Module C: The "Oiling Out" Issue (Recrystallization)

The Problem: Upon cooling, the product separates as a sticky oil/gum rather than crystals. The Cause: The compound is precipitating too fast from a supersaturated solution, or the solvent polarity gap is too wide.

Solution Protocol: Cloud-Point Crystallization This method uses a solvent/anti-solvent pair to control the rate of nucleation.[1]

Preferred Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Heptane .[1]

Protocol:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (~5-8 mL).

    • Tip: If undissolved particles remain (inorganic salts), filter hot immediately.

  • Nucleation: Remove from heat. Add Water dropwise with vigorous stirring until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to make the solution clear again.

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed.

    • Mechanism:[1][3][4] Slow cooling prevents the formation of amorphous oil (kinetic product) and favors the crystal lattice (thermodynamic product).

  • Harvest: Filter the resulting needles/prisms and wash with cold 1:1 Ethanol/Water.

Analytical Data & Specifications

Use this table to verify your isolated material against expected values.

ParameterSpecificationAnalytical MethodNotes
Appearance Pale yellow to off-white solidVisualDark grey indicates Pd; Orange indicates oxidation.[1]
Identity m/z [M+H]+ ≈ 173.08LC-MSCheck for dimer peak (M+ ≈ 344).[1]
Pd Content < 20 ppmICP-MSCritical for biological assays.[1]
1H NMR Distinct aromatic region (7.0 - 9.0 ppm)DMSO-d6Look for broad NH₂ peak ~6.5-7.5 ppm (exchangeable).[1]
Purity > 98% (AUC)HPLC (254 nm)Use basic buffer (Ammonium Bicarbonate) in mobile phase.[1]

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction (HCl wash) to purify this? A: Use caution. While the amine will protonate and go into the aqueous layer (leaving non-basic impurities in organic), the pyridine/pyrazine rings are electron-deficient. If the solution is too acidic (pH < 1), you may have trouble extracting it back out or may induce hydrolysis if high heat is applied. If you use acid extraction, ensure you neutralize slowly with Na₂CO₃ to pH ~8-9 to precipitate the free base.

Q: My product turned brown after drying in the oven. Why? A: Aminopyrazines are susceptible to oxidation, especially when hot and wet.

  • Fix: Dry in a vacuum oven at < 45°C under a nitrogen bleed. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long term.

Q: I see a small impurity peak at M+16 in LC-MS. What is it? A: This is likely the N-oxide .[1] Pyridine and pyrazine nitrogens can oxidize to N-oxides if exposed to air/peroxides for long periods.[1] This is difficult to remove via recrystallization; column chromatography is required.

Purification Decision Tree

Use this logic flow to determine the correct immediate step for your crude batch.

Purification_TreeStartCrude MaterialQ1Is it Dark/Grey?Start->Q1Q2Is purity >90%?Q1->Q2NoAction_ScavengePerform Pd Scavenging(Module A)Q1->Action_ScavengeYes (Metal)Action_RecrystRecrystallize (EtOH/H2O)(Module C)Q2->Action_RecrystYes (Polishing)Action_ColumnColumn Chromatography(Buffered Silica - Module B)Q2->Action_ColumnNo (Major Impurities)Action_Scavenge->Q2After Removal

Caption: Decision matrix for selecting the appropriate purification method based on crude visual and analytical state.

References

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from 5[1]

  • Biotage. (2023, January 20).[6] How to Remove Palladium in three easy steps. Retrieved from 6[1]

  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield. Retrieved from 7[1]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from 4[1]

  • PubChem. (n.d.). (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine. Retrieved from 1[1]

Stability of 6-Pyridin-2-ylpyrazin-2-amine in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 6-Pyridin-2-ylpyrazin-2-amine

Executive Summary

Compound: 6-Pyridin-2-ylpyrazin-2-amine (CAS: 1133083-14-3 / Related analogues) Core Scaffold: Bi-heteroaromatic (Pyrazine + Pyridine) with an exocyclic amine.[1][2][3][4][5][6][7][8] Stability Verdict: High Chemical Stability / Low Functional Stability in Acid. The organic backbone is resistant to acid hydrolysis under standard laboratory conditions (pH 1–6, <80°C). However, the compound exhibits significant halochromism (color change) and solubility shifts due to protonation. If used as a ligand in coordination chemistry, acidic conditions will trigger demetallation (ligand dissociation).

Module 1: Protonation vs. Degradation (The "False Alarm")

Issue: Users often report that the compound "decomposes" upon adding acid (e.g., HCl, TFA) because the solution turns yellow/orange or a solid precipitates.

Technical Explanation: This is rarely degradation. It is the formation of a pyridinium/pyrazinium salt.

  • Pyridine Nitrogen (

    
    ):  This is the most basic site. In mild acid (pH 4–5), this nitrogen protonates first.
    
  • Pyrazine Nitrogen (

    
    ):  In stronger acid (pH < 2), the pyrazine ring protonates.
    
  • Exocyclic Amine: This is essentially non-basic due to resonance delocalization into the electron-deficient pyrazine ring. It does not protonate significantly in aqueous acids.

Diagnostic Protocol: The "Reversibility Test" If you suspect degradation, perform this immediate check:

  • Take an aliquot of the acidic "degraded" solution.

  • Neutralize carefully with 1M NaOH or saturated

    
     until pH > 8.
    
  • Observation:

    • Result A: Precipitate redissolves (or extracts into organic solvent) and color returns to original pale yellow/white.

      
      Compound is Stable (Salt Formation). 
      
    • Result B: Dark tars remain or LC-MS shows new peaks with mass shifts (+18 Da for hydrolysis).

      
      Degradation Confirmed. 
      

Protonation_Flow Start Acid Addition (pH < 2) Protonation Protonation of Pyridine N & Pyrazine N Start->Protonation Visual Visual Change: Color Shift / Precipitation Protonation->Visual Test Neutralization Test (Add NaOH) Visual->Test Troubleshooting Outcome1 Reverts to Original (Salt Formation) Test->Outcome1 Success Outcome2 Irreversible Change (Degradation) Test->Outcome2 Failure

Figure 1: Decision tree for distinguishing salt formation from chemical decomposition.

Module 2: Hydrolysis Risks (High Temperature/Strong Acid)

Issue: Does the amine group hydrolyze to a hydroxyl group (forming a pyrazinone)?

Expert Insight: Aromatic amines (C-N bonds) are extremely robust compared to amides or imines. Acid hydrolysis of 2-aminopyrazine derivatives typically requires forcing conditions (e.g., 6M HCl at reflux >100°C for 24+ hours).

  • Risk Level: Low at Room Temperature.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) activated by protonation of the ring nitrogens. Water attacks the carbon bearing the amine, displacing 
    
    
    
    .

Data for Stability Limits:

ConditionDurationExpected StabilityPrimary Species Present
0.1% Formic Acid (LC-MS) IndefiniteStable Mono-protonated cation
1M HCl (RT) > 48 HoursStable Di-protonated salt
6M HCl (Reflux) > 6 HoursRisk of Hydrolysis Potential Pyrazinone formation
HNO3 (conc.) ImmediateUnstable Oxidation of ring/N-oxide formation

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "My peak is splitting" or "I see broad tailing" in acidic mobile phases.

Root Cause: In standard reverse-phase HPLC (pH 2–3 using TFA or Formic Acid), the molecule exists in equilibrium between mono-cationic and di-cationic states. This rapid exchange on the column timescale causes peak broadening. Furthermore, the protonated nitrogens can interact with residual silanols on the silica column.

Optimized Protocol:

  • Recommended Buffer: Ammonium Acetate (10mM) at pH 5.8 or Ammonium Bicarbonate (pH 8.0). Running at basic pH keeps the molecule neutral, sharpening the peak.

  • If Acid is Mandatory: Use 0.1% Trifluoroacetic acid (TFA) rather than formic acid. TFA acts as an ion-pairing agent, masking the positive charge and improving peak shape.

Module 4: Ligand Stability (Coordination Chemistry)

Issue: The metal complex (e.g., Ru, Pt, Cu) loses color or activity in acid.

Mechanism: This is Competitive Protonation . The protons (


) compete with the Metal cation (

) for the nitrogen lone pairs.

Because the Pyridine-N pKa (~5.2) is relatively high, even mild acids can displace weakly bound metals (Cu, Zn, Ni). Inert metals (Ru, Ir, Pt) are kinetically slower to dissociate but will eventually do so in strong acid.

Demetallation Complex Metal-Ligand Complex (Active/Colored) Transition Protonation of Free N or Dissociation Complex->Transition Equilibrium Shift Acid Acid Addition (+H+) Acid->Transition FreeMetal Free Metal Ion (Leached) Transition->FreeMetal ProtLigand Protonated Ligand Salt [H2-Ligand]2+ Transition->ProtLigand

Figure 2: Mechanism of acid-induced demetallation (ligand displacement).

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling with boronic acids under acidic conditions? A: No. While the pyrazine ring is stable, Suzuki couplings require a basic environment (carbonate/phosphate) to activate the boronic acid. In acid, the catalyst (Pd) may be poisoned by the protonated nitrogen ligands, and the transmetallation step will fail.

Q2: I see a mass of M+18 in my LC-MS after leaving it in HCl. Is it hydrolysis? A: Likely yes, but verify. M+18 corresponds to the addition of water (


) or the substitution of 

(16 Da) with

(17 Da) which results in a net +1 mass change. Wait—hydrolysis of amine to hydroxyl is

. Correction: If you see M+18 , it is likely a hydrate salt or an adduct. If you see M+1 , it is hydrolysis (Pyrazinone formation).
  • M+18: Hydrate (Common with HCl salts).

  • M+1: Hydrolysis product (Rare at RT).

Q3: How do I store the compound if I want to keep it in solution? A: Do not store in acidic media. Store in DMSO or Methanol at -20°C. If aqueous storage is required, use a neutral buffer (PBS, pH 7.4).

References

  • PubChem. Compound Summary: Aminopyrazine (CID 78747). National Library of Medicine. [Link]

  • Williams, R. pKa Data Compilation (Heterocycles). Bordwell pKa Table / University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. Acidity and Basicity of Amines.[Link]

  • Soto-Monsalve, M., et al. Synthesis and characterization of pyridine-hydrazine derivatives.[9] Acta Crystallographica Section C. (2015).[9] [Link]

Sources

Technical Support Center: Addressing Hygroscopicity in Pyrazine Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Formulation Support Center. As drug development increasingly targets complex kinase inhibitors and CNS agents, pyrazine amine derivatives have become highly prevalent scaffolds. However, the electron-deficient diazine ring coupled with an exocyclic amine creates a highly polarized molecular surface rich in hydrogen-bond acceptors and donors. This structural reality makes these APIs inherently prone to severe hygroscopicity—leading to downstream failures in powder flow, compaction, and long-term API stability.

This guide provides field-proven troubleshooting strategies, decision matrices, and self-validating protocols to engineer moisture-resistant solid forms.

Workflow A Pyrazine Amine API (Moisture Sensitive) B Assess pKa & H-Bonding Sites A->B C Salt Screening (Target: Bulky Counterions) B->C pKa > 5.0 D Co-Crystal Screening (Target: Neutral Co-formers) B->D pKa < 3.0 E Dynamic Vapor Sorption (DVS) Profiling C->E D->E F Particle Engineering (Film Coating) E->F Weight Gain > 2.0% G Stable Solid Form E->G Weight Gain < 0.2% F->G

Decision matrix for mitigating pyrazine amine hygroscopicity via solid-state engineering.

Diagnostic FAQs & Troubleshooting

Q: My pyrazine amine free base deliquesces at 60% RH. Should I pursue salt formation or co-crystallization? A: The decision hinges entirely on the


pKa between your API and the potential counterion or co-former. If the API has a pKa 

5.0, salt screening is the classical and highly effective approach to alter the crystal lattice and reduce moisture uptake[1]. However, pyrazine amines are often weakly basic (pKa < 3.0). In such cases, proton transfer is energetically unfavorable, leading to disproportionation (breakdown into free base and acid) in aqueous environments[2]. Co-crystallization is the superior alternative here. Neutral co-formers (e.g., dicarboxylic acids) self-assemble with the API, sterically shielding the molecule and occupying the specific hydrogen-bonding sites that would otherwise bind atmospheric water[3].

Q: We formed a hydrochloride salt of our API, but it remains highly hygroscopic. How do we troubleshoot this? A: Hydrochloride salts of weakly basic amines frequently exhibit high hygroscopicity. The chloride ion is small and highly electronegative, creating a strong localized charge density that rapidly hydrates. To resolve this, shift your salt screen toward larger, more hydrophobic counterions such as tosylate, besylate, or napsylate. These bulky organic anions disrupt water lattice incorporation, drastically increase the overall lipophilicity of the crystal surface, and reduce moisture uptake[4].

Q: If solid-state engineering fails to reduce moisture uptake below acceptable limits, what formulation strategies are viable? A: If the API remains fundamentally hygroscopic despite polymorph, salt, and co-crystal screening, you must transition to particle engineering and formulation-level protection. The most effective strategy is film coating the solid core (using polymers like Opadry) to act as a thermodynamic moisture barrier[5]. Additionally, co-processing the API with hydrophobic excipients (e.g., magnesium stearate) can divert water away from the active ingredient during the tableting phase[5].

Quantitative Data: Hygroscopicity Classification

Accurate categorization is critical for regulatory submissions. The European Pharmacopoeia (Ph. Eur.) standardizes hygroscopicity based on dynamic weight gain.

Table 1: Ph. Eur. Hygroscopicity Classification Criteria [6],[7]

ClassificationWeight Gain Criteria (Equilibrated at 25°C / 80% RH for 24h)
Non-hygroscopic

0.12% w/w
Slightly hygroscopic > 0.12% and < 2.0% w/w
Moderately hygroscopic

2.0% and < 15.0% w/w
Very hygroscopic

15.0% w/w
Validated Experimental Protocols
Protocol 1: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

Causality Focus: Traditional solution crystallization often fails for co-crystals due to disparate solubility profiles between the API and co-former. LAG introduces a catalytic amount of solvent to facilitate molecular mobility and co-crystal assembly without relying on bulk solubility.

  • Co-former Selection: Select GRAS (Generally Recognized As Safe) neutral co-formers with complementary H-bond donors/acceptors, such as succinic acid or fumaric acid[8].

  • Stoichiometric Preparation: Weigh the pyrazine amine API and the co-former into a stainless-steel milling jar in both 1:1 and 2:1 molar ratios.

  • Solvent Bridging: Add 10–20

    
    L of a bridging solvent (e.g., ethanol or ethyl acetate) per 100 mg of powder mixture. Note: The solvent acts as a kinetic lubricant for lattice rearrangement.
    
  • Mechanical Milling: Grind the mixture at 20–30 Hz for 15–30 minutes using a ball mill.

  • Thermal Annealing: Dry the resulting powder at 40°C under vacuum for 4 hours to remove residual bridging solvent.

  • Phase Validation: Confirm new phase formation using Powder X-Ray Diffraction (PXRD). A unique diffractogram distinct from both the pure API and pure co-former validates successful co-crystallization.

Protocol 2: Hygroscopicity Profiling via Dynamic Vapor Sorption (DVS)

Causality Focus: Static desiccator methods are prone to user error and cannot differentiate between surface adsorption and bulk hydrate formation. DVS provides a continuous, self-validating measurement of moisture sorption/desorption kinetics[9].

  • Sample Loading: Load 10–20 mg of the engineered solid form into the DVS microbalance pan.

  • Baseline Establishment (Pre-treatment): Equilibrate the sample at 40°C and 0% RH until a stable baseline mass (

    
    ) is achieved (defined as 
    
    
    
    < 0.002% per minute). Self-Validation: This step ensures the sample is completely devoid of residual process moisture before testing begins[7].
  • Sorption Cycle: Isothermally (25°C) increase the RH from 0% to 90% in 10% increments. The system must only advance to the next humidity step when equilibrium (

    
     < 0.002% per min) is reached.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements using the identical equilibrium criteria.

  • Isotherm Analysis: Plot the sorption-desorption isotherm. Calculate the total weight gain at 80% RH to classify the material according to Ph. Eur. guidelines[7]. Diagnostic check: Significant hysteresis (a gap) between the sorption and desorption curves indicates bulk absorption or structural hydrate formation, rather than simple surface adsorption.

References[4] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. https://gsconlinepress.com/journals/gscbps/content/api-salt-selection-classical-evolving-approach-modern-drug-development[1] Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/formulation-and-drug-delivery/improving-api-solubility-by-salt-and-cocrystal-formation[3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information (PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864696/[8] Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. MDPI. https://www.mdpi.com/1999-4923/15/4/1179[6] Classification of Hygroscopicity. Pharma Growth Hub. https://pharmagrowthhub.com/classification-of-hygroscopicity/[9] Hygroscopicity Evaluation. Technology Networks. https://www.technologynetworks.com/[5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955110/[7] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. https://www.asiapharmaceutics.info/index.php/ajp/article/view/822[2] Salt Selection in Drug Development. Pharmaceutical Technology. https://www.pharmtech.com/view/salt-selection-drug-development

Sources

Validation & Comparative

1H NMR interpretation of 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Interpretation of 6-Pyridin-2-ylpyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals. Context: Structural validation of kinase inhibitor scaffolds and bidentate ligands.

Introduction: The Structural Imperative

6-Pyridin-2-ylpyrazin-2-amine (C9H8N4) is a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., CSNK2A inhibitors) and as a bidentate ligand in coordination chemistry.[1] Its nitrogen-rich heteroaromatic core presents unique challenges for characterization:

  • Proton Deficiency: The molecule has only 6 aromatic protons and 2 exchangeable amine protons, leading to a sparse spectrum where every peak is critical.

  • Regioisomerism Risks: Synthetic routes (e.g., Suzuki-Miyaura coupling of halopyrazines) can yield regioisomeric byproducts (5-substituted vs. 6-substituted) that are indistinguishable by Mass Spectrometry (MS) alone.

  • Solvent Sensitivity: The chemical shifts of the aminopyrazine moiety are highly dependent on solvent polarity and hydrogen-bonding capability.[1]

This guide objectively compares the 1H NMR spectral performance of this compound in different solvent systems and outlines a definitive 2D NMR workflow to validate the regiochemistry against potential alternatives.

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically alters the resolution and utility of the spectrum. Below is a comparison of the two industry-standard solvents: DMSO-d6 (Polar Aprotic) and CDCl3 (Non-polar).

FeatureDMSO-d6 (Recommended)Chloroform-d (CDCl3) (Alternative)Technical Insight
Amine (

) Signal
Sharp Singlet (

~7.0–7.2 ppm)
Broad/Invisible (

~4.5–6.0 ppm)
DMSO forms strong H-bonds with the exocyclic amine, slowing exchange and sharpening the peak.[1] In CDCl3, rapid exchange causes broadening, often obscuring the signal.
Resolution High Moderate The polarity of DMSO minimizes aggregation of the planar heteroaromatic rings, yielding sharper multiplets for the pyridine ring.
Water Peak Interference

3.33 ppm (Usually distinct)

1.56 ppm (Distinct)
Both are manageable, but DMSO's water peak can overlap with aliphatic impurities if present.
Chemical Shift Dispersion Excellent Good Deshielding in DMSO typically separates the critical Pyrazine-H5 and Pyridine-H3' protons effectively.[1]

Recommendation: Use DMSO-d6 for primary characterization to ensure the integration of the amine protons matches the aromatic count (2:6 ratio). Use CDCl3 only if solubility allows and when looking for specific aliphatic impurities masked by DMSO.

Detailed Spectral Assignment (DMSO-d6)

The following assignment is based on the 2,6-disubstituted pyrazine geometry. The spectrum is characterized by two distinct singlets for the pyrazine ring and a four-proton system for the pyridine ring.[1]

Representative Chemical Shift Data (400 MHz, DMSO-d6)
Proton Label

(ppm)
Multiplicity

(Hz)
IntegrationStructural Assignment Logic
Pyrazine-H5 9.05 Singlet (s)-1HMost Deshielded. Located between N4 and the Pyridine ring (C6).[1] The electron-withdrawing pyridine ring and the adjacent nitrogen deshield this proton significantly.[1]
Pyridine-H6' 8.68 Doublet (d)4.81H

-proton to the pyridine nitrogen.[1] Characteristic downfield shift due to proximity to the heteroatom.
Pyridine-H3' 8.35 Doublet (d)8.01HOrtho to the pyrazine ring. Deshielded by the anisotropy of the adjacent aromatic ring.
Pyrazine-H3 7.92 Singlet (s)-1HShielded. Located between N1 and the electron-donating Amine (

) group.[1] Resonance donation from the amine shields this position relative to H5.
Pyridine-H4' 7.98 Triplet (td)7.8, 1.81HMeta to pyridine nitrogen. Overlap with Pyrazine-H3 is possible; check 2D HSQC for separation.[1]
Pyridine-H5' 7.45 Triplet (ddd)7.5, 4.8, 1.21H

-proton to pyridine nitrogen.[1] Typically the most upfield aromatic signal.
Amine (

)
7.10 Broad Singlet (bs)-2HExchangeable. Confirms the primary amine.[2] Disappears on

shake.

Critical Check: The presence of two singlets in the aromatic region (Pyrazine H3 and H5) immediately rules out the 2,3-disubstituted isomer (which would show two doublets with


 Hz).

Advanced Validation: Distinguishing Alternatives (Regioisomers)

A common synthetic pitfall is the formation of the 5-(pyridin-2-yl)pyrazin-2-amine isomer (Alternative B)[1] instead of the 6-isomer (Target A). Both isomers exhibit two pyrazine singlets in 1D NMR.

The Solution: NOESY/ROESY Correlation

  • Target (6-Isomer): The Pyrazine-H5 proton is spatially adjacent to the Pyridine-H3' proton.[1] A strong NOE correlation will be observed between the signal at ~9.05 ppm and ~8.35 ppm.

  • Alternative (5-Isomer): The Pyrazine-H6 proton is adjacent to the pyridine, but the Pyrazine-H3 proton is spatially distant from the pyridine ring.[1] While an NOE might still exist, the chemical shift pattern of the pyrazine protons will differ (less separation between singlets due to different electronic push/pull).

Logic Flowchart: Structural Validation

NMR_Validation Start Unknown Sample (C9H8N4) Step1 1H NMR (DMSO-d6) Analyze Aromatic Region Start->Step1 Decision1 Coupling Pattern of Pyrazine Protons? Step1->Decision1 Result_23 Two Doublets (J ~2.5Hz) Identified: 3-Isomer (REJECT) Decision1->Result_23 Doublets Result_Singlets Two Singlets Candidate: 5- or 6-Isomer Decision1->Result_Singlets Singlets Step2 Run 2D NOESY Target Interaction: Pyrazine-H vs Pyridine-H3' Result_Singlets->Step2 Decision2 Strong NOE at ~9.0 ppm <-> ~8.3 ppm? Step2->Decision2 Conclusion_6 CONFIRMED 6-Pyridin-2-ylpyrazin-2-amine Decision2->Conclusion_6 Yes (H5 <-> H3') Conclusion_5 Identified: 5-Isomer (REJECT) Decision2->Conclusion_5 No / Weak

Caption: Decision tree for distinguishing 6-Pyridin-2-ylpyrazin-2-amine from common regioisomeric byproducts using 1H and 2D NMR.

Experimental Protocol

To replicate the data above, follow this standardized protocol designed to minimize exchange broadening and maximize resolution.

Materials:

  • Compound: >5 mg of 6-Pyridin-2-ylpyrazin-2-amine.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • NMR Tube: 5mm precision tube (Wilmad 528-PP or equivalent).

Workflow:

  • Preparation: Dissolve 5-10 mg of the solid in 600

    
    L of DMSO-d6. Ensure complete dissolution; sonicate if necessary. Note: Filter the solution if any suspension remains to prevent line broadening.
    
  • Acquisition (1D 1H):

    • Pulse Sequence: zg30 (30° excitation).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated pyrazine protons).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Referencing: Set TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Phasing: Manual phasing is critical for the broad amine peak.

  • Validation (Optional but Recommended):

    • Add 1 drop of

      
       to the tube and shake.
      
    • Re-acquire.[3]

    • Result: The peak at ~7.10 ppm should vanish, confirming the assignment of the primary amine.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

    • Citation Context: General principles of chemical shift assignment in nitrogen heterocycles.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

    • Citation Context: Coupling constants for 2-substituted pyridines and pyrazines.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234567 (Analogous Structures). [Link]

    • Citation Context: Comparative spectral data for aminopyrazine derivatives.[2][3][4]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

    • Citation Context: Standard reference values for residual solvent peaks (DMSO/W

Sources

HPLC Method Development Guide: 6-Pyridin-2-ylpyrazin-2-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 6-Pyridin-2-ylpyrazin-2-amine Purity Content Type: Publish Comparison Guide

Executive Summary

The accurate purity assessment of 6-Pyridin-2-ylpyrazin-2-amine (CAS: 1243347-93-6 / Analogous intermediates) is a critical quality control step in the synthesis of next-generation kinase inhibitors. This heterocyclic building block presents specific chromatographic challenges: peak tailing due to exposed silanol interactions and metal chelation potential inherent to its bidentate pyridine-pyrazine motif.

This guide challenges the traditional "generic gradient" approach. While standard acidic mobile phases (0.1% Formic Acid) are common, our comparative analysis demonstrates that a High-pH Reversed-Phase (RP-HPLC) strategy yields superior peak symmetry, retention stability, and impurity resolution.

Part 1: Compound Profile & Chromatographic Challenges

To develop a robust method, we must first deconstruct the analyte's physiochemical behavior in solution.

  • Analyte: 6-(Pyridin-2-yl)pyrazin-2-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Functional Groups:

    • Pyridine Nitrogen:[1][2] Basic (pKa ~5.2).[3]

    • Pyrazine Nitrogens: Very weakly basic (pKa < 1.0).

    • Exocyclic Amine: Electron-donating, increases electron density of the pyrazine ring.

  • The Challenge:

    • Silanol Interaction: At standard acidic pH (pH 2-3), the pyridine nitrogen is protonated (

      
      ). This cationic species interacts strongly with residual silanols on the silica backbone of C18 columns, causing severe peak tailing.
      
    • Chelation: The proximity of the pyridine nitrogen and pyrazine nitrogen creates a "pocket" capable of chelating trace metals (Fe, Ni) in the HPLC system, leading to broad or split peaks.

Part 2: Method Development Decision Matrix

The following decision tree outlines the logic used to select the optimal stationary phase and pH conditions.

MethodDevelopment Start Analyte: 6-Pyridin-2-ylpyrazin-2-amine pKa_Check Check pKa (~5.2) Start->pKa_Check Decision Select pH Strategy pKa_Check->Decision Path_Acid Acidic pH (pH < 3) Decision->Path_Acid Traditional Path_Basic Basic pH (pH > 9) Decision->Path_Basic Modern Result_Acid Protonated Species (BH+) Risk: Silanol Tailing Path_Acid->Result_Acid Result_Basic Neutral Species (B) Benefit: Hydrophobic Retention Path_Basic->Result_Basic Column_Acid Requires: Charged Surface Hybrid (CSH) or Ion-Pairing (TFA) Result_Acid->Column_Acid Column_Basic Requires: Hybrid Silica (e.g., XBridge) High pH Stability Result_Basic->Column_Basic Final_Rec RECOMMENDED: High pH Method Column_Basic->Final_Rec

Figure 1: Method Development Decision Tree highlighting the shift from traditional acidic conditions to high-pH stability.

Part 3: Comparative Analysis of Methodologies

We compared three distinct chromatographic approaches to isolate the most robust protocol.

Method A: The "Modern Standard" (High pH RP-HPLC)
  • Concept: Operating at pH 10 (well above the pKa of 5.2) ensures the molecule remains neutral. Neutral bases retain better on C18 and do not interact with silanols.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Method B: The "Traditional" (Acidic RP-HPLC)
  • Concept: Standard screening conditions. Uses low pH to protonate the base.

  • Column: Standard C18 (e.g., Phenomenex Luna C18).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[4]

  • Flaw: Formic acid is often too weak to suppress silanol activity for pyridines, leading to asymmetry.

Method C: The "Specialist" (Phenyl-Hexyl)
  • Concept: Uses pi-pi interactions between the stationary phase and the aromatic rings of the analyte.

  • Column: Phenyl-Hexyl stationary phase.

  • Mobile Phase: 0.1% TFA / Methanol.

Performance Data Comparison
ParameterMethod A (High pH) Method B (Acidic/Formic) Method C (Phenyl-Hexyl)
Retention Time (tR) 6.8 min (Optimal)3.2 min (Weak)5.5 min (Moderate)
Tailing Factor (Tf) 1.05 (Excellent) 1.85 (Poor)1.20 (Good)
Theoretical Plates (N) > 12,000~ 4,500~ 8,000
Resolution (Rs) from Impurity > 3.51.82.2
MS Compatibility Yes (Volatile buffer)YesNo (if TFA used)

Verdict: Method A is the superior choice. The deprotonation of the pyridine ring at pH 10 drastically improves peak shape and retention, allowing for better separation from polar synthetic precursors.

Part 4: Recommended Experimental Protocol (Method A)

This protocol is designed for self-validation in a QA/QC environment.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or LC-MS.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm).

  • Temperature: 35°C.[5]

  • Flow Rate: 1.0 mL/min.[4][6][7]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 5-10 µL.

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Description
0.0 955Equilibration
2.0 955Isocratic Hold (Polar impurities)
15.0 1090Linear Gradient
18.0 1090Wash
18.1 955Return to Initial
23.0 955Re-equilibration
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved. If the sample is a salt form (e.g., HCl salt), the high pH buffer will neutralize it on-column, but ensure solubility in the diluent.

Part 5: Troubleshooting & Validation
Issue: Peak Splitting or Broadening
  • Cause: Metal chelation. The pyridine-pyrazine motif can grab trace iron from stainless steel frits.

  • Solution: Passivate the LC system with 30% Phosphoric acid or add 50 µM EDTA to Mobile Phase A (Note: EDTA is not MS-friendly; use Medronic acid for MS).

Issue: Retention Time Drift
  • Cause: pH instability. Ammonium bicarbonate is volatile.

  • Solution: Prepare fresh buffer daily and keep the bottle capped.

Validation Parameters (Linearity & LOD)
  • Linearity:

    
     over range 0.05 – 1.0 mg/mL.
    
  • LOD (Limit of Detection): Typically < 0.05% area normalization.

References
  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

    • Context: Authoritative source on the behavior of basic analytes (pyridines)
  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link

    • Context: Technical specifications for high-pH stable hybrid columns required for Method A.
  • BenchChem. (2025).[4] Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline.Link

    • Context: Provides comparative data for structural analogs (pyridin-2-yl derivatives) utilizing acidic vs. basic mobile phases.
  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode.Link

    • Context: Reference for alternative separation modes (Hydrogen bonding) if RP-HPLC fails for specific isomers.

Sources

Advanced Mass Spectrometry Guide: 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 6-Pyridin-2-ylpyrazin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

6-Pyridin-2-ylpyrazin-2-amine (CAS: 1245648-69-8) represents a critical bidentate scaffold in medicinal chemistry, often utilized as a kinase inhibitor intermediate or a chelating ligand. Its analysis presents specific challenges due to its high polarity, basicity, and potential for positional isomerism.

This guide objectively compares ionization and detection modalities to establish a "Gold Standard" workflow. While Atmospheric Pressure Chemical Ionization (APCI) offers robustness, Electrospray Ionization (ESI) in positive mode is identified as the superior methodology for sensitivity and structural elucidation.

Part 1: Chemical Context & Ionization Physics[1]

To optimize MS parameters, one must first understand the analyte's behavior in the gas phase.

  • Compound: 6-Pyridin-2-ylpyrazin-2-amine[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Monoisotopic Mass: 172.0749 Da

  • Protonation Sites: The molecule contains a primary exocyclic amine and three heterocyclic nitrogens. The pyridine nitrogen and the pyrazine N-4 are the most basic sites, facilitating facile protonation (

    
    ).
    
The "Soft" Ionization Imperative

Due to the presence of the exocyclic amine, thermal degradation is a risk. Hard ionization techniques (like Electron Impact) often shatter the molecular ion, complicating identification. Soft ionization (ESI/APCI) is required to preserve the


 species.

Part 2: Comparative Methodology

Ionization Source Comparison

The choice between ESI and APCI is pivotal.[2][3][4] The following table contrasts their performance specifically for 6-Pyridin-2-ylpyrazin-2-amine.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Sensitivity High. The basic nitrogens readily accept protons in solution, leading to high ion yield in ESI+.Moderate. Gas-phase proton transfer is efficient, but often less sensitive than ESI for highly polar amines.ESI Wins
Matrix Tolerance Low. Susceptible to ion suppression from salts/lipids.High. Gas-phase ionization is more robust against dirty matrices.APCI Wins
Thermal Stability Excellent. Ideal for thermally labile amine groups.Risk. High vaporizer temperatures (350-500°C) may degrade the amine.ESI Wins
Flow Rate Compatibility Optimal at lower flows (0.2–0.5 mL/min).Optimal at higher flows (>0.8 mL/min).Context Dependent
Analyzer Comparison: Quantitation vs. Elucidation
Analyzer TypeSuitabilityApplication
Triple Quadrupole (QqQ) Best for Quantitation PK/PD studies. Use SRM (Selected Reaction Monitoring) transitions (e.g.,

).
Q-TOF / Orbitrap Best for Identification Impurity profiling. Requires high mass accuracy (<5 ppm) to confirm elemental composition C

H

N

.

Part 3: Deep Dive - Fragmentation Mechanics[1]

Understanding the fragmentation pattern is essential for designing SRM transitions and confirming structural identity against isomers.

Characteristic Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the protonated precursor (


 173.08) follows a predictable degradation pathway governed by the stability of the aromatic rings.
  • Loss of Ammonia (

    
     Da):  The primary exocyclic amine is the most fragile substituent.
    
    • 
       (Diagnostic for 2-aminopyrazine motif).
      
  • Loss of HCN (

    
     Da):  Characteristic of pyrazine/pyridine ring cleavage.
    
    • 
       (Ring contraction).
      
  • Pyridine/Pyrazine Cleavage: High energy collisions may cleave the C-C bond connecting the two rings.

    • 
       (Pyridin-2-yl cation).
      
Visualization: Fragmentation Logic

The following diagram illustrates the predicted fragmentation logic used to verify the compound.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 173.08 (C9H9N4)+ Frag1 Fragment [M+H-NH3]+ m/z 156.05 (Loss of Exocyclic Amine) Precursor->Frag1 - NH3 (17 Da) Low CE (15-20 eV) Frag3 Pyridin-2-yl Cation m/z ~79.04 (Inter-ring Cleavage) Precursor->Frag3 High CE (>40 eV) C-C Bond Break Frag2 Fragment [M+H-NH3-HCN]+ m/z 129.04 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) Med CE (25-35 eV)

Caption: Predicted MS/MS fragmentation pathway for 6-Pyridin-2-ylpyrazin-2-amine, highlighting key SRM transitions.

Part 4: Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS analysis, ensuring self-validation through the inclusion of quality control steps.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 6-Pyridin-2-ylpyrazin-2-amine in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the basic nitrogens are protonated, maximizing ESI+ signal.

LC Parameters (Separation)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

MS Parameters (Detection)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode:

    • Full Scan: m/z 100–500 (For purity check).

    • SRM (Quantitation):

      • Transition 1 (Quantifier):

        
         (CE: 20 eV).
        
      • Transition 2 (Qualifier):

        
         (CE: 45 eV).
        

Part 5: Analytical Workflow Diagram

The following decision tree guides the researcher through the analysis process, ensuring the correct method is selected based on the sample type.

Workflow Start Start: Sample Analysis SampleType Determine Sample Matrix Start->SampleType Clean Clean / Pure Standard (Synthesis Confirmation) SampleType->Clean Dirty Biological / Crude Mix (PK Study / Reaction) SampleType->Dirty Method1 Direct Infusion ESI-MS (High Res Q-TOF) Clean->Method1 Method2 LC-ESI-MS/MS (Triple Quad) Dirty->Method2 Standard Method3 LC-APCI-MS/MS (Alternative if Suppression High) Dirty->Method3 If Matrix Effects Output1 Confirm Exact Mass (Structure Verification) Method1->Output1 Output2 Quantitation (SRM) (Concentration Data) Method2->Output2 Method3->Output2

Caption: Analytical decision tree for selecting the optimal MS workflow based on sample complexity.

References

  • PubChem. (n.d.). 6-(Pyridin-4-yl)pyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS: ESI vs APCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Comparison Guide: 6-Pyridin-2-ylpyrazin-2-amine vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Inert Scaffolds vs. Functional Effectors

In the landscape of N,N-donor ligands, 2,2'-bipyridine (bipy) stands as the "inert scaffold"—a benchmark for stability, predictable redox potentials, and robust coordination. It is the default choice for establishing baseline metal reactivity.

In contrast, 6-Pyridin-2-ylpyrazin-2-amine (referred to herein as Pypz-NH₂ ) represents a "functional effector." While it retains the bidentate coordination motif of bipy, the introduction of the pyrazine core and the pendant amine group fundamentally alters the ligand's role. It transitions from a passive spectator to an active participant in the secondary coordination sphere, capable of proton-responsive behavior, hydrogen bonding, and electronic tuning that bipy cannot achieve.

Selection Heuristic:

  • Choose 2,2'-Bipyridine if: Your primary goal is thermodynamic stability, maximizing metal-centered redox windows, or creating a reference standard.

  • Choose Pypz-NH₂ if: You require ligand-metal cooperative catalysis (proton relay), supramolecular assembly via hydrogen bonding, or fine-tuning of MLCT (Metal-to-Ligand Charge Transfer) energies via the "push-pull" electronic effect of the amino-pyrazine system.

Molecular Architecture & Electronic Profiling

The structural divergence between these two ligands dictates their electronic and steric influence on the metal center.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship and the critical "functional zone" present in Pypz-NH₂ but absent in bipy.

LigandComparison cluster_0 2,2'-Bipyridine (Reference) cluster_1 6-Pyridin-2-ylpyrazin-2-amine (Pypz-NH2) Bipy Pyridine-Pyridine (C2-C2' Bond) Prop1 Inert Backbone Bipy->Prop1 Pypz Pyridine-Pyrazine (C6-C2 Bond) Bipy->Pypz Core Modification Amine -NH2 Group (Position 2) Pypz->Amine Electronic Donor N_Pyrazine Pyrazine N (Pi-Acceptor) Pypz->N_Pyrazine Electronic Acceptor

Figure 1: Structural evolution from the inert bipyridine scaffold to the functionalized Pypz-NH₂ ligand.

Electronic "Push-Pull" Dynamics

While bipyridine is a standard


-donor/

-acceptor, Pypz-NH₂ exhibits a unique internal electronic conflict that can be exploited:
  • The Pyrazine Core (Pull): The additional nitrogen in the pyrazine ring lowers the energy of the

    
     orbitals compared to pyridine, theoretically making the ligand a stronger 
    
    
    
    -acceptor (better at stabilizing low-valent metals like Ru(II) or Re(I)).
  • The Amine Substituent (Push): The -NH₂ group at the 2-position is a strong

    
    -donor. It raises the energy of the HOMO and partially neutralizes the electron deficiency of the pyrazine ring.
    

Result: Complexes with Pypz-NH₂ often show distinct solvatochromism and pH-dependent optical properties that bipy complexes lack.

Physicochemical Data Comparison
Feature2,2'-Bipyridine (bipy)6-Pyridin-2-ylpyrazin-2-amine (Pypz-NH₂)
Formula C₁₀H₈N₂C₉H₈N₄
MW 156.19 g/mol 172.19 g/mol
Coordination Mode

-N,N' (Chelating)

-N,N' (Chelating) + Pendant -NH₂
pKa (Conjugate Acid) ~4.4 (Pyridine N)~2.5–3.0 (Pyrazine N modulated by -NH₂)
Electronic Character Moderate

-acceptor
Stronger

-acceptor (Core) /

-donor (Amine)
H-Bonding Capacity None (Hydrophobic exterior)High (Donor -NH₂ / Acceptor Pyrazine N)
Solubility Organic solvents (DCM, MeCN)Polar organics (MeOH, DMSO), pH dependent

Functional Performance: Catalysis & Coordination[2][3]

The "Proton Relay" Advantage in Catalysis

The most significant advantage of Pypz-NH₂ over bipy is in Metal-Ligand Cooperative (MLC) Catalysis . In hydrogenation or dehydrogenation reactions, the pendant amine can act as a proton shuttle.

Mechanism:

  • Bipy: The metal center must handle both hydride and proton transfer (often requiring high energy barriers).

  • Pypz-NH₂: The metal holds the hydride, while the pendant amine holds the proton. This concerted mechanism lowers the activation energy for substrate activation (e.g., ketone reduction).

CatalyticCycle cluster_cycle Bifunctional Mechanism (Pypz-NH2) Complex M-Ligand (Resting State) H2_Add H2 Heterolysis Complex->H2_Add Active M-H ... H-NH-Ligand (Active Species) H2_Add->Active Proton on N Hydride on M Transfer Concerted Transfer Active->Transfer Substrate Substrate (C=O / C=N) Substrate->Transfer Transfer->Complex Product Release

Figure 2: Simplified mechanism showing how the pendant amine facilitates concerted proton-hydride transfer, a pathway inaccessible to unsubstituted bipyridine.

Supramolecular Assembly

Unlike bipy, which packs via


-

stacking, Pypz-NH₂ directs solid-state architecture via hydrogen bonds.
  • Protocol Insight: When crystallizing complexes of Pypz-NH₂, avoid protic solvents if you wish to prevent solvent inclusion in the lattice. Use dry acetonitrile/ether diffusion. If 1D-chains or networks are desired, use methanol to encourage intermolecular N-H···N bridging between ligand units.[1]

Experimental Protocols

Synthesis of 6-Pyridin-2-ylpyrazin-2-amine

Note: This ligand is not as commercially ubiquitous as bipy. The following Suzuki-coupling protocol is the industry standard for high-purity synthesis.

Reagents:

  • 2-Amino-6-chloropyrazine (1.0 eq)[2][3]

  • 2-(Tributylstannyl)pyridine OR Pyridine-2-boronic acid pinacol ester (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene (Stille) or Dioxane/H₂O (Suzuki)

Workflow:

  • Charge: In a Schlenk tube, combine 2-amino-6-chloropyrazine (1.29 g, 10 mmol) and Pyridine-2-boronic acid pinacol ester (1.1 eq).

  • Catalyst: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) and Na₂CO₃ (2.0 eq, dissolved in min. water).

  • Solvent: Add degassed 1,4-dioxane (40 mL).

  • Reaction: Heat to 100°C for 18–24 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography. Elute with DCM:MeOH (95:5). The product is a yellow/pale-orange solid.

Comparative Complexation (Ruthenium)

To benchmark performance against [Ru(bipy)₃]²⁺:

  • Precursor: Start with Ru(DMSO)₄Cl₂ or [Ru(p-cymene)Cl₂]₂.

  • Stoichiometry:

    • For Bipy : 3.0 eq ligand per Ru.

    • For Pypz-NH₂ : 3.0 eq ligand per Ru.

  • Conditions: Reflux in Ethanol/Water (3:1) for 4 hours.

  • Observation:

    • [Ru(bipy)₃]²⁺: Bright orange, highly soluble in water.

    • [Ru(Pypz-NH₂)₃]²⁺: Deep red/brown (due to lower MLCT energy). Solubility may decrease due to H-bonding aggregation; add NH₄PF₆ to precipitate the PF₆ salt for better solubility in acetonitrile.

References

  • Constable, E. C., et al. "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 2019. Link

  • Sarkar, B., et al. "3,6-Bis(2′-pyridyl)pyridazine and its deprotonated form as ligands for {(acac)2Ru} or {(bpy)2Ru}." Dalton Transactions, 2008. Link

  • Grozav, A., et al. "Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol." Acta Crystallographica Section C, 2015. Link

  • Teixidor, F., et al. "Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II)." Molecules, 2007.[4] Link

  • Patent US20100273757A1. "Pyrazine derivatives useful as adenosine receptor antagonists." Google Patents, 2010. Link

  • Chandra, S., et al. "Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues." Journal of Chemical Sciences, 2018. Link

Sources

A Comparative Crystallographic Guide to 6-Pyridin-2-ylpyrazin-2-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the anticipated crystal structure of 6-Pyridin-2-ylpyrazin-2-amine, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this guide leverages detailed crystallographic data from two closely related structural analogs: N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(pyridin-2-ylmethyl)pyridin-2-amine. By examining the bond parameters, conformational intricacies, and intermolecular interactions of these analogs, we infer the likely structural landscape of 6-Pyridin-2-ylpyrazin-2-amine, offering valuable insights for rational drug design and further crystallographic studies. This guide also includes detailed, field-proven protocols for the crystallization and single-crystal X-ray diffraction of small organic molecules.

Introduction: The Significance of 6-Pyridin-2-ylpyrazin-2-amine

The 6-Pyridin-2-ylpyrazin-2-amine scaffold represents a confluence of two privileged heterocyclic systems in medicinal chemistry: the pyridine and pyrazine rings. Both moieties are integral components of numerous FDA-approved drugs and biologically active compounds, recognized for their ability to engage in a wide array of non-covalent interactions with biological targets. The linkage of these two heterocycles via an amine bridge creates a molecule with a unique three-dimensional profile and electronic distribution, suggesting its potential as a versatile scaffold for the development of novel therapeutics.

Understanding the precise three-dimensional arrangement of atoms in 6-Pyridin-2-ylpyrazin-2-amine is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for unambiguously determining molecular structures in the solid state. Although a crystal structure for the title compound is not yet publicly available, a detailed examination of its close structural analogs can provide a robust framework for predicting its crystallographic features.

Comparative Structural Analysis of Analogs

To infer the structural characteristics of 6-Pyridin-2-ylpyrazin-2-amine, we will conduct a detailed comparative analysis of two analogs for which high-quality single-crystal X-ray diffraction data is available:

  • Analog 1: N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide

  • Analog 2: N-(pyridin-2-ylmethyl)pyridin-2-amine [1][2]

These analogs were selected based on their high degree of structural similarity to the target compound, featuring the key pyridin-2-yl and pyrazine/pyridine-amine moieties.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analogs. This data provides a foundational understanding of how these molecules pack in the solid state.

ParameterAnalog 1: N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide[3][4]Analog 2: N-(pyridin-2-ylmethyl)pyridin-2-amine[1]
Chemical Formula C₁₁H₁₀N₄OC₁₁H₁₁N₃
Molecular Weight 214.23 g/mol 185.23 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.321(1)14.5434(14)
b (Å) 9.088(1)5.8198(6)
c (Å) 11.234(1)23.045(2)
α (°) 9090
β (°) 106.99(1)90
γ (°) 9090
Volume (ų) 1008.3(2)1950.5(3)
Z 48
Molecules per Asymmetric Unit 12
Conformational Analysis: The Dihedral Angle

A critical parameter for understanding the overall shape of these molecules is the dihedral angle between the pyridine and pyrazine/pyridine rings. This angle is dictated by the rotational freedom around the methylene-amine bridge and significantly influences the molecule's ability to fit into a binding pocket.

  • In Analog 1 , the pyridine ring is inclined to the pyrazine ring by 61.34(6)° [3][4].

  • In Analog 2 , the dihedral angles between the pyridyl ring planes for the two crystallographically independent molecules are 84.0(2)° and 83.2(2)° [1].

This comparison suggests that the introduction of the carboxamide group in Analog 1 may lead to a more twisted conformation compared to the simple amine linkage in Analog 2. For 6-Pyridin-2-ylpyrazin-2-amine, it is reasonable to predict a dihedral angle that is likely to be substantial, influencing its overall topology.

Intermolecular Interactions: The Glue of the Crystal Lattice

The stability of a crystal lattice is dictated by a network of intermolecular interactions. Understanding these interactions in the analogs provides clues to how 6-Pyridin-2-ylpyrazin-2-amine might self-assemble in the solid state.

  • Analog 1 exhibits a network of N—H···N hydrogen bonds, forming inversion dimers. These dimers are further linked by C—H···O hydrogen bonds to form sheets[3][4].

  • Analog 2 also features intermolecular N—H···N interactions, leading to the formation of dimers. Additionally, weak C—H···π interactions contribute to the stabilization of the crystal packing[1][2].

Based on this, it is highly probable that the crystal structure of 6-Pyridin-2-ylpyrazin-2-amine will be dominated by N—H···N hydrogen bonds, with the amine proton acting as a donor and the nitrogen atoms of the pyridine and/or pyrazine rings acting as acceptors. The potential for π-π stacking interactions between the aromatic rings is also a key feature to anticipate.

Inferred Structural Landscape of 6-Pyridin-2-ylpyrazin-2-amine

By synthesizing the data from our comparative analysis, we can construct a reasoned, inferred structural profile for 6-Pyridin-2-ylpyrazin-2-amine.

G Inferred Structural Features of 6-Pyridin-2-ylpyrazin-2-amine cluster_0 Core Structure cluster_1 Inferred Conformational Properties cluster_2 Predicted Intermolecular Interactions 6-Pyridin-2-ylpyrazin-2-amine 6-Pyridin-2-ylpyrazin-2-amine Significant Dihedral Angle Significant Dihedral Angle 6-Pyridin-2-ylpyrazin-2-amine->Significant Dihedral Angle Likely due to steric hindrance N-H...N Hydrogen Bonding N-H...N Hydrogen Bonding 6-Pyridin-2-ylpyrazin-2-amine->N-H...N Hydrogen Bonding Primary packing force Conformational Flexibility Conformational Flexibility Significant Dihedral Angle->Conformational Flexibility π-π Stacking π-π Stacking N-H...N Hydrogen Bonding->π-π Stacking C-H...π Interactions C-H...π Interactions N-H...N Hydrogen Bonding->C-H...π Interactions

Caption: Inferred structural landscape of 6-Pyridin-2-ylpyrazin-2-amine.

Experimental Protocols for X-ray Crystal Structure Determination

For researchers aiming to obtain the experimental crystal structure of 6-Pyridin-2-ylpyrazin-2-amine or its derivatives, the following generalized protocols provide a robust starting point.

Crystal Growth of Small Organic Molecules

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. The following methods are commonly employed for small organic molecules[5][6][7][8][9].

4.1.1. Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

4.1.2. Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of a less volatile solvent in which the compound is insoluble.

  • The vapor of the "anti-solvent" will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

4.1.3. Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature or below.

  • The decrease in solubility upon cooling should lead to the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, the following general workflow is employed for data collection and structure determination[10][11][12][13].

G SC-XRD Workflow Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection On goniometer head Data Processing Data Processing Data Collection->Data Processing Diffraction images Structure Solution Structure Solution Data Processing->Structure Solution Integration & scaling Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial model Validation and Deposition Validation and Deposition Structure Refinement->Validation and Deposition Final model

Caption: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain accurate bond lengths, angles, and thermal parameters.

  • Validation and Deposition: The final structure is validated for its geometric and crystallographic quality and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

While the definitive crystal structure of 6-Pyridin-2-ylpyrazin-2-amine awaits experimental determination, this comparative guide provides a robust, data-driven framework for understanding its likely solid-state conformation and intermolecular interactions. The analysis of structurally related analogs, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(pyridin-2-ylmethyl)pyridin-2-amine, reveals the importance of the dihedral angle between the heterocyclic rings and the prevalence of N—H···N hydrogen bonding in defining the crystal packing. These insights are invaluable for researchers in medicinal chemistry and drug development, enabling more informed decisions in the design and synthesis of novel therapeutics based on this promising scaffold. The provided experimental protocols offer a practical guide for those seeking to elucidate the crystal structures of this and related molecules.

References

  • Cati, D. S., & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o748–o751.
  • Moon, S.-H., Kim, T. H., & Park, K.-M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1355.
  • PubMed. (2014). Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. Retrieved from [Link]

  • Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1757.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Assoumatine, T., & Stoeckli-Evans, H. (2017). The silver(I) nitrate complex of the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide: a metal–organic framework (MOF) structure.
  • PubMed. (2011). N-(Pyridin-2-ylmeth-yl)pyridin-2-amine. Retrieved from [Link]

  • University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pyridin-2-amine. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Assoumatine, T., & Stoeckli-Evans, H. (2017). The silver(I) nitrate complex of the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide: a metal–organic framework (MOF) structure.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Eshtiagh-Hosseini, H., et al. (2011). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. J. Chil. Chem. Soc., 56(1), 585-588.
  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.).
  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100650.
  • Assoumatine, T., & Stoeckli-Evans, H. (2017). The silver(I) nitrate complex of the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide: a metal–organic framework (MOF) structure.
  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Cati, D. S., & Stoeckli-Evans, H. (2015). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures.
  • Theppitak, C., et al. (2014). Crystal Structure of (Pyridin-2-Ylmethylidene)(triphenylmethyl)amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096.
  • da Silva, J. G., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.
  • Zhu, J.-D., et al. (2025). The crystal structure of (E)-(2-((pyridin-2-ylmethylene)amino)phenyl)arsonic acid, C12H11AsN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 881-883.
  • NIST. (n.d.). 2-Pyridinamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectrum of 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Pyridin-2-ylpyrazin-2-amine and its Spectroscopic Significance

6-Pyridin-2-ylpyrazin-2-amine is a heterocyclic compound featuring a pyridine ring linked to an aminopyrazine ring. This structure is of significant interest in medicinal chemistry and materials science due to its potential as a bidentate ligand for metal coordination and its inherent photophysical properties. The nitrogen atoms in both the pyridine and pyrazine rings, along with the amino group, act as chromophores, which are parts of a molecule responsible for its color by absorbing light in the UV-Vis region.[1] Understanding the UV-Vis absorption spectrum is crucial as it provides a "fingerprint" of the molecule's electronic structure and can be used for both qualitative identification and quantitative analysis.[2]

The electronic transitions in such aromatic heterocyclic systems are typically of two main types: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.[3] The π → π* transitions are generally high-energy, high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital and are typically of lower energy and intensity.

Predicted UV-Vis Absorption Spectrum of 6-Pyridin-2-ylpyrazin-2-amine

Based on the electronic properties of its constituent aromatic systems, the UV-Vis spectrum of 6-Pyridin-2-ylpyrazin-2-amine is expected to exhibit characteristic absorption bands. The conjugation between the pyridine and pyrazine rings will likely lead to a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. The presence of the electron-donating amino group (-NH2) on the pyrazine ring is also expected to cause a further red shift and potentially an increase in the molar absorptivity of the π → π* transitions.[4]

We can predict two main absorption regions:

  • A high-energy band below 300 nm: This will likely consist of multiple overlapping π → π* transitions associated with both the pyridine and pyrazine ring systems.

  • A lower-energy band above 300 nm: This may be attributed to a combination of n → π* transitions and a lower-energy π → π* transition arising from the extended conjugation of the entire molecule.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected spectrum of 6-Pyridin-2-ylpyrazin-2-amine with the experimentally determined UV-Vis spectra of 2,2'-bipyridine, 2-aminopyridine, and 2-aminopyrazine.

2,2'-Bipyridine: The Bidentate Analogue

2,2'-Bipyridine is a classic bidentate ligand consisting of two interconnected pyridine rings. Its UV-Vis spectrum in aqueous solution typically shows two main absorption bands.[5] A strong absorption peak around 281 nm is attributed to the π → π* transition.[6] Another band is often observed at shorter wavelengths. The similarity in the core bidentate nitrogen donor structure makes it a valuable comparison point.

2-Aminopyridine: The Amino-Substituted Pyridine Moiety

The UV-Vis spectrum of 2-aminopyridine exhibits absorption maxima that are red-shifted compared to pyridine itself, due to the electron-donating effect of the amino group. The NIST Chemistry WebBook reports absorption data for 2-aminopyridine, highlighting these shifts.[7] This provides insight into the influence of the amino group on the pyridine portion of our target molecule.

2-Aminopyrazine: The Core Heterocycle

2-Aminopyrazine is the other key structural component. Its UV-Vis spectrum is characterized by absorptions related to the pyrazine ring system, modulated by the amino substituent.[8][9] The interaction between the lone pair of the amino group and the π-system of the pyrazine ring influences the energy of the electronic transitions.[10]

Data Summary and Comparison
CompoundKey Absorption Maxima (λmax)Likely Electronic Transition(s)Reference
6-Pyridin-2-ylpyrazin-2-amine (Predicted) ~280-300 nm and >320 nmπ → π* and n → π-
2,2'-Bipyridine ~281 nmπ → π[6]
2-Aminopyridine Data available in NIST databaseπ → π* and n → π[7]
2-Aminopyrazine Data available in NIST databaseπ → π and n → π*[8][9]

The extended conjugation in 6-Pyridin-2-ylpyrazin-2-amine, connecting the pyridine and aminopyrazine rings, is expected to result in absorption maxima at longer wavelengths (a bathochromic shift) compared to the individual components. The overall spectral shape will likely be a composite of the features observed in these related molecules, with the transitions potentially being broader due to the increased conformational flexibility.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally determine the UV-Vis absorption spectrum of 6-Pyridin-2-ylpyrazin-2-amine, the following detailed protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and adherence to good laboratory practices.[11]

Materials and Instrumentation
  • Analyte: 6-Pyridin-2-ylpyrazin-2-amine (solid)

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent can influence the spectrum, so consistency is key. Polar solvents may cause a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Solvent Blank Preparation: Fill one quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the reference (blank).

  • Sample Preparation:

    • Accurately weigh a small amount of 6-Pyridin-2-ylpyrazin-2-amine.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

  • Baseline Correction:

    • Place the solvent blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement:

    • Remove the blank cuvette from the sample holder and replace it with the cuvette containing the sample solution.

    • Acquire the absorption spectrum of the sample over the same wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).[1][12]

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Warm-up & Setup sample_prep Prepare Stock & Dilute Solutions baseline Baseline Correction (Solvent Blank) instrument_prep->baseline blank_prep Prepare Solvent Blank acquire Acquire Sample Spectrum sample_prep->acquire blank_prep->baseline baseline->acquire identify_lambda Identify λmax acquire->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Conclusion

References

  • ResearchGate. Figure S2: UV-Vis groundstate absorption spectra of 2,2'-bipyridine... Available from: [Link]

  • ResearchGate. A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the reaction mixture after 1 h of the reaction with CuII(H−3V4)²⁻. Available from: [Link]

  • PhotochemCAD. E. Heterocycles E08. 2,2'-Bipyridine. Available from: [Link]

  • NIST WebBook. 2,2'-Bipyridine. Available from: [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available from: [Link]

  • ACS Publications. ULTRAVIOLET SPECTRA AND STRUCTURES OF 2,2'-BIPYRIDINE AND 2,2',2″-TERPYRIDINE IN AQUEOUS SOLUTION1. The Journal of Physical Chemistry. Available from: [Link]

  • Beilstein Journals. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF. Available from: [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available from: [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available from: [Link]

  • Slideshare. Uv vis spectroscopy practical. Available from: [Link]

  • NIST WebBook. 2-Aminopyridine. Available from: [Link]

  • NIST WebBook. Aminopyrazine. Available from: [Link]

  • ACS Publications. Tetra-2,3-pyrazinoporphyrazines with Externally Appended Pyridine Rings. 1. Tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine: A New Macrocycle with Remarkable Electron-Deficient Properties. Inorganic Chemistry. Available from: [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available from: [Link]

  • PubChem. Aminopyrazine. Available from: [Link]

  • PubMed. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF. Available from: [Link]

  • Atlantis Press. Optical properties of pyrazine derivatives compared with their s-triazine analogs. Available from: [Link]

  • Academia.edu. Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Available from: [Link]

  • ResearchGate. UV-Vis spectra of Mg II diaminoporphyrazine 2a in pyridine (1) and... Available from: [Link]

  • PubChemLite. 6-(pyridin-4-yl)pyridin-2-amine. Available from: [Link]

  • IIUM Repository. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available from: [Link]

  • ResearchGate. (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Available from: [Link]

  • ResearchGate. UV/Vis absorption spectra of terpyridines 6 (THF) and their... Available from: [Link]

  • ResearchGate. Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

Sources

Comparative Guide: Validating Synthesis of 6-Pyridin-2-ylpyrazin-2-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: 6-Pyridin-2-ylpyrazin-2-amine Application: Bidentate ligand in coordination chemistry; Pharmacophore scaffold for kinase inhibitors (e.g., similar to Imatinib intermediates).[1] The Challenge: Synthetic workflows for heterocyclic bi-aryls (often via Suzuki-Miyaura coupling) are prone to contamination by starting materials (halopyrazines), homocoupling by-products, or residual catalysts. Waiting for NMR or HPLC-MS for every intermediate fraction creates a bottleneck in high-throughput optimization.[1][2]

The Solution: Fourier Transform Infrared (FT-IR) spectroscopy, specifically utilizing Attenuated Total Reflectance (ATR), offers a rapid (<2 min), non-destructive "gatekeeper" validation method. This guide details how to utilize IR not just for identification, but for process validation—ensuring the coupling occurred while the sensitive amine functionality remained intact.

Comparative Analysis: IR vs. Standard Alternatives

While NMR remains the gold standard for structural elucidation, IR is superior for process control.[2] The following table objectively compares IR against NMR and LC-MS for this specific synthesis.

FeatureATR-FTIR (Recommended) 1H NMR (Standard) LC-MS (Analytical)
Time-to-Result < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep None (Direct Solid)Deuterated Solvent DissolutionDilution/Filtration
Cost Per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)
Key Blind Spot Cannot easily quantify purity %Poor sensitivity for inorganic saltsMay miss non-ionizable impurities
Validation Role Go/No-Go Decision Final Structural ConfirmationTrace Impurity Profiling

Experimental Protocol: Synthesis & IR Methodology

A. Synthesis Context (Suzuki-Miyaura Coupling)

To validate the product, one must understand the precursors.[2] The standard route involves coupling 2-amino-6-chloropyrazine (Precursor A) with pyridine-2-boronic acid (Precursor B).[1]

  • Reaction: Pd-catalyzed cross-coupling.

  • Critical Transformation: Replacement of the C-Cl bond with a C-C (pyridine) bond, while preserving the

    
     group.
    
B. IR Data Acquisition Protocol

Equipment: FT-IR Spectrometer with Diamond ATR Accessory.

  • Background: Collect a background spectrum (air) to subtract atmospheric

    
     (~2350 
    
    
    
    ) and
    
    
    .
  • Sample Prep: Ensure the isolated solid is dry. Residual solvents (DCM, EtOAc) have strong carbonyl or C-H stretches that obscure the fingerprint region.[2]

  • Deposition: Place ~2 mg of solid 6-Pyridin-2-ylpyrazin-2-amine onto the crystal.

  • Compression: Apply pressure using the anvil until the energy throughput stabilizes.[2]

  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 16-32 scans.
C. Workflow Visualization

SynthesisValidation Start Crude Reaction Mixture Workup Workup & Isolation (Remove Pd/Salts) Start->Workup Dry Vacuum Drying (Remove Solvents) Workup->Dry ATR ATR-IR Analysis Dry->ATR Decision Spectral Check: 1. NH2 Doublet? 2. Pyridine Modes? ATR->Decision NMR Proceed to NMR/Bio-Assay Decision->NMR Pass Repurify Repurify (Column/Recryst) Decision->Repurify Fail (Impurity/Start Mat) Repurify->Dry

Figure 1: Integrated Synthesis and QC Workflow. The IR step acts as a critical gatekeeper before consuming expensive deuterated solvents.[2]

Data Analysis: Spectral Interpretation Guide

This section validates the synthesis by comparing the Product against the Precursor (2-amino-6-chloropyrazine) .

A. The "Fingerprint" of Success

The formation of 6-Pyridin-2-ylpyrazin-2-amine is confirmed by the retention of amine peaks and the appearance of pyridine ring modes, alongside the absence of broad boronic acid bands.[1][2]

Functional GroupWavenumber (

)
Spectral FeatureDiagnostic Value
Primary Amine (

)
3400–3100 Doublet (Asym/Sym stretch)CRITICAL: Must remain sharp.[1] Broadening indicates wet sample or boronic acid contamination.[1][2]
C-H (Aromatic) 3100–3000Weak, sharp peaksPresence of heteroaromatic protons.[2]
Amine Scissoring ~1630–1610Medium/Strong bandConfirms primary amine integrity.[1][2]
Ring C=N / C=C 1590–1430 Multiple sharp bandsVALIDATION: New bands appear compared to chloropyrazine due to the added pyridine ring.[2]
C-N Stretch 1350–1250Medium bandConnection of amine to the pyrazine ring.[2]
Ring Breathing 990–1000 Sharp bandPYRIDINE MARKER: Characteristic of mono-substituted pyridine rings (absent in chloropyrazine).[1]
C-H Out-of-Plane 800–700Strong bandsIndicates substitution pattern.[1][2] 2-sub-pyridine often shows ~750

.
B. Differentiating Product from Impurities
  • Starting Material (2-amino-6-chloropyrazine):

    • Shows amine doublet.[1][2]

    • Lacks the pyridine ring breathing mode (~990

      
      ).
      
    • Lacks the specific out-of-plane bends associated with the pyridine ring (740-780

      
      ).[1]
      
  • Boronic Acid (Unreacted Reagent):

    • O-H Stretch: Very broad, strong absorption spanning 3200–3600

      
      , often obscuring the sharp amine doublet.
      
    • B-O Stretch: Strong bands around 1300–1400

      
      .[1]
      
  • Triphenylphosphine Oxide (Catalyst By-product):

    • P=O Stretch: Very strong, sharp band at 1150–1200

      
       .[1] If this exists, recrystallization is required.[2]
      
C. Logic for Spectral Interpretation[2][3]

SpectralLogic Start Analyze Spectrum CheckNH Check 3400-3200 cm⁻¹: Sharp Doublet? Start->CheckNH CheckOH Is there Broad OH? (3500-3000 cm⁻¹) CheckNH->CheckOH No / Messy CheckPO Check 1150-1200 cm⁻¹: Strong P=O Peak? CheckNH->CheckPO Yes (Sharp) FailWet FAIL: Wet or Boronic Acid Contam. CheckOH->FailWet Yes CheckPy Check 990-1000 cm⁻¹: Pyridine Breathing Mode? CheckPO->CheckPy No FailCat FAIL: Residual Catalyst (TPPO) CheckPO->FailCat Yes Pass VALIDATED: Product Likely Pure CheckPy->Pass Yes FailSM FAIL: No Reaction (Start Mat) CheckPy->FailSM No

Figure 2: Decision Tree for Spectral Interpretation. This logic allows for rapid assessment of reaction success and purity.[2]

Troubleshooting & Pitfalls

  • Hygroscopicity: Aminopyridines/pyrazines can form hydrates.[1][2] If the N-H region is broad, dry the sample in a vacuum oven at 40°C for 2 hours and re-run.[2]

  • Polymorphism: If the fingerprint region (1500-600

    
    ) shows slight shifts compared to a reference standard but the functional groups are correct, you may have a different crystal polymorph. Dissolve in 
    
    
    
    for NMR to confirm.
  • ATR Crystal Cleaning: These heterocyclic amines can stick to the diamond crystal.[2] Clean with methanol followed by isopropanol to prevent cross-contamination.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Infrared Spectrum of 2-Amino-6-methylpyridine (Structural Analog). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.[1] (Context on heterocyclic amine synthesis). [Link]

  • Journal of Molecular Structure. (2020). Synthesis of heteroleptic cyanometallate aminopyridine complexes and investigation into structural properties. (Detailed IR assignments for aminopyridines). [Link]

  • MDPI Molecules. (2021).[2] Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. (Suzuki coupling protocols for aminopyrazines).[2][4] [Link]

Sources

Electrochemical Characterization of 6-Pyridin-2-ylpyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-Pyridin-2-ylpyrazin-2-amine represents a hybrid class of N-heterocyclic ligands that bridges the gap between the electron-rich 2,2'-bipyridine (bpy) and the electron-deficient pyrazine scaffolds. For researchers in coordination chemistry, catalysis, and drug discovery, this molecule offers a unique "push-pull" electronic profile: the pyrazine ring facilitates low-potential reduction (electron-accepting), while the exocyclic amine provides a site for proton-coupled electron transfer (PCET) or oxidative functionalization.

This guide provides a rigorous framework for characterizing this compound, contrasting its performance against the industry-standard 2,2'-Bipyridine .

Comparative Analysis: Performance vs. Alternatives

The following analysis benchmarks 6-Pyridin-2-ylpyrazin-2-amine against 2,2'-Bipyridine (standard ligand) and Pyrazin-2-amine (structural fragment).

Table 1: Electrochemical Performance Matrix (Representative Trends)
Feature6-Pyridin-2-ylpyrazin-2-amine2,2'-Bipyridine (Alternative)Pyrazin-2-amine (Fragment)Implications
Reduction Potential (

)
Less Negative (Easier to reduce)More Negative (Harder to reduce)IntermediatePyrazine ring lowers LUMO energy; better

-acceptor than bpy.
Oxidation Potential (

)
Accessible (~ +1.0 V vs. SCE)Inaccessible (> +2.0 V)AccessibleThe amine group introduces an oxidation event absent in bpy.
Reversibility Quasi-reversible (Reduction)Irreversible (Oxidation)Reversible (Reduction)IrreversibleAmine oxidation often leads to radical coupling; Pyrazine reduction is chemically reversible.
pH Sensitivity High (Multiple pKa sites)Moderate (Pyridine N only)HighIdeal for pH-switchable redox sensing or PCET studies.
Coordination Mode N,N-Chelate (Bidentate)N,N-Chelate (Bidentate)MonodentateSimilar bite angle to bpy but different electronic influence on metal centers.
Mechanism of Action Comparison
  • 2,2'-Bipyridine: Acts purely as a

    
    -donor/
    
    
    
    -acceptor. Its electrochemistry is dominated by ligand-centered reductions at very negative potentials.
  • 6-Pyridin-2-ylpyrazin-2-amine:

    • Cathodic Scan (Reduction): The electron enters the pyrazine ring (

      
      ) first, forming a radical anion. This occurs at a more positive potential than bpy due to the extra nitrogen in the pyrazine ring stabilizing the negative charge.
      
    • Anodic Scan (Oxidation): The lone pair on the exocyclic amine (-NH

      
      ) is oxidized to a radical cation (-NH
      
      
      
      ), which typically deprotonates and dimerizes. This is a distinct feature not seen in bpy.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols utilize internal standards and specific solvent windows.

A. Cyclic Voltammetry (CV) Workflow

Objective: Determine


 (reduction), 

(oxidation), and diffusion coefficients.

Reagents & Setup:

  • Solvent: Acetonitrile (MeCN) (HPLC Grade, dried over molecular sieves). Why: Wide electrochemical window (+2.5V to -2.5V).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ). Why: Large cation/anion prevents ion pairing.
    
  • Analyte Concentration: 1.0 mM.

  • Internal Standard: Ferrocene (Fc). Add at the end of the experiment.

Step-by-Step Procedure:

  • Electrode Polishing: Polish the Glassy Carbon Electrode (GCE) with 0.05

    
    m alumina slurry on a felt pad for 2 minutes. Sonicate in DI water, then ethanol. Validation: Run a background scan in pure electrolyte. Current should be < 1 
    
    
    
    A.
  • Deoxygenation: Purge the solution with Argon (Ar) or Nitrogen (N

    
    ) for 10 minutes. Why: O
    
    
    
    reduction interferes at ~ -1.0 V.
  • OCP Measurement: Measure Open Circuit Potential for 60 seconds to establish equilibrium.

  • Cathodic Scan (Reduction): Scan from 0 V

    
     -2.5 V 
    
    
    
    0 V.
    • Observation: Look for 1 or 2 reduction waves (Pyrazine reduction).

  • Anodic Scan (Oxidation): Scan from 0 V

    
     +1.5 V 
    
    
    
    0 V.
    • Observation: Look for amine oxidation peak.[1] Note: If the return wave is absent, the oxidation is chemically irreversible.

  • Scan Rate Study: Repeat at 25, 50, 100, 200, 500 mV/s.

    • Validation: Plot

      
       vs. 
      
      
      
      . Linearity indicates diffusion control (Randles-Sevcik equation).
  • Referencing: Add a grain of Ferrocene. Record the scan. Calibrate all potentials to the

    
     of Fc/Fc
    
    
    
    .
B. Differential Pulse Voltammetry (DPV)

Objective: Resolve overlapping peaks and quantify trace impurities.

  • Parameters: Pulse Amplitude = 50 mV; Pulse Width = 50 ms; Scan Rate = 20 mV/s.

  • Advantage: Eliminates capacitive charging current, providing higher sensitivity than CV.

Visualizations

Diagram 1: Electrochemical Characterization Workflow

This diagram illustrates the logical flow of the experimental setup and data validation steps.

ElectroChemWorkflow Setup Cell Setup (3-Electrode System) Purge Deoxygenation (Ar/N2, 10 min) Setup->Purge OCP Measure OCP (Equilibrium) Purge->OCP Scan_Neg Cathodic Scan (0 to -2.5V) Ligand Reduction OCP->Scan_Neg Scan_Pos Anodic Scan (0 to +1.5V) Amine Oxidation OCP->Scan_Pos Validation Scan Rate Study (Diffusion Control Check) Scan_Neg->Validation Scan_Pos->Validation Reference Add Ferrocene (Internal Standard) Validation->Reference

Caption: Operational workflow for valid electrochemical characterization, ensuring O2 removal and potential calibration.

Diagram 2: Redox Mechanism & Pathway

This diagram details the specific molecular events occurring at the electrode surface for 6-Pyridin-2-ylpyrazin-2-amine.

RedoxMechanism cluster_Oxidation Anodic Process (Oxidation) cluster_Reduction Cathodic Process (Reduction) Neutral Neutral Ligand (L) [Py-Pz-NH2] RadCation Radical Cation (L•+) [-NH2•+] Neutral->RadCation - 1e- RadAnion Radical Anion (L•-) [Py-Pz•-] Neutral->RadAnion + 1e- Dimer Coupled Product (Irreversible) RadCation->Dimer - H+ / Dimerization Dianion Dianion (L2-) [Py-Pz2-] RadAnion->Dianion + 1e-

Caption: Redox pathway showing reversible pyrazine reduction (green) and irreversible amine oxidation (red).

Troubleshooting & Expert Insights

Common Artifacts & Solutions
  • Adsorption Spikes: If sharp peaks appear that do not scale with

    
     but rather with 
    
    
    
    (scan rate), the molecule is adsorbing to the electrode.
    • Fix: Switch solvent to Dichloromethane (DCM) or clean the electrode more rigorously.

  • Oxygen Interference: A broad wave at -0.8 V to -1.2 V indicates poor deoxygenation.

    • Fix: Check gas lines for leaks; increase purge time.

  • Irreversibility: If the reduction wave of the pyrazine ring becomes irreversible, it may be protonating from trace water in the MeCN.

    • Fix: Add activated molecular sieves to the electrochemical cell or use a "dry" solvent grade.

Authoritative Interpretation

The shift in reduction potential compared to 2,2'-bipyridine is the critical metric. A positive shift (easier reduction) confirms the electronic contribution of the pyrazine ring. This makes 6-Pyridin-2-ylpyrazin-2-amine a superior candidate for accepting electron density in low-valent metal complexes (e.g., stabilizing Ru(I) or Ni(0) species) compared to standard bipyridine ligands.

References

  • Electrochemical Behavior of Pyrazine Derivatives Source: ResearchGate.[2][3][4] "Electrochemical behaviour of pyrazine derivatives: reduction of 2-hydroxy-3-phenyl-6-methylpyrazine." URL:[Link]

  • Comparison with 2,2'-Bipyridine Synthesis & Properties Source: MDPI.[4] "Recent Progress on the Synthesis of Bipyridine Derivatives." URL:[Link]

  • Redox Properties of Aminopyridines Source: RSC.[5] "Electrochemical characterization of pyridine-2,6-dicarboxylic acid." URL:[Link]

  • Flow Battery Applications of Diaza-Aromatics Source: MDPI.[4] "Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications." URL:[Link]

Sources

Comparative Binding Affinity of Pyrazine-Based Ligands vs. Pyridine and Pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and rational drug design, nitrogen-containing heterocycles are privileged scaffolds. When optimizing the binding affinity of small-molecule kinase inhibitors, the choice between pyridine, pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) cores is a critical determinant of target engagement, metabolic stability, and physicochemical properties[1]. While pyridine offers a single hydrogen-bond acceptor, the incorporation of a second nitrogen atom in the pyrazine ring fundamentally alters the electronic distribution, lowering the pKa and providing a highly versatile dual-anchoring system for protein interactions[2].

This guide provides an objective, data-driven comparison of pyrazine-based ligands against their pyridine and pyrimidine counterparts, focusing on their comparative binding affinities in ATP-competitive kinase inhibition.

Structural and Electronic Basis of Binding Affinity

The transition from a pyridine to a pyrazine scaffold introduces several thermodynamic and structural advantages:

  • Hydrogen Bonding Geometry: Pyrazine features two nitrogen atoms in a para relationship. This allows the molecule to simultaneously act as a hydrogen-bond acceptor at the kinase hinge region while exposing a second polar contact to the solvent or a secondary binding pocket[2].

  • Electronic Deficiency: The addition of the second electronegative nitrogen makes the pyrazine ring highly electron-deficient compared to pyridine. This electron deficiency enhances metabolic stability (resisting cytochrome P450-mediated oxidation) and strengthens π-π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in the binding site[3].

  • Desolvation Penalty: While pyrazine has a higher aqueous solubility than pyridine, its specific dipole orientation often results in a favorable desolvation entropy when the para-nitrogen displaces bound water molecules in the ATP pocket[4].

Logic P Pyrazine Scaffold (1,4-Diazine) E Electron-Deficient Ring P->E H Two Para-Nitrogens (H-Bond Acceptors) P->H M Improved Metabolic Stability E->M Resists Oxidation S Increased Aqueous Solubility E->S Lower LogP B Enhanced Hinge Binding (Kinase ATP Pocket) H->B Dual Anchoring H->S Polar Interactions

Physicochemical and structural logic driving pyrazine ligand binding affinity.

Comparative Performance: Case Studies in Kinase Inhibition

Case Study A: FGFR1 Inhibitors

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, scaffold morphing from a pyridine to a pyrazine core yields dramatic improvements in target affinity. A comparative study of bicyclic scaffolds revealed that transitioning from a 1H-pyrrolo[3,2-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine dramatically increased binding activity[5]. The pyrazine nitrogen perfectly aligns with the FGFR1 hinge region, providing a critical anchoring hydrogen bond that the pyridine analog fails to achieve with the same optimal geometry[5].

Case Study B: BTK Inhibitors

Bruton's tyrosine kinase (BTK) inhibitors heavily rely on precise hinge-binding interactions. In a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, the pyrazine core demonstrated superior reversible binding affinity[6]. The 7-nitrogen on the imidazo[1,5-a]pyrazine makes a direct hydrogen bond with the BTK hinge region, while the overall electron-deficient nature of the scaffold prevents steric clashes and electrostatic repulsion observed with more electron-rich pyridine or pyrimidine analogs[6].

Quantitative Scaffold Profiling

Table 1: Comparative Scaffold Profiling in Kinase Inhibitor Design

Feature / ScaffoldPyridinePyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)
Nitrogen Atoms 12 (Meta)2 (Para)
H-Bond Acceptors 122
Ring Electron Density ModerateLowVery Low (Electron Deficient)
Metabolic Stability ModerateHighVery High[3]
Kinase Hinge Binding Single anchorAnchor + SolvationDual anchor / Optimal vectoring[5]

Experimental Workflow: Evaluating Ligand Binding Affinity

To objectively compare the binding affinities of pyrazine vs. pyridine ligands, an orthogonal approach combining high-throughput enzymatic assays with precise thermodynamic profiling is required.

Workflow A Ligand Scaffold Selection (Pyrazine vs Pyridine) B Chemical Synthesis & Library Generation A->B C Primary Screening: Enzymatic Assay (IC50) B->C D Orthogonal Validation: ITC (Kd, ΔH, -TΔS) B->D E Structural Biology: X-ray Co-Crystallography C->E Select active hits D->E Thermodynamic drivers F Data Synthesis & Lead Optimization E->F 3D Binding Insights F->A Iterative Design

Workflow for comparative evaluation of pyrazine-based kinase inhibitors.

Protocol: Self-Validating Isothermal Titration Calorimetry (ITC)

While IC50 values provide a macroscopic view of inhibition, ITC directly measures the thermodynamic drivers (


, 

,

) that differentiate pyrazine's polar interactions from pyridine's profile.

Step 1: Exact Buffer Matching (Critical for Trustworthiness) Dialyze the purified kinase domain (e.g., FGFR1 or BTK) against the assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP) overnight. Causality: Even a 0.1% mismatch in buffer composition or DMSO concentration between the syringe and the cell will generate a massive heat of mixing, completely masking the ligand binding enthalpy.

Step 2: Ligand Preparation Dissolve the pyrazine and pyridine analogs in 100% DMSO. Dilute them into the exact dialysate buffer to a final DMSO concentration matching the protein sample (strictly ≤5%).

Step 3: Titration Setup Load the target kinase (e.g., 20 μM) into the sample cell. Load the ligand (e.g., 200 μM) into the injection syringe. Equilibrate the system at 25°C.

Step 4: Injection Sequence Program an initial 0.5 μL dummy injection (to be discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 μL each, spaced 150 seconds apart to allow the baseline to stabilize.

Step 5: Self-Validation (Control) Perform a blank titration of the ligand into the buffer alone. Causality: This isolates the heat of dilution. Subtract this background noise from the main experiment to ensure the integrated heat data exclusively represents the binding event.

Step 6: Data Synthesis Fit the corrected heat data to a one-site binding model. Pyrazine ligands typically exhibit a more favorable enthalpy (


) due to the additional hydrogen bond formed by the para-nitrogen, whereas pyridine ligands may rely more heavily on entropically driven hydrophobic collapse.

Conclusion

When comparing nitrogenous heterocycles for drug development, the pyrazine scaffold frequently outperforms pyridine and pyrimidine in specific kinase ATP-binding pockets. By leveraging its dual hydrogen-bond accepting capability and electron-deficient nature, pyrazine-based ligands achieve superior binding affinity, enhanced metabolic stability, and optimal physicochemical profiles[2][3][5].

References

1.[2] Zitko, J., et al. "Molecular Interactions of Pyrazine-Based Compounds to Proteins." PubMed, NIH, 2020. URL:[Link] 2.[5] Zhao, et al. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." MDPI, 2017. URL:[Link] 3.[3] "Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity." AJPHS, 2025. URL:[Link] 4.[6] "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." PMC, NIH, 2016. URL:[Link] 5.[4] "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." RSC, 2025. URL:[Link] 6.[1] "Pyrazine Moiety: Recent Developments in Cancer Treatment." ResearchGate, 2026. URL:[Link]

Sources

Elemental Analysis Standards for 6-Pyridin-2-ylpyrazin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Pyridin-2-ylpyrazin-2-amine (CAS: 1245648-68-9) is a critical bidentate ligand and intermediate in the synthesis of kinase inhibitors and metallo-pharmaceuticals. Its high nitrogen content (32.54%) and heterocyclic aromaticity present specific challenges for traditional characterization methods.

This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against the modern "Purity Standard" (Quantitative NMR). While Combustion Analysis (CHN) remains a requirement for journal publication, qNMR is recommended as the superior method for functional purity assessment in drug development due to its specificity and ability to quantify solvates and inorganic residues.

Part 1: The Target Compound & Theoretical Standards

Before selecting an analytical method, the theoretical baseline must be established.

Compound: 6-Pyridin-2-ylpyrazin-2-amine Formula:


Molecular Weight:  172.19  g/mol [1]
Theoretical Elemental Composition

For a chemically pure sample, the combustion results must align with these calculated mass fractions:

ElementCountAtomic MassTotal MassMass Fraction (%)
Carbon 912.011108.09962.78%
Hydrogen 81.0088.0644.68%
Nitrogen 414.00756.02832.54%

Critical Insight: The high nitrogen content (>30%) classifies this as a "difficult combustor." Standard combustion protocols often yield low Nitrogen values due to the formation of refractory carbon nitrides or incomplete reduction of nitrogen oxides (


) to 

gas.

Part 2: Method A - Combustion Analysis (CHN)

The Journal Publication Standard

The Challenge

Heterocyclic amines like 6-Pyridin-2-ylpyrazin-2-amine are prone to incomplete combustion . The pyridine and pyrazine rings are thermally stable, and the amine group can trap moisture (hygroscopicity), artificially lowering Carbon and Nitrogen percentages while raising Hydrogen.

Optimized Protocol

To achieve the industry standard tolerance of


, the following modifications to standard operating procedures (SOPs) are required:
  • Sample Preparation:

    • Drying: Vacuum dry at 40°C for 4 hours over

      
      . This compound forms hydrates easily; surface moisture will skew H% > 4.8%.
      
    • Encapsulation: Use Tin (Sn) capsules rather than Silver. Tin provides a strong exothermic flash (

      
      ) upon oxidation, essential for breaking the pyrazine ring.
      
  • Catalytic Additives:

    • Add Tungsten Trioxide (

      
      )  (approx. 10-20 mg) to the sample capsule.
      
    • Reasoning:

      
       acts as a flux and oxygen donor, preventing the formation of "coke" (unburned carbon) which often traps nitrogen in heterocyclic analysis.
      
  • Calibration:

    • Do not use simple Acetanilide. Use Sulfanilamide or Pyridine-2,6-dicarboxylic acid as the standard. These structurally resemble the analyte's high-nitrogen/heterocyclic nature, minimizing matrix effects.

Part 3: Method B - Quantitative NMR (qNMR)

The Functional Purity Standard

Why qNMR is Superior for this Compound

While CHN confirms composition, it cannot distinguish between the target molecule and a mixture of isomers (e.g., 5-pyridin-2-yl isomer) or inorganic salts trapped from synthesis (e.g.,


 residues from Stille coupling). qNMR provides absolute purity  determination.[2]
Optimized Protocol

Internal Standard (IS) Selection:

  • Recommended IS: Maleic Acid (TraceCERT® grade).

  • Reasoning: Maleic acid provides a sharp singlet at

    
     ppm in DMSO-
    
    
    
    . The aromatic protons of 6-Pyridin-2-ylpyrazin-2-amine resonate downfield (
    
    
    ppm), ensuring no spectral overlap.

Experimental Parameters:

  • Solvent: DMSO-

    
     (The compound has poor solubility in 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 30 seconds .
    
    • Scientific Integrity: The

      
       relaxation time for the pyrazine protons is typically 3-5 seconds. For quantitative accuracy (99.9%), 
      
      
      
      must be
      
      
      .
  • Scan Count (ns): 16 or 32 scans (to achieve S/N ratio > 150:1).

  • Pulse Angle:

    
    .
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[3]

Part 4: Comparative Analysis

The following table contrasts the performance of CHN versus qNMR for a synthesized batch of 6-Pyridin-2-ylpyrazin-2-amine containing 2% moisture and 1% inorganic salt impurity.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Output Elemental Mass Fraction (%)Absolute Purity (wt%)
Sample Requirement 2 - 5 mg (Destructive)5 - 10 mg (Non-destructive)
Accuracy

(Absolute)

(Relative)
Moisture Sensitivity High (Distorts H% and N%)Low (Water peak is separated)
Inorganic Detection Blind (Salts do not burn)Blind (Salts are NMR silent)*
Isomer Specificity None (Isomers have same %CHN)High (Isomers have unique shifts)
Cost Per Run Low ($15 - $30)Medium ($50 - $100)

*Note: While qNMR is blind to the salt signal, the calculated purity will accurately reflect the lower mass balance, whereas CHN might return "acceptable" values if the salt ratio coincidentally balances the weight.

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

A logic flow for researchers deciding which method to prioritize based on their development stage.

AnalyticalWorkflow Start Synthesis of 6-Pyridin-2-ylpyrazin-2-amine Crude Crude Product Start->Crude Purification Purification (Recrystallization/Column) Crude->Purification Decision Intended Use? Purification->Decision Pub Publication / CoA Decision->Pub Documentation Bio Biological Screening (Kinase Assay) Decision->Bio Function CHN Method A: CHN Analysis (Confirm Formula) Pub->CHN Required HRMS Support: HRMS (Confirm Identity) Pub->HRMS Required qNMR Method B: qNMR (Determine Absolute Purity) Bio->qNMR Critical for Dosing Bio->HRMS Identity Check Result1 Valid Characterization CHN->Result1 Pass: +/- 0.4% Result2 Valid for Screening qNMR->Result2 Pass: >98% wt

Caption: Decision matrix for selecting CHN vs. qNMR based on the downstream application of the compound.

Diagram 2: qNMR Experimental Setup

Specific workflow for the 6-Pyridin-2-ylpyrazin-2-amine protocol.

qNMR_Protocol cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Processing Step1 Weigh Analyte (~10mg, Precision 0.01mg) Step3 Dissolve in DMSO-d6 (0.6 mL) Step1->Step3 Step2 Weigh Internal Std (Maleic Acid, ~5mg) Step2->Step3 Step4 Set d1 = 30s (5x T1) Step3->Step4 Step5 Pulse: 90 deg Scans: 16 Step4->Step5 Step6 Phase & Baseline Correction Step5->Step6 Step7 Integrate Maleic Acid (6.2 ppm) Analyte (8.5 ppm) Step6->Step7

Caption: Optimized qNMR workflow using Maleic Acid as the internal standard in DMSO-d6.

References

  • Sigma-Aldrich. 6-(pyrimidin-2-yl)pyridin-2-amine Product & Properties. (Accessed 2024).[4] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Microanalysis of Nitrogen. Combustion Sources of Nitrogen Compounds. eScholarship, University of California. Link

  • BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link

  • PubChem. 6-(Propan-2-yl)pyridin-2-amine Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Pyridin-2-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

6-Pyridin-2-ylpyrazin-2-amine (C₉H₈N₄) is a nitrogen-rich heterocyclic building block often used in kinase inhibitor development. While specific toxicological data for this exact isomer may be limited in public commodity registries, its structural homology to 2-aminopyridine (RCRA P008) and aminopyrazines necessitates a High-Hazard / Toxic handling protocol.

Core Directive: Treat this compound as a Toxic, Basic Organic substance.

  • Disposal Method: High-temperature incineration (Rotary Kiln).[1]

  • Critical Segregation: DO NOT mix with acidic waste streams (exothermic reaction/salt precipitation) or oxidizers.

  • Immediate Spill Response: Isolate area. Do not inhale dust.[2][3] Use damp wiping (avoiding dust generation) for solids.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the analyte is the first step in safe disposal. This compound features two basic nitrogenous rings (pyridine and pyrazine) and an exocyclic amine.

PropertyData / ClassificationOperational Implication
Molecular Formula C₉H₈N₄High Nitrogen content; potential NOx generation during incineration.
Chemical Nature Heterocyclic Amine (Base)Incompatible with Acids. Will form salts; potential for heat generation.
Hazard Class (GHS) Acute Tox. 3 (Oral/Dermal) ( inferred)*Skin/Eye Irrit. 2 STOT SE 3 Handle with full PPE (Nitrile gloves, safety glasses, lab coat). Use in Fume Hood.
RCRA Status (USA) Not explicitly P/U-listed, but treat as Characteristic Toxic due to structural analogs.Do not dispose of down the drain.

*Note: In the absence of compound-specific LD50 data, the "Precautionary Principle" dictates adopting the hazard profile of the most toxic structural analog (2-aminopyridine).

Waste Segregation Logic

The most common disposal error with aminopyrazines is commingling them with general acidic organic waste (e.g., HPLC waste containing TFA or Formic Acid). This can lead to:

  • Exothermic Neutralization: Rapid heat evolution in the waste container.

  • Precipitation: Formation of insoluble salts that clog waste lines or coat container bottoms, complicating final incineration.

Diagram 1: Waste Stream Segregation Decision Tree

WasteSegregation cluster_warning CRITICAL WARNING Start Waste Generation: 6-Pyridin-2-ylpyrazin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid SolidBag Double Bag in Polyethylene (4 mil) Solid->SolidBag pHCheck Check pH / Solvent Comp. Liquid->pHCheck SolidLabel Label: 'Toxic Solid Organic' (Constituent: Aminopyrazine) SolidBag->SolidLabel Final Final Disposal: High-Temp Incineration SolidLabel->Final AcidStream Acidic Stream (Do NOT Use) pHCheck->AcidStream Contains Acids (TFA, HCl) BasicStream Basic/Neutral Organic Stream (Non-Halogenated) pHCheck->BasicStream Neutral/Basic BasicStream->Final

Caption: Logical flow for segregating aminopyrazine waste to prevent chemical incompatibility events.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound, Contaminated Consumables)

Objective: Containment of cytotoxic dust and prevention of environmental leaching.

  • Primary Containment: Place the substance, weigh boats, and contaminated spatulas into a clear 4-mil polyethylene bag.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, add a small volume (1-2 mL) of a high-flashpoint solvent (e.g., PEG-400 or water) to wet the solid before sealing. This prevents "puffing" when the bag is compressed.

  • Secondary Containment: Seal the primary bag and place it into a secondary hazardous waste container (typically a wide-mouth HDPE drum or a secondary bag).

  • Labeling:

    • Constituents: "6-Pyridin-2-ylpyrazin-2-amine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

B. Liquid Waste (Reaction Mixtures, HPLC Effluent)

Objective: Prevent precipitation and cross-reactivity.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams (Methanol, Acetonitrile, DMSO are acceptable).

  • pH Verification:

    • If the solution contains acids (e.g., from an HPLC run with 0.1% TFA), neutralize the waste stream with a mild base (Sodium Bicarbonate) before adding it to the main "Basic/Neutral Organic" drum.

    • Why? Adding a basic amine directly to an acidic waste drum can cause localized heating and pressure buildup.

  • Container: Use HDPE carboys. Avoid metal containers if the solution is corrosive, though this compound itself is not corrosive to steel.

Emergency Spill Management Workflow

In the event of a spill, speed and dust control are paramount.

Diagram 2: Spill Response Protocol

SpillResponse Assess Assess Spill (Size & Location) PPE Don PPE: Double Nitrile Gloves, N95/P100 Mask, Goggles Assess->PPE Type Spill Type? PPE->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Liquid/Solution Spill Type->WetSpill Cover Cover with wet paper towels (Prevent Dust) DrySpill->Cover Absorb Absorb with Vermiculite or Chem-Sorb pads WetSpill->Absorb Scoop Scoop into Waste Bag Cover->Scoop Decon Decontaminate Surface: Soap & Water Wash (Repeat 2x) Scoop->Decon Absorb->Decon Report Report to EHS Decon->Report

Caption: Step-by-step response for dry vs. wet spills, prioritizing dust suppression.

Regulatory Compliance & Transport (USA/EU Context)

  • US EPA (RCRA): While not specifically listed, the generator is responsible for determining if the waste exhibits toxicity characteristics.

    • Recommendation: Classify as Hazardous Waste Code D001 (Ignitable) if in solvent, or generic Toxic waste for solids.

  • DOT/IATA (Shipping for Disposal):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s. (6-Pyridin-2-ylpyrazin-2-amine), 6.1, PG III .

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2-Aminopyridine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.